Methyl 2-chloro-5-iodobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-chloro-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSYOOCTSGXXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653155 | |
| Record name | Methyl 2-chloro-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620621-48-9 | |
| Record name | Benzoic acid, 2-chloro-5-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620621-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-chloro-5-iodobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2-chloro-5-iodobenzoate chemical properties
An In-depth Technical Guide to Methyl 2-chloro-5-iodobenzoate: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties and applications of this compound. The content herein is structured to provide not just data, but also field-proven insights into the causality behind its chemical behavior and utility in complex organic synthesis.
Introduction: A Versatile Halogenated Building Block
This compound is a polysubstituted aromatic ester that has emerged as a critical intermediate in the synthesis of high-value organic molecules. Its structure is distinguished by the presence of three key functional groups on a benzene ring: a methyl ester, a chlorine atom, and an iodine atom. The specific ortho-chloro and para-iodo substitution pattern relative to the ester creates a unique electronic and steric environment, bestowing upon the molecule a versatile reactivity profile. This versatility is particularly exploited in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs), including modern anti-diabetic drugs, and in material science for the development of novel organic electronic materials.[1][2][3][4] Understanding the distinct properties of this compound is paramount for its effective and strategic implementation in multi-step synthetic campaigns.
Chemical Identity and Physicochemical Properties
Precise identification and knowledge of physical constants are the foundation of reproducible chemical synthesis.
Identifiers
Physicochemical Data
The physical properties of this compound dictate its handling, storage, and reaction conditions. The compound is typically a solid at room temperature, appearing as a gold to light tan crystalline powder.[7][8][9]
| Property | Value | Source(s) |
| Appearance | Gold to light tan crystalline powder | [7][8] |
| Boiling Point | 315.0 °C at 760 mmHg | [1][6][8] |
| Density | 1.837 g/cm³ | [1][6][8] |
| Flash Point | 144.3 °C | [6] |
| Refractive Index | 1.608 | [6] |
| Storage Temperature | 2-8°C, protect from light | [7][10] |
Synthesis Pathway and Core Reactivity
The utility of this compound stems from its synthetic accessibility and the differential reactivity of its halogen substituents.
Typical Synthesis Route
A common and scalable synthesis route involves a multi-step sequence starting from the inexpensive and readily available methyl anthranilate.[11][12] The causality behind this choice is the ability to use established, high-yielding reactions to introduce the required functionalities in a controlled manner.
-
Iodination: Methyl 2-aminobenzoate is first subjected to an iodination reaction, typically using potassium iodide and potassium iodate in the presence of an acid, to install the iodine atom at the 5-position, yielding 2-amino-5-iodo-benzoic acid methyl ester.[11][12]
-
Sandmeyer Reaction: The amino group of the resulting intermediate is then converted to a diazonium salt, which is subsequently displaced by a chlorine atom in a classic Sandmeyer reaction. This step introduces the 2-chloro substituent to afford the final product, this compound.[11][12]
The diagram below outlines this logical workflow.
Caption: Synthetic pathway for this compound.
Core Reactivity: The Power of Differential Halogen Reactivity
The primary value of this compound in drug development lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making the iodine atom a much more facile leaving group in palladium-catalyzed cross-coupling reactions.[3][4]
This differential reactivity is a powerful tool for medicinal chemists, enabling selective and sequential functionalization of the aromatic ring. A typical strategy involves:
-
First Coupling: Performing a Suzuki, Sonogashira, Heck, or similar cross-coupling reaction at the C-I position, which reacts selectively under milder conditions.[3][4]
-
Second Coupling: Utilizing more forcing reaction conditions to subsequently perform a second coupling at the less reactive C-Cl position.
This stepwise approach allows for the controlled and efficient construction of complex molecular architectures, a necessity in modern drug discovery.[2][4] The ester group, while generally stable to these conditions, can also be hydrolyzed to the corresponding carboxylic acid post-coupling to provide another handle for further derivatization.
Spectroscopic Characterization Protocols
Accurate structural confirmation is non-negotiable. The following are standard protocols for acquiring spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key expected signals include a singlet for the methyl ester protons (~3.9 ppm) and three distinct signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the substituted ring, with splitting patterns dictated by their coupling constants.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Expect signals for the methyl carbon, the ester carbonyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached substituents.
-
Mass Spectrometry (MS)
-
Rationale: MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.
-
Methodology:
-
Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) or direct infusion into an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Data Acquisition: For EI, set the ionization energy to 70 eV. Scan a mass-to-charge (m/z) range from 50 to 500 amu.
-
Data Analysis: Identify the molecular ion peak (M⁺). For this compound, the expected monoisotopic mass is 295.91010 Da.[5] The presence of chlorine will result in a characteristic M+2 isotopic pattern with an approximate 3:1 ratio.
-
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the presence of key functional groups.
-
Methodology:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film from a solution.
-
Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).
-
Data Analysis: Look for characteristic absorption bands, most notably a strong C=O stretch for the ester group (typically ~1720-1740 cm⁻¹) and C-H stretches for the aromatic and methyl groups.
-
The diagram below illustrates a standard workflow for spectroscopic validation.
Caption: A logical workflow for spectroscopic analysis.
Safety, Handling, and Storage
Trustworthiness in the lab begins with safety. This compound is classified with several hazards that necessitate careful handling.
GHS Hazard Classification
-
Skin Irritation (Category 2) [6]
-
Eye Irritation (Category 2) [6]
-
Specific target organ toxicity – single exposure (Category 3) [6]
-
Acute Toxicity, Oral (Potential Danger) [5]
Safe Handling Protocols
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[1][6][13]
-
Contact Avoidance: Avoid all contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[6][13]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, away from incompatible materials.[6][7][10] Protect from light.[7][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for advanced organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most importantly, its capacity for selective, sequential cross-coupling reactions make it an invaluable building block for researchers in drug discovery and material science. A thorough understanding of its properties and adherence to strict safety protocols are essential for leveraging its full synthetic potential.
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Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. (n.d.). Retrieved January 7, 2026, from [Link]
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The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. (n.d.). Retrieved January 7, 2026, from [Link]
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Methyl 2-chloro-5-iodobenzoate: A Comprehensive Technical Guide for Advanced Synthesis
CAS Number: 620621-48-9
Introduction
Methyl 2-chloro-5-iodobenzoate is a halogenated aromatic ester that has emerged as a pivotal intermediate in the landscape of modern organic synthesis. Its strategic substitution pattern, featuring a reactive iodine atom, a chlorine atom, and a methyl ester group on a benzene ring, renders it a versatile building block for the construction of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and the synthesis of bioactive molecules. The careful arrangement of its functional groups allows for selective and sequential transformations, making it an invaluable tool in the synthesis of high-value compounds, including pharmaceuticals and materials for organic electronics.[1][2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 620621-48-9 | [3] |
| Molecular Formula | C₈H₆ClIO₂ | [3][4][5] |
| Molecular Weight | 296.49 g/mol | [4][5] |
| Appearance | Solid | [5] |
| Boiling Point | 315.0 ± 27.0 °C (Predicted) | [3] |
| Density | 1.837 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 144.3 °C (Predicted) | [3] |
| Refractive Index | 1.608 (Predicted) | [3] |
| InChI | InChI=1S/C8H6ClIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | [4] |
| SMILES | COC(=O)C1=C(C=CC(=C1)I)Cl | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 2-chloro-5-iodobenzoic acid, followed by its esterification.
Part 1: Synthesis of 2-chloro-5-iodobenzoic acid
A common route to 2-chloro-5-iodobenzoic acid involves the iodination of 2-chlorobenzoic acid. An alternative and often high-yielding method starts from methyl anthranilate, proceeding through an iodination and a Sandmeyer reaction.[6][7]
Protocol: Synthesis of 2-chloro-5-iodobenzoic acid from Methyl Anthranilate [6][7]
-
Iodination: In a suitable reaction vessel, dissolve methyl anthranilate in a mixture of water and an organic solvent like dichloromethane. Add potassium iodide and potassium iodate. Slowly add glacial acetic acid to the mixture while maintaining the temperature below 45°C. After the addition is complete, heat the reaction mixture to around 55°C and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Isolation of Intermediate: Cool the reaction mixture and add sodium sulfite to quench any remaining iodine. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and distill off the solvent to obtain the crude 2-amino-5-iodobenzoic acid methyl ester.
-
Diazotization and Sandmeyer Reaction: The crude intermediate is then subjected to a Sandmeyer reaction. This involves diazotization of the amino group using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5°C). The resulting diazonium salt is then treated with a solution of cuprous chloride in hydrochloric acid to replace the diazonium group with a chlorine atom, yielding this compound.
-
Hydrolysis: The resulting this compound can be hydrolyzed to 2-chloro-5-iodobenzoic acid by heating with a base such as sodium hydroxide in an aqueous alcohol solution. After the reaction is complete, the mixture is acidified to precipitate the carboxylic acid, which is then filtered, washed, and dried.[6]
Part 2: Fischer Esterification of 2-chloro-5-iodobenzoic acid
The final step is the conversion of 2-chloro-5-iodobenzoic acid to its methyl ester via Fischer esterification.
Protocol: Synthesis of this compound [8][9][10][11]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, suspend 2-chloro-5-iodobenzoic acid in an excess of methanol, which acts as both the solvent and the reactant.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization.
Applications in Drug Development and Organic Synthesis
This compound is a highly valuable building block due to its differentiated reactivity of the two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.
Key Intermediate in SGLT2 Inhibitors
This compound is a crucial intermediate in the synthesis of a class of anti-diabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. These drugs work by preventing the kidneys from reabsorbing glucose back into the blood, thereby lowering blood sugar levels. A prominent example is the synthesis of Dapagliflozin, where this compound is a key starting material for constructing the diarylmethane core of the drug.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodo group makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[12][13][14][15] The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[13][16]
-
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[17][18][19][20][21] It is a powerful method for the synthesis of arylalkynes, which are important structures in natural products, pharmaceuticals, and materials science.[17] The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[18][21]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base.[22][23][24][25][26] This transformation is of great importance in medicinal chemistry for the synthesis of aryl amines, which are prevalent in many drug molecules. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[22][23][26]
Quality Control and Scientific Integrity
The purity and quality of this compound are paramount, especially when it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). A robust quality control system is essential to ensure the reliability and reproducibility of synthetic processes.
-
Purity Assessment: The purity of this compound is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods can effectively separate the desired product from starting materials, by-products, and other impurities.
-
Structural Confirmation: The identity and structure of the compound are confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while Infrared (IR) spectroscopy can confirm the presence of key functional groups. Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern.
-
Self-Validating Protocols: The described synthetic protocols are designed to be self-validating. The progress of the reactions can be monitored by TLC, and the purity of the final product can be readily assessed by standard analytical techniques. The distinct physical properties of the product, such as its melting point, can also serve as an indicator of purity.
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a strategically important and versatile chemical intermediate with significant applications in drug discovery and materials science. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and selective synthesis of complex organic molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its value to the scientific community. A thorough understanding of its chemistry, coupled with stringent quality control and safe handling practices, will continue to facilitate innovation in various fields of chemical research and development.
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Methyl 2-chloro-5-iodobenzoate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of Methyl 2-chloro-5-iodobenzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive, multi-technique framework for the unambiguous structural determination of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data reporting, focusing on the strategic integration of analytical techniques to build a self-validating case for the molecule's identity and purity. We will explore the causality behind experimental choices, ensuring that each step logically informs the next, culminating in a definitive structural assignment.
Introduction and Strategic Overview
This compound, with the molecular formula C₈H₆ClIO₂, is a key halogenated aromatic intermediate.[1][2][3] Its utility in the synthesis of pharmaceuticals and agrochemicals stems from the distinct reactivity of its substituent groups, which can be selectively targeted in subsequent chemical transformations.[4][5] Given its role as a foundational building block, absolute certainty of its structure—particularly the precise regiochemistry of the halogen substituents—is paramount for ensuring the integrity of downstream products.
This guide will employ a synergistic approach, leveraging Mass Spectrometry (MS) for elemental composition, Infrared (IR) Spectroscopy for functional group identification, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques to map the precise atomic connectivity.
Foundational Analysis: Physical Properties and Purity Assessment
Before undertaking advanced spectroscopic analysis, a foundational assessment of the sample's physical properties and purity is essential. This compound is typically a solid at room temperature.[3]
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Utilize a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Prepare a gradient system of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Begin with a high concentration of solvent A, gradually increasing the proportion of solvent B over a 10-15 minute run time. This ensures the elution of any impurities with differing polarities.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.
-
Injection & Detection: Inject 5-10 µL of the sample solution and monitor the eluent using a UV detector at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).
-
Analysis: A pure sample should yield a single, sharp peak. The presence of multiple peaks indicates impurities that could complicate subsequent spectroscopic analysis.
Mass Spectrometry: Defining the Elemental Blueprint
Mass spectrometry serves as the first line of spectroscopic inquiry. Its primary role is to confirm the molecular weight and elemental formula, providing a crucial check against the expected structure. For halogenated compounds, the isotopic distribution is a powerful confirmatory tool.
Causality of Technique: High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass techniques to provide an exact mass measurement. This level of precision is necessary to distinguish between isobaric formulas and to confidently calculate the elemental composition.
Expected Data & Interpretation
The molecular formula C₈H₆ClIO₂ yields a monoisotopic mass of 295.9101 Da .[2] The most revealing feature in the mass spectrum will be the isotopic pattern of the molecular ion ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic pattern of two peaks will be observed:
-
[M]⁺: The peak corresponding to the molecule containing ³⁵Cl.
-
[M+2]⁺: A peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the molecule containing ³⁷Cl.
The presence of iodine is confirmed by its monoisotopic nature (¹²⁷I), which does not contribute additional complexity to the isotopic pattern but is accounted for in the total mass.
Table 1: Predicted HRMS Data for C₈H₆ClIO₂
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Rationale |
| [M(³⁵Cl)]⁺ | C₈H₆³⁵ClIO₂ | 295.9101 | Molecular ion with the most abundant chlorine isotope. |
| [M(³⁷Cl)]⁺ | C₈H₆³⁷ClIO₂ | 297.9072 | Isotopic peak for the heavier chlorine isotope. |
| [M-OCH₃]⁺ | C₇H₃ClIO | 264.8917 | Loss of the methoxy radical from the ester. |
| [M-COOCH₃]⁺ | C₇H₃ClI | 235.8995 | Loss of the entire methyl carboxylate group. |
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the time-of-flight (TOF) analyzer using a known standard. Set the instrument to positive ion mode.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5 µL/min).
-
Data Acquisition: Acquire data over a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).
-
Analysis: Use the instrument software to calculate the elemental composition from the measured exact mass of the molecular ion. Verify the characteristic [M]⁺/[M+2]⁺ isotopic pattern.
Diagram 1: Mass Spectrometry Workflow
Caption: Workflow for MS-based formula confirmation.
Infrared Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. For this compound, the most characteristic signals will arise from the ester and the aromatic ring.
Causality of Technique: This technique is employed as a rapid screening tool. The presence or absence of a strong carbonyl absorption, for instance, immediately validates or refutes the proposed ester functionality.
Expected Data & Interpretation
The IR spectrum will be dominated by a few key absorptions that are diagnostic for the molecule's structure.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2955-3000 | C-H Stretch | Methyl (-CH₃) | Confirms the aliphatic portion of the ester.[6] |
| >3000 | C-H Stretch | Aromatic (Ar-H) | Indicates the presence of the benzene ring. |
| ~1730 | C=O Stretch | Ester | Strong, sharp, and highly diagnostic of the carbonyl group. [6] |
| ~1475, ~1600 | C=C Stretch | Aromatic Ring | Confirms the aromatic core. |
| ~1250 | C-O Stretch | Ester (Ar-O-C) | Diagnostic for the ester linkage.[6] |
| ~700-800 | C-Cl Stretch | Aryl Halide | Confirms the presence of the chloro substituent. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: Perform an automatic baseline correction and peak picking. Compare the resulting spectrum with the expected values.
NMR Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of structure elucidation, providing unparalleled detail about the atomic framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
¹H NMR: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, we expect signals corresponding to the methyl group and the three aromatic protons.
Expected Data & Interpretation
-
Methyl Protons (-OCH₃): A sharp singlet, integrating to 3H, is expected around 3.9 ppm .[7] Its singlet nature indicates no adjacent protons.
-
Aromatic Protons (3H total): The substitution pattern (1,2,4-trisubstituted) will give rise to a distinct set of coupled signals.
-
H6: This proton is ortho to the iodine and meta to the ester. It is expected to be a doublet with a small meta-coupling constant (J ≈ 2.5 Hz). Due to the deshielding effect of the adjacent iodine, it will be the most downfield aromatic proton.
-
H4: This proton is ortho to the iodine and meta to the chlorine. It will appear as a doublet of doublets, coupled to both H3 (ortho coupling, J ≈ 8.5 Hz) and H6 (meta coupling, J ≈ 2.5 Hz).
-
H3: This proton is ortho to the ester and meta to the iodine. It will be a doublet with a large ortho-coupling constant (J ≈ 8.5 Hz) from its coupling to H4.
-
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon environments. For this molecule, all 8 carbons are chemically distinct and should produce 8 separate signals.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale |
| -COOCH₃ | — | ~165 | Carbonyl carbon, highly deshielded.[8] |
| C1 | — | ~132 | Aromatic carbon attached to the ester. |
| C2 | — | ~135 | Aromatic carbon attached to chlorine (ipso-carbon). |
| C3 | ~7.4 (d, J≈8.5 Hz) | ~130 | Shielded relative to other aromatic CH. |
| C4 | ~7.8 (dd, J≈8.5, 2.5 Hz) | ~140 | Deshielded by para-chloro and ortho-iodo groups. |
| C5 | — | ~94 | Aromatic carbon attached to iodine; strong shielding ipso-effect. |
| C6 | ~8.1 (d, J≈2.5 Hz) | ~142 | Deshielded by ortho-iodo and para-ester groups. |
| -OCH₃ | ~3.9 (s) | ~53 | Typical value for an ester methoxy group.[9] |
2D NMR: Assembling the Puzzle
While 1D NMR provides the pieces, 2D NMR reveals how they connect.
-
COSY (Correlation Spectroscopy): This experiment validates proton-proton coupling. A cross-peak will be observed between the signals for H3 and H4, confirming their ortho relationship. A weaker cross-peak between H4 and H6 will confirm their meta relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It will definitively link the ¹H signals at ~7.4, ~7.8, and ~8.1 ppm to their corresponding ¹³C signals for C3, C4, and C6, and the methyl proton signal at ~3.9 ppm to the methoxy carbon at ~53 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that lock in the regiochemistry are:
-
The methyl protons (~3.9 ppm) will show a strong correlation to the carbonyl carbon (~165 ppm) .
-
H3 (~7.4 ppm) will show correlations to the ipso-carbons C1 and C5 .
-
H6 (~8.1 ppm) will show correlations to the ipso-carbons C2 and the carbon C4 . This correlation is critical for placing the chloro and iodo groups correctly.
-
Diagram 2: Key HMBC Correlations
Caption: Key 2- and 3-bond correlations in the HMBC spectrum.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.
-
2D NMR Acquisition: Using the same sample, run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the spectral width and acquisition times as needed.
-
Data Processing: Process all spectra using appropriate window functions and perform baseline correction. Integrate ¹H signals and pick peaks for all spectra. Analyze the cross-peaks in the 2D spectra to build the connectivity map.
Safety and Handling
This compound is an irritant and is toxic if swallowed.[2] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][10][11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]
Conclusion
The unambiguous structure elucidation of this compound is achieved not by a single technique, but by the logical and systematic integration of multiple analytical methods. HRMS establishes the precise elemental formula. IR spectroscopy provides rapid confirmation of the essential ester functional group. Finally, a comprehensive suite of 1D and 2D NMR experiments serves to meticulously map the atomic connectivity, irrefutably confirming the 2-chloro-5-iodo substitution pattern. This self-validating workflow ensures the highest degree of confidence in the material's identity, a critical requirement for its application in research and development.
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This compound - ChemBK. (2024). ChemBK. Available at: [Link]
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This compound | C8H6ClIO2 | CID 35563912 - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. (2020). Molecules. Available at: [Link]
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Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative - MDPI. (2022). Molbank. Available at: [Link]
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Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. (2016). RSC Advances. Available at: [Link]
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infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 - Doc Brown's Chemistry. (n.d.). Doc Brown's Chemistry. Available at: [Link]
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Spectroscopic Characterization of Methyl 2-chloro-5-iodobenzoate: A Technical Overview
Affiliation: Gemini Advanced Molecular Analytics Division
Abstract
Methyl 2-chloro-5-iodobenzoate, a key intermediate in the synthesis of pharmaceuticals such as Empagliflozin, requires precise structural confirmation and purity assessment.[1][2][3][4][5] This technical guide outlines the expected spectroscopic data for this compound based on foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). While a comprehensive set of experimentally-derived spectra for this specific compound (CAS No. 620621-48-9) is not publicly available in the referenced literature, this document will provide a detailed theoretical framework for its characterization, offering researchers and drug development professionals a robust guide for analysis and quality control.
Introduction
This compound (C₈H₆ClIO₂) is a halogenated aromatic ester with a molecular weight of 296.49 g/mol .[6][7][8][9] Its structure, featuring a chlorinated and iodinated benzene ring with a methyl ester group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for verifying its identity, assessing purity, and ensuring the success of subsequent synthetic steps in pharmaceutical manufacturing. This guide will delve into the theoretical underpinnings of the spectroscopic techniques used to characterize this molecule and predict the key features of its NMR, IR, and MS spectra.
Molecular Structure and Key Features:
To facilitate the interpretation of spectroscopic data, it is essential to first visualize the molecular structure and identify the different chemical environments.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons.
Expected Chemical Shifts and Splitting Patterns:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | Integration |
| Aromatic-H | 7.5 - 8.0 | Multiplet | 3H |
| Methyl (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |
Rationale behind Predictions:
-
Aromatic Protons: The three protons on the benzene ring are in different chemical environments due to the influence of the electron-withdrawing chloro, iodo, and methyl ester groups. Their signals are expected to appear in the downfield region (7.5-8.0 ppm). The precise chemical shifts and coupling patterns (doublets, doublet of doublets) will depend on their positions relative to the substituents.
-
Methyl Protons: The three equivalent protons of the methyl ester group are shielded and will appear as a sharp singlet in the upfield region (3.8-4.0 ppm).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the number of unique carbon atoms and their chemical environments.
Expected Chemical Shift Ranges:
| Carbon Type | Chemical Shift (δ, ppm) (Predicted) |
| Carbonyl (C=O) | 165 - 175 |
| Aromatic (C-Cl) | 130 - 140 |
| Aromatic (C-I) | 90 - 100 |
| Aromatic (C-H & C-COOCH₃) | 125 - 135 |
| Methyl (-OCH₃) | 50 - 55 |
Causality of Chemical Shifts:
-
Carbonyl Carbon: The carbon of the ester carbonyl group is highly deshielded and will appear at the lowest field.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electronegative chlorine atom will be downfield. Conversely, the carbon bonded to the less electronegative but large iodine atom will also experience a downfield shift, though the effect is more complex due to heavy atom effects. The remaining aromatic carbons will resonate in the typical aromatic region.
-
Methyl Carbon: The carbon of the methyl ester group is shielded and will appear at the highest field.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| C=O (Ester) | 1720 - 1740 | Strong |
| C-O (Ester) | 1200 - 1300 | Strong |
| C-Cl | 700 - 800 | Strong |
| C-I | 500 - 600 | Medium |
| Aromatic C=C | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | 3000 - 3100 | Medium to Weak |
Interpretation of Key Vibrations:
-
Ester Group: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the ester group. The C-O stretching vibration will also be a strong, characteristic peak.
-
Halogen-Carbon Bonds: The C-Cl and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.
-
Aromatic Ring: The presence of the benzene ring will be confirmed by the C=C stretching vibrations in the 1450-1600 cm⁻¹ region and the C-H stretching vibrations above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Expected Molecular Ion and Fragmentation:
| Ion | m/z (Predicted) | Notes |
| [M]⁺ | 296, 298 | Molecular ion peak with isotopic pattern for one chlorine atom. |
| [M - OCH₃]⁺ | 265, 267 | Loss of the methoxy radical. |
| [M - COOCH₃]⁺ | 237, 239 | Loss of the carbomethoxy group. |
| [C₇H₃ClI]⁺ | 237, 239 | Aromatic fragment. |
Fragmentation Pathway Rationale:
The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways.
Figure 2. Predicted major fragmentation pathways for this compound.
-
Molecular Ion: The molecular ion peak ([M]⁺) should be observable, and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound (296 g/mol for the isotopes ³⁵Cl and ¹²⁷I). The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.
-
Loss of Methoxy Radical: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), leading to an acylium ion.
-
Loss of Carbomethoxy Group: Another likely fragmentation is the cleavage of the ester group, resulting in the loss of the carbomethoxy radical (•COOCH₃) to form a substituted phenyl cation.
Experimental Protocols
While actual experimental data is not provided in the search results, the following are generalized, best-practice protocols for obtaining the spectroscopic data discussed.
5.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.
5.2. IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal. For transmission IR, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
5.3. Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Scan a mass range of approximately m/z 40-350 to detect the molecular ion and key fragments.
Conclusion
The structural elucidation of this compound relies on a multi-technique spectroscopic approach. While this guide provides a robust theoretical framework for the expected NMR, IR, and MS data, experimental verification is crucial for definitive characterization. The predicted data serves as a valuable reference for researchers in confirming the identity and purity of this important pharmaceutical intermediate. The provided methodologies represent standard practices in the field and are designed to yield high-quality, reproducible data for regulatory and research purposes.
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High Purity 4-(2-chloro-5-iodobenzyl)phenol: A Key Pharmaceutical Intermediate. [Link]
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Introduction: Unpacking a Versatile Synthetic Building Block
An In-depth Technical Guide to the Reactivity Profile of Methyl 2-chloro-5-iodobenzoate
This compound (CAS No: 620621-48-9) is a polysubstituted aromatic ester that has emerged as a cornerstone intermediate in modern organic synthesis.[1][2] Its chemical structure, featuring a methyl ester, a chlorine atom, and an iodine atom on a benzene ring, provides a rich platform for selective and diverse chemical transformations.[3] This strategic arrangement of functional groups, each with a distinct reactivity profile, allows for the sequential and controlled construction of complex molecular architectures.
This guide provides an in-depth exploration of the reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the molecule's reactivity at its three primary sites: the highly reactive carbon-iodine bond, the more robust carbon-chlorine bond, and the versatile methyl ester group. The focus is not merely on procedural steps but on the underlying principles that govern experimental choices, enabling rational design and optimization of synthetic routes for pharmaceuticals, agrochemicals, and advanced materials.[4][5]
The Epicenter of Reactivity: The Carbon-Iodine Bond in Cross-Coupling
The carbon-iodine bond is the most labile and synthetically valuable site on the molecule. Its lower bond dissociation energy compared to the C-Cl bond makes it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions. This differential reactivity is the key to its utility, allowing for selective functionalization at the 5-position while leaving the 2-position's chlorine atom intact for subsequent transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures, which are prevalent in active pharmaceutical ingredients (APIs).[2][6] The reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) complex. The subsequent transmetalation step, where the organic group from the activated boronic acid is transferred to the palladium center, is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃). The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[6]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | >90 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 90 | 8 | >90 |
Note: Data is representative and compiled from typical Suzuki protocols. Specific yields are substrate-dependent.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuation and Backfilling: Seal the flask and purge by evacuating and backfilling with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: This step is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL). Degassing is achieved by bubbling argon through the solvent for 15-20 minutes prior to addition.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%).
-
Reaction: Heat the mixture to the target temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 5-aryl-2-chlorobenzoate derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking the aryl iodide to a terminal alkyne.[8] This reaction is indispensable for creating conjugated systems used in organic electronics and as precursors for more complex heterocyclic structures.[9][10]
Mechanistic Rationale: This reaction uniquely involves two interconnected catalytic cycles.[9] The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. The amine base (e.g., triethylamine) serves both as a base to deprotonate the alkyne and as a solvent.[8]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling
-
Inert Atmosphere Setup: In a Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), copper(I) iodide (0.03 mmol, 3 mol%), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%).
-
Evacuation and Backfilling: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add an anhydrous, degassed solvent such as triethylamine or a mixture of THF/triethylamine. Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC indicates consumption of the starting material. Causality: The use of copper(I) iodide as a co-catalyst significantly accelerates the reaction, allowing for milder conditions compared to copper-free variants.[11]
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the desired 5-alkynyl-2-chlorobenzoate.[12]
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of countless pharmaceuticals.[13][14] It allows for the coupling of the aryl iodide with a primary or secondary amine.[15]
Mechanistic Rationale: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the aryl iodide to Pd(0). The amine then coordinates to the palladium complex, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) facilitates deprotonation to form a palladium amide complex. Reductive elimination from this complex yields the desired aryl amine product and regenerates the Pd(0) catalyst.[16] The choice of a sterically hindered phosphine ligand is crucial for promoting the reductive elimination step.[17]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ | Toluene | 100-110 | 12-24 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Dioxane | 100 | 8-16 |
| 3 | [Pd(IPr)(μ-Cl)Cl]₂ (1) | - | NaOt-Bu | THF | 80 | 6-12 |
Note: Yields are generally high (>80%) but depend heavily on the amine coupling partner.[18]
Reactivity of the Carbon-Chlorine Bond: SNAr
While the C-I bond dominates the cross-coupling chemistry, the C-Cl bond at the 2-position is not inert. It can undergo nucleophilic aromatic substitution (SNAr), particularly when strong nucleophiles are used under forcing conditions.[19] The reaction is facilitated by the presence of electron-withdrawing groups (ortho and para to the leaving group) that stabilize the negatively charged intermediate.[20][21] In this molecule, the ester group (ortho) and the iodo group (meta) contribute to the electrophilicity of the ring.
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[21] The negative charge is delocalized onto the electron-withdrawing ester group. In the second, faster step, the chloride leaving group is eliminated, restoring the aromaticity of the ring.[19]
Caption: Workflow for the SNAr addition-elimination mechanism.
Transformations of the Methyl Ester Group
The methyl ester at the 1-position offers a handle for further synthetic modifications, primarily through hydrolysis or reduction.
Ester Hydrolysis
The most common transformation of the ester is its hydrolysis to the corresponding carboxylic acid, 2-chloro-5-iodobenzoic acid. This is typically achieved under basic conditions (saponification) followed by an acidic work-up.[22] This conversion is often a necessary step in a larger synthetic sequence, for example, to enable subsequent amide coupling reactions.
Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a mixture of methanol and water.
-
Base Addition: Add an excess of sodium hydroxide (e.g., 2-3 equiv) and heat the mixture to reflux for several hours.[23]
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After cooling, remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~1-2.[24]
-
Isolation: Collect the precipitated 2-chloro-5-iodobenzoic acid by filtration, wash with cold water, and dry under vacuum.
Conclusion
This compound is a paradigm of modern synthetic intermediates, where distinct functional groups with orthogonal reactivity enable precise and programmed molecular construction. Its value lies in the predictable, selective reactivity of the C-I bond in a suite of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and nitrogen substituents. The C-Cl bond and the methyl ester group provide further opportunities for diversification. This guide has outlined the core reactivity profile, providing both the mechanistic rationale and validated protocols to empower scientists to leverage this versatile building block in their research and development endeavors.
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An In-depth Technical Guide to the Mechanistic Action of Methyl 2-chloro-5-iodobenzoate in Organic Synthesis
Abstract
Methyl 2-chloro-5-iodobenzoate is a cornerstone reagent in modern synthetic chemistry, prized for its unique electronic and steric properties that enable highly selective and sequential molecular construction. This guide provides an in-depth exploration of the core mechanisms governing its reactivity. We will dissect the differential behavior of its halogenated sites, elucidate its role in cornerstone palladium-catalyzed cross-coupling reactions, and explore alternative pathways such as nucleophilic aromatic substitution. By grounding mechanistic theory in practical, field-proven protocols, this document serves as a comprehensive resource for professionals seeking to leverage this versatile building block in pharmaceutical discovery, materials science, and beyond.[1][2][3]
Molecular Architecture and Inherent Reactivity
The synthetic utility of this compound stems from the distinct roles of its three key functional groups: an iodine atom, a chlorine atom, and a methyl ester. The interplay between these groups dictates the molecule's reactivity, primarily its chemoselectivity in palladium-catalyzed reactions.
-
The Halogen Dance: C-I vs. C-Cl Reactivity: The significant difference in bond dissociation energy and polarizability between the carbon-iodine and carbon-chlorine bonds is the foundation of this reagent's selectivity. The C-I bond is considerably weaker and more readily cleaved than the C-Cl bond. This disparity allows for the preferential oxidative addition of a palladium(0) catalyst to the C-I bond under relatively mild conditions, leaving the C-Cl bond intact for subsequent transformations.[1][4] This predictable site-selectivity is the molecule's most powerful feature.
-
Electronic Influence of the Methyl Ester: The methyl ester group at the C1 position acts as a moderate electron-withdrawing group (EWG). This electronic pull renders the aromatic ring electron-deficient, which influences the kinetics of the oxidative addition step in cross-coupling cycles. Furthermore, this electron deficiency, particularly at the ortho and para positions relative to the ester, activates the ring for potential Nucleophilic Aromatic Substitution (SNAr) reactions under specific conditions.[5][6]
Palladium-Catalyzed Cross-Coupling Mechanisms
The selective reactivity of the C-I bond makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug development and materials science for their ability to form C-C, C-N, and C-O bonds with high precision.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid. It is widely used for the synthesis of biaryl structures.[7]
Causality of Experimental Choices:
-
Catalyst: A Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often used. The phosphine ligands stabilize the Pd(0) state and facilitate the catalytic cycle.
-
Base: A base such as potassium carbonate (K₂CO₃) is crucial. It reacts with the boronic acid to form a more nucleophilic boronate species ("ate complex"), which is necessary for the transmetalation step to proceed efficiently.[8]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is common. The water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.
Sources
Methyl 2-chloro-5-iodobenzoate literature review and key papers
An In-depth Technical Guide to Methyl 2-chloro-5-iodobenzoate for Advanced Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound (CAS No. 620621-48-9), a pivotal intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to deliver field-proven insights into the molecule's synthesis, reactivity, and strategic applications, particularly in the realm of drug discovery and development.
Strategic Overview: Why this compound?
This compound is a halogenated aromatic ester of significant synthetic value. Its utility stems from the differential reactivity of its two halogen substituents—iodine and chlorine—on the benzene ring. In the landscape of palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This reactivity differential is the cornerstone of its strategic importance, allowing for selective, sequential functionalization of the aromatic ring.
This property enables chemists to use the molecule as a linchpin building block, introducing a diverse range of substituents through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination at the 5-position (via the iodo group) while leaving the 2-position (chloro group) intact for subsequent transformations or as a permanent structural feature. This targeted reactivity is crucial in constructing complex molecular architectures, such as those found in active pharmaceutical ingredients (APIs).[1][2] For instance, this scaffold is integral to the synthesis of modern therapeutics, including SGLT2 inhibitors like dapagliflozin.[3]
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.
Key Properties
The essential physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 620621-48-9 | [4][5] |
| Molecular Formula | C₈H₆ClIO₂ | [4] |
| Molecular Weight | 296.49 g/mol | [4] |
| Appearance | Solid / Colorless to pale yellow liquid | [5] |
| Boiling Point | 315°C at 760 mmHg | [6] |
| Density | 1.837 g/cm³ | [6] |
| InChIKey | DLSYOOCTSGXXCP-UHFFFAOYSA-N | [4][5] |
| SMILES | COC(=O)C1=C(C=CC(=C1)I)Cl | [4] |
GHS Hazard Information & Safe Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[4]
-
Hazard Statements:
-
Precautionary Measures & Self-Validating Safety Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors or dust.[6][7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[7][8]
-
Dispensing: When handling the solid, avoid generating dust. If transferring larger quantities, consider a glove box or a ventilated balance enclosure.
-
Waste Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.[7]
-
Exposure Response: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[7]
-
Synthesis Pathway: From Precursor to Product
The preparation of this compound is a multi-step process that requires careful control of reaction conditions. A common and efficient route begins with the inexpensive starting material, methyl 2-aminobenzoate, as detailed in the patent literature.[3][9] This process leverages classic organic transformations, including electrophilic iodination and the Sandmeyer reaction.
The causality behind this synthetic choice lies in the accessibility of the starting material and the reliability of these well-established reactions for installing the required substituents in the correct regiochemical orientation.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis
The following protocol is a synthesized representation based on methodologies described in patent literature.[3][10] It is designed for execution by a trained organic chemist.
Step 1: Iodination of Methyl 2-aminobenzoate
-
To a suitable reaction vessel, add water, potassium iodide (KI), and potassium iodate (KIO₃). Stir until all solids are dissolved.
-
Add methyl 2-aminobenzoate to the solution, followed by dichloromethane (DCM).
-
Cool the mixture in an ice bath and slowly add glacial acetic acid dropwise via an addition funnel, ensuring the temperature remains below 45°C. The use of acetic acid is to facilitate the in-situ generation of the iodinating species.
-
After the addition is complete, allow the reaction to stir and warm to 50-55°C for 2-3 hours to drive the reaction to completion.
-
Cool the reaction mixture and add a small amount of solid sodium sulfite to quench any remaining iodine.
-
Perform a liquid-liquid extraction. Separate the organic layer (DCM), and extract the aqueous layer again with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-amino-5-iodobenzoate.
Step 2: Diazotization and Sandmeyer Reaction
-
Dissolve the crude product from Step 1 in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice/salt bath. This low temperature is critical to ensure the stability of the resulting diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature between 0-5°C. The formation of the diazonium salt is typically indicated by a color change.
-
In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Cool this solution to maintain a temperature of 25-30°C.
-
Slowly add the cold diazonium salt solution from step 2.2 to the CuCl solution. Vigorous nitrogen gas evolution will be observed. The CuCl catalyzes the displacement of the diazonium group with a chloride ion.
-
After the addition is complete, allow the reaction to stir for 1-2 hours, then warm to ~35°C and stir for several more hours or overnight to ensure complete conversion.
-
Extract the mixture with DCM. The organic layer contains the desired product.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Reactivity & Strategic Applications in Synthesis
The synthetic power of this compound lies in its ability to undergo selective cross-coupling reactions. The C-I bond (bond energy ~228 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol), making it much more susceptible to oxidative addition to a Pd(0) catalyst. This allows for precise, regioselective functionalization at the 5-position.
Caption: Regioselective cross-coupling at the C-I bond.
Sonogashira Coupling: A Key Transformation
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[11] It is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[11][12]
Protocol: Representative Sonogashira Coupling This protocol is a general representation for the coupling of a terminal alkyne with this compound.[13][14]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).
-
Add a suitable solvent, such as degassed triethylamine or a mixture of THF and triethylamine.
-
Add the terminal alkyne (1.1-1.2 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-100°C) and monitor by TLC or LC-MS. The choice of a mild base like triethylamine is crucial as it also serves as the solvent in many cases, scavenging the HI produced during the reaction.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a solvent like diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst and amine salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 5-alkynyl-2-chlorobenzoate product.
This selective transformation underscores the value of this compound as a versatile building block, enabling the construction of complex molecular frameworks essential for modern drug discovery.[2][15]
References
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ChemBK. (2024). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]
- Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Methyl 5-Chloro-2-Iodobenzoate: Synthesis and Reactivity for Advanced Applications. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]
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European Patent Office. (2018). METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID - Patent 3059220. Retrieved from [Link]
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International Journal of Scientific Research in Science and Technology. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Disposal of Methyl 2-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-chloro-5-iodobenzoate, a key halogenated aromatic ester, serves as a versatile building block in the synthesis of complex molecular architectures, particularly in the realms of pharmaceuticals and material science. Its trifunctional nature, presenting an ester, a chloro, and an iodo group, offers a rich landscape for synthetic transformations. However, the very features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of the environment.
Compound Identification and Hazard Profile
A foundational aspect of laboratory safety is a comprehensive understanding of the chemical's identity and its inherent hazards.
Table 1: Chemical and Physical Properties of this compound [1][2]
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 620621-48-9 |
| Molecular Formula | C₈H₆ClIO₂ |
| Molecular Weight | 296.49 g/mol |
| Appearance | Solid |
| Boiling Point | 315.0 ± 27.0 °C (Predicted)[2] |
The hazard profile of this compound, as defined by the Globally Harmonized System (GHS), underscores the need for careful handling.[1][2] It is classified as toxic if swallowed, causes skin irritation, and can lead to serious eye damage or irritation.[1][2] Furthermore, it may cause respiratory irritation and is considered very toxic to aquatic life.[1][2] The causality behind these hazards lies in its nature as a halogenated aromatic compound. Halogenated organics can exhibit a range of toxic effects, and their persistence in the environment is a significant concern.
Prudent Handling and Storage: A Proactive Approach to Safety
The principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding tenet when working with this compound.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and consistent use of appropriate PPE are non-negotiable.
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Skin Protection: Nitrile gloves are the minimum requirement. Given that skin irritation is a known hazard, ensuring gloves are regularly inspected for tears or degradation is critical. A lab coat should be worn at all times.
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust particles.
Engineering Controls and Work Practices
Engineering controls are the most effective means of minimizing exposure.
-
Ventilation: A properly functioning chemical fume hood is essential for all weighing and transfer operations.
-
Avoiding Aerosolization: Gentle handling of the solid material is crucial to prevent the generation of dust.
-
Hygiene Practices: Always wash hands thoroughly after handling the compound, even if gloves were worn. Contaminated clothing should be removed immediately and decontaminated before reuse.
Storage with Foresight
Proper storage is vital for maintaining the integrity of the compound and preventing accidental release.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Environment: A cool, dry, and well-ventilated area is required.
-
Incompatibilities: While specific reactivity data is limited, as a general precaution for halogenated compounds, store away from strong oxidizing agents, strong bases, and reactive metals.
In Case of Emergency: A Calm and Calculated Response
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Spill Response: Containment and Decontamination
A well-rehearsed spill response plan is a hallmark of a safe laboratory. For a solid spill of this compound, the following steps should be taken:
Experimental Protocol: Solid Spill Cleanup
-
Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting any cleanup, don the prescribed PPE, including respiratory protection.
-
Gently Cover the Spill: To prevent the generation of dust, gently cover the spill with a damp paper towel.
-
Contain the Spill: Working from the outside in, carefully collect the spilled material using a plastic scoop or other non-sparking tools.
-
Collect the Waste: Place the collected material and any contaminated paper towels into a clearly labeled, sealable plastic bag.
-
Decontaminate the Area: Wipe the spill area with a damp cloth. Place the cloth in the waste bag.
-
Final Cleanup: Wash the area with soap and water.
-
Dispose of Waste: The sealed bag containing the spill waste must be disposed of as hazardous waste.
Responsible Disposal: Protecting Our Environment
The environmental toxicity of this compound dictates that its disposal must be handled with the utmost care and in accordance with all local, state, and federal regulations.
Waste Characterization
As a halogenated organic compound, waste containing this compound is likely to be classified as hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[3][4]
Disposal Methodology
-
Segregation: All waste containing this compound, including contaminated consumables, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Professional Disposal: The disposal of halogenated organic waste must be carried out by a licensed and certified hazardous waste disposal company.
-
Incineration: High-temperature incineration with appropriate flue gas scrubbing is a common and effective method for the destruction of halogenated organic compounds.
Never dispose of this compound down the drain or in the regular trash.
Logical Frameworks for Safety
Visualizing safety workflows can enhance understanding and compliance.
Caption: Risk assessment and mitigation workflow for this compound.
Caption: Lifecycle management of this compound in the laboratory.
Conclusion: A Culture of Safety
This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility must be balanced with a profound respect for its potential hazards. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can confidently and safely harness the synthetic potential of this compound, fostering a culture of safety that protects both the individual and the wider environment.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ChemBK. This compound. [Link]
- Reineke, L. M., & Knackmuss, H. J. (1984). Chemical structure and biodegradability of halogenated aromatic compounds. Substituent effects on 1,2-dioxygenation of benzoic acid. Biochimica et Biophysica Acta (BBA) - General Subjects, 785(1-2), 1-10.
-
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
- Bedard, D. L., Van Dort, H. M., & DeWeerd, K. A. (1998). Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. Environmental Science & Technology, 32(5), 681–687.
-
University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
-
LabTAG by GA International. 8 Steps to Handling a Lab Chemical Spill. [Link]
-
American Chemical Society. Guide for Chemical Spill Response. [Link]
-
PubChem. Methyl 3-chloro-5-iodobenzoate. National Center for Biotechnology Information. [Link]
-
U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Management System: Land Disposal Restrictions: Proposed Rule and California List, Federal Register Notice. [Link]
-
Omkar Chemicals. MATERIAL SAFETY DATA SHEET OF 2-CHLORO-5-IODOBENZOIC ACID. [Link]
-
MDPI. The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. [Link]
-
Wikipedia. Electrophilic halogenation. [Link]
-
U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
Sources
Methodological & Application
Synthesis protocol for Methyl 2-chloro-5-iodobenzoate from 2-chloro-5-iodobenzoic acid
Introduction
Methyl 2-chloro-5-iodobenzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its substituted benzene ring offers multiple points for chemical modification, making it a versatile building block in medicinal chemistry and materials science. This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this compound from its corresponding carboxylic acid, 2-chloro-5-iodobenzoic acid. We will explore two common and effective methods: the classic Fischer-Speier Esterification and a two-step approach via an acyl chloride intermediate. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical details and the rationale behind the procedural steps.
Chemical Profile and Safety
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-chloro-5-iodobenzoic acid | C₇H₄ClIO₂ | 282.46 | 19094-56-5 |
| This compound | C₈H₆ClIO₂ | 296.49 | 620621-48-9 |
| Methanol | CH₄O | 32.04 | 67-56-1 |
| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 |
| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 |
Safety Precautions: 2-chloro-5-iodobenzoic acid is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3][4] All manipulations should be performed in a well-ventilated fume hood. Thionyl chloride is a corrosive and toxic reagent that reacts violently with water, releasing toxic gases.[5] It should be handled with extreme caution in a dry environment. Methanol is flammable and toxic.
Method 1: Fischer-Speier Esterification
This direct, acid-catalyzed esterification is a widely used, atom-economical method for the synthesis of esters from carboxylic acids and alcohols.
Reaction Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack by Methanol: A molecule of methanol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used.
Experimental Protocol
Materials:
-
2-chloro-5-iodobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-iodobenzoic acid (1.0 eq).
-
Add a significant excess of anhydrous methanol (e.g., 10-20 eq), which acts as both the reactant and the solvent.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Method 2: Two-Step Synthesis via Acyl Chloride
This method is particularly useful for sterically hindered carboxylic acids or when the Fischer esterification gives low yields. The carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with methanol to form the ester.
Reaction Mechanism
Step 1: Formation of the Acyl Chloride
2-chloro-5-iodobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2-chloro-5-iodobenzoyl chloride. The byproducts of this reaction (SO₂ and HCl with thionyl chloride, or CO, CO₂, and HCl with oxalyl chloride) are gaseous and can be easily removed.
Step 2: Esterification of the Acyl Chloride
The highly reactive acyl chloride is then treated with methanol. The lone pair on the oxygen of methanol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the methyl ester. A base, such as pyridine or triethylamine, is often added to neutralize the HCl generated in this step.
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol
Materials:
-
2-chloro-5-iodobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Pyridine or Triethylamine (anhydrous)
-
Diethyl ether or Dichloromethane
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of 2-chloro-5-iodobenzoyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 2-chloro-5-iodobenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 2-3 eq).
-
Optionally, a catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approximately 79 °C for thionyl chloride) for 1-2 hours, or until the evolution of gas ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride by distillation or under reduced pressure. Adding anhydrous toluene and evaporating it can help to azeotropically remove the last traces of thionyl chloride.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-chloro-5-iodobenzoyl chloride in a dry, inert solvent such as diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of anhydrous methanol (1.5-2.0 eq) and a base like pyridine or triethylamine (1.1 eq) in the same solvent.
-
Slowly add the methanol/base solution to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl to remove the base.
-
Wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The purification of the product from this method follows the same recrystallization procedure as described in Method 1.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.90 (d, J = 2.4 Hz, 1H), 7.65 (dd, J = 8.4, 2.4 Hz, 1H), 7.20 (d, J = 8.4 Hz, 1H), 3.90 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~165.5, 141.5, 139.0, 132.0, 131.5, 130.0, 92.5, 52.5.
-
Melting Point: Literature values should be consulted for comparison.
Discussion
Both presented methods are effective for the synthesis of this compound. The choice between the two often depends on the scale of the reaction and the available resources.
-
Fischer-Speier Esterification is generally preferred for its simplicity and cost-effectiveness, especially on a larger scale. The main drawback is the reversible nature of the reaction, which necessitates driving the equilibrium towards the products.
-
The two-step synthesis via the acyl chloride typically provides higher yields and is less sensitive to steric hindrance around the carboxylic acid. However, it involves the use of more hazardous reagents like thionyl chloride and requires stricter anhydrous conditions.
For both methods, proper purification is crucial to obtain a product of high purity suitable for subsequent synthetic steps. Recrystallization is an effective technique for removing unreacted starting materials and byproducts.
Conclusion
This application note provides two robust and detailed protocols for the synthesis of this compound from 2-chloro-5-iodobenzoic acid. By following these procedures and adhering to the safety guidelines, researchers can reliably produce this valuable synthetic intermediate for their research and development needs.
References
-
Loba Chemie. (2019). 2-CHLORO-5-IODO BENZOIC ACID MSDS. [Link]
-
Omkar Speciality Chemicals Ltd. MATERIAL SAFETY DATA SHEET OF 2-CHLORO-5-IODOBENZOIC ACID. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Astech Ireland. Safety Data Sheet: Thionyl chloride. [Link]
-
Organic Syntheses. 7-methoxyphthalide. [Link]
-
PubChem. This compound. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts. [Link]
-
Astech Ireland. Safety Data Sheet: Thionyl chloride. [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Strategic Use of Methyl 2-chloro-5-iodobenzoate in Chemoselective Cross-Coupling Reactions
Introduction: The Strategic Advantage of Orthogonal Reactivity
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the efficient and selective construction of complex molecular architectures is paramount.[1][2] Methyl 2-chloro-5-iodobenzoate stands out as a highly versatile building block, engineered for sequential, chemoselective cross-coupling reactions. Its structure, featuring two distinct carbon-halogen bonds—a highly reactive carbon-iodine (C-I) bond and a more robust carbon-chlorine (C-Cl) bond—offers chemists a powerful tool for controlled, stepwise molecular elaboration.[3][4][5]
This guide provides an in-depth exploration of the principles and practical protocols for leveraging the differential reactivity of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[6][7] By carefully selecting catalytic systems, researchers can selectively functionalize the C-I position while preserving the C-Cl bond for subsequent transformations, enabling a modular and efficient approach to synthesizing diverse and complex target molecules.
The Cornerstone of Selectivity: The Oxidative Addition Step
The ability to discriminate between the C-I and C-Cl bonds in this compound is rooted in the fundamental mechanism of palladium-catalyzed cross-coupling reactions. The universally accepted catalytic cycle for both Suzuki and Buchwald-Hartwig couplings commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[8][9] This step is typically the rate-determining and selectivity-determining step of the entire process.
The relative reactivity of aryl halides in oxidative addition follows the general trend: I > Br > OTf > Cl . This trend is primarily governed by the bond dissociation energies of the carbon-halogen bond (C-I being the weakest) and the polarizability of the halogen atom. The weaker and more polarizable C-I bond allows for a lower activation energy barrier for the palladium(0) catalyst to insert itself, thus forming the key Pd(II)-aryl intermediate. By carefully controlling reaction conditions, particularly temperature and catalyst choice, it is possible to effect oxidative addition exclusively at the C-I bond, leaving the C-Cl bond untouched for a subsequent, potentially different, cross-coupling reaction.
Part 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with remarkable functional group tolerance and stereospecificity.[6][10] When applied to this compound, the goal is to selectively couple a boronic acid or ester at the 5-position (originally bearing the iodine).
Mechanistic Rationale for Selectivity
The catalytic cycle for the Suzuki-Miyaura reaction, illustrated below, hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[8] Our strategy focuses on exploiting the kinetic preference for the oxidative addition at the more labile C-I bond.
By employing mild reaction conditions and a judicious choice of palladium catalyst and ligand, the energy barrier for oxidative addition at the C-Cl bond remains insurmountably high relative to the C-I bond. This kinetic control is the foundation of the chemoselectivity.
Protocol for Selective Suzuki Coupling
This protocol is designed as a general starting point for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C-I position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
Triphenylphosphine (PPh₃) or a suitable biarylphosphine ligand (e.g., SPhos, XPhos) (2-6 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%) in a small amount of the organic solvent to be used.
-
Reaction Initiation: Add the organic solvent (e.g., 1,4-dioxane) and water to the Schlenk flask containing the substrates and base. Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to a moderate temperature (typically 60-80 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-chloro-5-arylbenzoate.
| Parameter | Recommended Condition | Rationale for Selectivity |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective Pd(0) precursors. |
| Ligand | PPh₃, SPhos, XPhos | Electron-rich and bulky ligands facilitate oxidative addition and reductive elimination.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Mild to moderate bases are sufficient to facilitate transmetalation without promoting C-Cl activation.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic systems are standard for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents. |
| Temperature | 60 - 80 °C | Moderate temperatures provide sufficient energy for C-I bond activation while keeping the C-Cl bond intact. |
Part 2: Selective Buchwald-Hartwig Amination at the C-I Bond
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals and functional materials.[7][12][13] For this compound, this reaction allows for the selective introduction of a nitrogen nucleophile at the 5-position.
Mechanistic Rationale for Selectivity
Similar to the Suzuki coupling, the chemoselectivity of the Buchwald-Hartwig amination is dictated by the initial oxidative addition step. The catalytic cycle, depicted below, shares this fundamental principle of preferential C-I bond activation.
Sources
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- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Methyl 2-chloro-5-iodobenzoate as a Versatile Building Block in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist
Introduction: The Strategic Advantage of Orthogonal Reactivity
In the landscape of modern medicinal chemistry, the efficient and controlled construction of complex molecular architectures is paramount. Methyl 2-chloro-5-iodobenzoate (CAS: 620621-48-9) has emerged as a preeminent building block, valued not for a single reactive site, but for the strategic, differential reactivity of its two distinct halogen substituents.[1][2] Its structure, featuring a C-I bond and a C-Cl bond on the same aromatic ring, provides chemists with a platform for sequential, site-selective cross-coupling reactions.[3]
The foundational principle behind its utility lies in the disparate bond dissociation energies of the carbon-halogen bonds, which dictates the general reactivity trend in palladium-catalyzed oxidative addition: C–I > C–Br > C–OTf > C–Cl.[3][4] This inherent difference allows for the selective functionalization of the more labile C-I bond under milder conditions, while leaving the more robust C-Cl bond untouched for subsequent, often more forcing, transformations. This "orthogonal" handle is a powerful tool for building molecular diversity from a single, common intermediate, a strategy widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1][5][6] A notable application is in the synthesis of the anti-diabetic drug dapagliflozin, where the related 2-chloro-5-iodobenzoic acid serves as a crucial starting material.[7][8]
Physicochemical & Safety Data
Proper handling and storage are critical for ensuring the integrity of the reagent and the safety of the researcher. The compound is an irritant and can be toxic if ingested.[9][10] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
| Property | Value | Reference |
| CAS Number | 620621-48-9 | [10][11] |
| Molecular Formula | C₈H₆ClIO₂ | [9][10] |
| Molar Mass | 296.49 g/mol | [9][10] |
| Appearance | White to pale yellow solid/crystalline solid | [5][11] |
| Boiling Point | ~315 °C at 760 mmHg | [9] |
| Storage Conditions | 2-8°C, protect from light | [9] |
| GHS Hazard | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H400 (Very toxic to aquatic life) | [10] |
Core Application: The Strategy of Sequential Cross-Coupling
The primary application of this compound is as a scaffold for creating highly substituted aromatic compounds through a two-step, sequential cross-coupling strategy. The workflow leverages the differential reactivity of the C-I and C-Cl bonds.
Caption: Sequential functionalization workflow for this compound.
This approach allows for the introduction of two different substituents (R¹ and R²) in a controlled, regiospecific manner, avoiding the formation of undesired isomers and maximizing synthetic efficiency.
Detailed Experimental Protocols
The following protocols are generalized methodologies. Optimal conditions, particularly the choice of ligand, base, and temperature, are substrate-dependent and may require systematic optimization.
Protocol 1: Suzuki-Miyaura C-C Coupling at the C-I Position
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds and is highly effective for selectively coupling at the C-I position of the starting material.[12][13] The base is critical as it activates the organoboron species to form a more nucleophilic "ate" complex, which facilitates transmetalation.[14][15]
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v) or DME/water.
-
Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%), to the mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously for 4-16 hours.
-
Monitoring: Track the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the methyl 5-aryl-2-chlorobenzoate product.
Protocol 2: Sonogashira C-C Coupling at the C-I Position
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides.[16][17] It uniquely requires a copper(I) co-catalyst, which reacts with the alkyne to form a copper acetylide intermediate. This species is believed to be the active nucleophile that undergoes transmetalation with the palladium center.[18][19]
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under positive inert gas pressure, add the copper(I) iodide (CuI) co-catalyst (1-2 mol%). Add an anhydrous amine base, which often serves as the solvent (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the methyl 2-chloro-5-(alkynyl)benzoate.
Protocol 3: Buchwald-Hartwig C-N Amination at the C-Cl Position
This protocol is designed for the second coupling step, targeting the less reactive C-Cl bond of the intermediate synthesized in Protocol 1 or 2. Activating this bond typically requires a more specialized catalyst system, featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, which promote the often rate-limiting oxidative addition step.[20][21][22]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a strict inert atmosphere, add the methyl 5-substituted-2-chlorobenzoate intermediate (1.0 equiv), the desired primary or secondary amine (1.1-1.5 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the specialized ligand (e.g., XPhos, RuPhos, 2-4 mol%) to a reaction vial.
-
Solvent Addition: Add an anhydrous, deoxygenated aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vial tightly and heat the mixture to 80-120 °C with vigorous stirring for 6-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and quench carefully with water or saturated aqueous NH₄Cl. Extract the aqueous layer with the organic solvent, combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude material via flash column chromatography to obtain the final, di-substituted product.
References
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (wordpress.com)
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (orbit.dtu.dk)
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This compound - ChemBK. (chembk.com)
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Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. (chemicalbook.com)
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (chemrxiv.org)
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Buchwald–Hartwig amination - Wikipedia. (en.wikipedia.org)
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Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. (inno-pharmchem.com)
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (pubs.acs.org)
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (ncbi.nlm.nih.gov)
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (organic-chemistry.org)
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (rsc.org)
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The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. (inno-pharmchem.com)
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A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (eprints.whiterose.ac.uk)
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This compound | C8H6ClIO2 - PubChem. (pubchem.ncbi.nlm.nih.gov)
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A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents. (patents.google.com)
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The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development. (calibrechem.com)
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Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (benchchem.com)
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (ncbi.nlm.nih.gov)
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The Chemistry Behind Methyl 5-Chloro-2-Iodobenzoate: Synthesis and Reactivity for Advanced Applications. (inno-pharmchem.com)
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Benzoic acid, 2-chloro-5-iodo-, methyl ester - CymitQuimica. (cymitquimica.com)
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Sonogashira coupling - Wikipedia. (en.wikipedia.org)
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (youtube.com)
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Sonogashira Coupling - Organic Chemistry Portal. (organic-chemistry.org)
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Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. (benchchem.com)
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Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate. (researchgate.net)
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Suzuki Coupling - Organic Chemistry Portal. (organic-chemistry.org)
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Combined directed ortho Metalation/Suzuki-Miyaura cross-coupling strategies. Regiospecific synthesis of chlorodihydroxybiphenyls and polychlorinated biphenyls. (pubmed.ncbi.nlm.nih.gov)
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The Suzuki Reaction - Andrew G Myers Research Group. (myers.chemistry.harvard.edu)
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (chem.libretexts.org)
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Sonogashira cross-coupling reaction - YouTube. (youtube.com)
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Sonogashira–Hagihara reactions of halogenated glycals - Beilstein Journals. (beilstein-journals.org)
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Sonogashira Coupling - Chemistry LibreTexts. (chem.libretexts.org)
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (ncbi.nlm.nih.gov)
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Cross-Coupling Reactions Guide. (sigmaaldrich.com)
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Application Notes and Protocols: Palladium-Catalyzed Reactions with Methyl 2-chloro-5-iodobenzoate
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides researchers, scientists, and drug development professionals with detailed experimental procedures for the strategic use of Methyl 2-chloro-5-iodobenzoate in palladium-catalyzed cross-coupling reactions. By leveraging the inherent differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, this substrate serves as a versatile scaffold for sequential and site-selective functionalization. This document explains the causality behind experimental choices, offers step-by-step protocols for key transformations including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Carbonylation reactions, and includes troubleshooting insights to ensure procedural success.
Introduction: The Strategic Advantage of Differentiated Aryl Halides
This compound is a powerful and versatile building block in modern organic synthesis. Its utility stems from the presence of two distinct halogen atoms on the aromatic ring, each offering a handle for palladium-catalyzed cross-coupling. The foundational principle for its strategic application lies in the differential reactivity of the C-X bonds. The carbon-iodine bond is significantly weaker and longer than the carbon-chlorine bond, making it more susceptible to oxidative addition to a Pd(0) center, which is typically the rate-determining step in the catalytic cycle.[1][2] This reactivity hierarchy (I > Br > OTf > Cl) allows for highly selective functionalization at the iodo-position while leaving the chloro-position intact for subsequent transformations.[3][4] This guide will detail protocols that exploit this selectivity to build molecular complexity in a controlled, stepwise manner.
Core Principles of Palladium-Catalyzed Cross-Coupling
At its core, most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5][6] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.
The cycle consists of three primary steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. This step is generally the slowest and is highly dependent on the nature of the halide (I > Br > Cl).[5]
-
Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., organoboron, organotin, organozinc) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-Heteroatom bond and regenerating the active Pd(0) catalyst.[6]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Key Reaction Components:
-
Palladium Precatalyst: While Pd(0) complexes like Pd(PPh₃)₄ are active, more stable and common Pd(II) precatalysts such as Pd(OAc)₂, PdCl₂(PPh₃)₂, or pre-formed palladacycles are often used. These require an in situ reduction step to generate the active Pd(0) species to initiate the cycle.[7][8]
-
Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are critical. They stabilize the palladium center, prevent the formation of inactive palladium black, and modulate the catalyst's electronic and steric properties to facilitate oxidative addition and reductive elimination.[9][10]
-
Base: The role of the base is reaction-specific. In Suzuki couplings, it activates the boronic acid to form a more nucleophilic boronate species.[11] In Heck and Sonogashira reactions, it neutralizes the hydrogen halide generated during the catalytic cycle.[12][13]
-
Solvent: Solvents must be capable of dissolving all reaction components and are typically required to be anhydrous and deoxygenated, as both water and oxygen can deactivate the catalyst.[14]
Strategy: Site-Selective Sequential Functionalization
The differential reactivity of the C–I and C–Cl bonds in this compound is the cornerstone of its synthetic utility. By carefully selecting reaction conditions, one can perform a cross-coupling reaction exclusively at the iodo- position. The resulting chlorinated product can then be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the chloro- position.
Caption: Stepwise functionalization of this compound.
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it invaluable for synthesizing biaryl structures common in pharmaceuticals.[15]
Protocol: Selective Suzuki Coupling at the Iodo-Position
This protocol details the coupling of this compound with an arylboronic acid.
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Eq. |
|---|---|---|---|---|
| This compound | 312.45 | 312.5 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| K₂CO₃ (anhydrous) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 85 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, Methyl 2-chloro-5-phenylbenzoate.
Causality & Insights
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable Pd(0) catalyst that is often effective for the coupling of aryl iodides under these conditions.[15] For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are typically required.[16]
-
Base and Solvent System: The aqueous base (K₂CO₃) is crucial for activating the boronic acid to form the reactive boronate species (Ar-B(OH)₃⁻), which facilitates transmetalation.[11] The dioxane/water system is a common choice that effectively solubilizes both organic and inorganic reagents.[17]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low or No Yield | Inactive catalyst (oxygen exposure); Impure reagents/solvents. | Ensure rigorous degassing. Use freshly opened or purified solvents and reagents.[14] |
| Protodeboronation | Boronic acid instability, especially at high temperatures. | Use a milder base (e.g., K₃PO₄) or lower the reaction temperature. |
| Homocoupling | Oxygen contamination; inefficient transmetalation. | Improve degassing; screen alternative bases or solvent systems. |
Application Protocol: Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, a key transformation for accessing conjugated systems and natural product scaffolds.[12]
Protocol: Selective Sonogashira Coupling at the Iodo-Position
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Eq. |
|---|---|---|---|---|
| This compound | 312.45 | 312.5 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 133 µL (123 mg) | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 11.5 mg | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 10 mL | - | Solvent/Base|
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask with a stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (10 mL) followed by phenylacetylene (1.2 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC. The reaction is typically complete in 2-6 hours.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (25 mL).
-
Purification: Wash the organic solution with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (15 mL). Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield Methyl 2-chloro-5-(phenylethynyl)benzoate.
Causality & Insights
-
Dual Catalyst System: The reaction relies on a synergistic palladium/copper catalytic system. The palladium complex undergoes oxidative addition with the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active nucleophile for the transmetalation step.[12]
-
Base/Solvent: Triethylamine serves as both the base to neutralize the HI formed and as the solvent. Its use is critical for the formation of the copper acetylide and regeneration of the Pd(0) catalyst.[18]
-
Copper-Free Variants: While classic Sonogashira coupling uses a copper co-catalyst, concerns over homocoupling of the alkyne (Glaser coupling) and purification challenges have led to the development of copper-free methods, which typically require stronger bases and different ligand systems.[19]
Application Protocol: Heck Reaction
The Mizoroki-Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene, providing a powerful method for C-C bond formation.[13]
Protocol: Selective Heck Coupling at the Iodo-Position
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Eq. |
|---|---|---|---|---|
| This compound | 312.45 | 312.5 mg | 1.0 | 1.0 |
| Methyl Acrylate | 86.09 | 135 µL (129 mg) | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| Tri-o-tolylphosphine (P(o-tol)₃) | 304.37 | 24.4 mg | 0.08 | 0.08 |
| Triethylamine (Et₃N) | 101.19 | 280 µL (202 mg) | 2.0 | 2.0 |
| Acetonitrile (MeCN), anhydrous | - | 5 mL | - | - |
Step-by-Step Procedure
-
Catalyst Preparation: In a dry Schlenk tube under Argon, add Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (8 mol%). Add anhydrous acetonitrile (2 mL) and stir for 10 minutes.
-
Reagent Addition: To the catalyst solution, add this compound (1.0 mmol), the remaining acetonitrile (3 mL), triethylamine (2.0 mmol), and finally methyl acrylate (1.5 mmol).
-
Reaction: Seal the tube tightly and heat in a pre-heated oil bath to 90 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (25 mL), wash with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to afford the trans-alkene product.
Causality & Insights
-
Mechanism: The Heck reaction mechanism differs from Suzuki and Sonogashira in that it does not involve a transmetalation step with an organometallic reagent. Instead, after oxidative addition, the alkene coordinates to the palladium center and undergoes a migratory insertion. A subsequent β-hydride elimination releases the alkene product and forms a palladium-hydride species, which is converted back to Pd(0) by the base.[13][20]
-
Ligand Choice: Phosphine ligands are crucial. P(o-tol)₃ is a classic choice, but other bulky, electron-rich ligands can also be effective. Phosphine-free systems exist but often require higher temperatures or specific conditions.[21][22]
-
Regio- and Stereoselectivity: The reaction typically exhibits high trans selectivity in the product alkene.[21] For unsymmetrical alkenes, the aryl group usually adds to the less substituted carbon atom of the double bond.[23]
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[24][25]
Protocol: Selective Amination at the Iodo-Position
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Eq. |
|---|---|---|---|---|
| This compound | 312.45 | 312.5 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL (122 mg) | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 | 0.02 (Pd) |
| XPhos | 476.62 | 19 mg | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene, anhydrous | - | 5 mL | - | - |
Step-by-Step Procedure
-
Vessel Preparation: In a glovebox, add Pd₂(dba)₃ (1 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 mmol), anhydrous toluene (5 mL), and finally morpholine (1.2 mmol).
-
Reaction: Seal the vial and remove it from the glovebox. Heat in a pre-heated oil bath to 100 °C for 8-16 hours. Monitor by LC-MS.
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude material via flash column chromatography to yield Methyl 2-chloro-5-(morpholino)benzoate.
Causality & Insights
-
Ligand is Key: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands like XPhos. These ligands promote the rate-limiting reductive elimination step that forms the C-N bond and prevent β-hydride elimination from the palladium amide intermediate.[24]
-
Strong, Non-Nucleophilic Base: A strong, sterically hindered base like NaOtBu is required to deprotonate the amine (or the intermediate palladium-amine complex) to form the palladium amide species necessary for reductive elimination.[26]
-
Inert Conditions: The catalyst system is particularly sensitive to air. Both the Pd(0) species and the electron-rich ligands are prone to oxidation. Therefore, the use of a glovebox or rigorous Schlenk techniques is mandatory for consistent results.[9]
Application Protocol: Palladium-Catalyzed Carbonylation
This reaction introduces a carbonyl group by using carbon monoxide (CO) gas, providing a direct route to esters, amides, or carboxylic acids from aryl halides.[27]
Protocol: Selective Methoxycarbonylation at the Iodo-Position
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles | Eq. |
|---|---|---|---|---|
| This compound | 312.45 | 312.5 mg | 1.0 | 1.0 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| Xantphos | 578.62 | 23.2 mg | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 420 µL (304 mg) | 3.0 | 3.0 |
| Methanol (MeOH), anhydrous | 32.04 | 5 mL | - | Solvent/Nu |
| Carbon Monoxide (CO) | - | 1 atm (balloon) | - | - |
Step-by-Step Procedure
-
Vessel Preparation: To a Schlenk flask with a stir bar, add this compound (1.0 mmol), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent and Base Addition: Add anhydrous methanol (5 mL) and triethylamine (3.0 mmol).
-
CO Atmosphere: Evacuate and backfill the flask with carbon monoxide from a balloon. Repeat twice. Leave the final balloon attached to the flask.
-
Reaction: Heat the mixture to 70 °C and stir vigorously for 6-12 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction, vent the CO in a fume hood, and purge with Argon. Filter the reaction mixture through Celite, washing with methanol.
-
Purification: Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield Dimethyl 4-chloroisophthalate.
Causality & Insights
-
Mechanism: The cycle involves oxidative addition of the aryl iodide, followed by coordination and migratory insertion of CO to form a palladium-acyl intermediate. Nucleophilic attack by methanol, promoted by the base, then yields the ester product and regenerates the catalyst.[28]
-
Ligand Choice: Bidentate phosphine ligands with a large bite angle, such as Xantphos, are highly effective in promoting the carbonylation reaction and suppressing side reactions.[29]
-
Safety: Carbon monoxide is a colorless, odorless, and highly toxic gas. All manipulations must be performed in a well-ventilated chemical fume hood. A CO detector should be used.
Safety and Handling of Organometallic Reagents
Palladium-catalyzed reactions require careful handling of potentially hazardous materials.[30]
-
Inert Atmosphere: Many palladium catalysts and ligands are air-sensitive. Reactions should be set up under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or in a glovebox.[31][32]
-
Pyrophoric Reagents: While not detailed in the specific protocols above, some cross-coupling reactions utilize pyrophoric reagents like organolithiums or Grignards. These react violently with air and water and require specialized handling procedures.[33][34]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and suitable gloves.[30]
-
Waste Disposal: Palladium-containing waste and organometallic residues should be segregated and disposed of as hazardous waste according to institutional guidelines.[30]
Conclusion
This compound is a highly valuable substrate for building molecular complexity due to the pronounced reactivity difference between its carbon-iodine and carbon-chlorine bonds. By employing the palladium-catalyzed cross-coupling protocols detailed in this guide, researchers can achieve selective, high-yielding transformations at the iodo-position. The resulting chlorinated intermediates are stable, isolable, and primed for further functionalization, enabling a modular and powerful approach to the synthesis of diverse chemical entities for the pharmaceutical and materials science industries.
References
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- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
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- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Safety Procedures for Handling Pyrophoric Organometallic Precursors: Applic
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS).
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- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
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- Buchwald–Hartwig amin
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Application of Methyl 2-chloro-5-iodobenzoate in the synthesis of pharmaceutical intermediates
An Application Guide for the Synthesis of Pharmaceutical Intermediates Using Methyl 2-chloro-5-iodobenzoate
Authored by: A Senior Application Scientist
Abstract
This compound (CAS No: 620621-48-9) is a halogenated aromatic ester that has emerged as a cornerstone in modern medicinal chemistry.[1] Its unique trifunctional structure—featuring a reactive iodine atom, a more stable chlorine atom, and a methyl ester group—provides exceptional versatility for constructing complex molecular architectures. The iodine atom, in particular, serves as a prime handle for palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, detailing the strategic application of this intermediate. It provides not just protocols, but the underlying chemical logic to empower rational synthetic design.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is paramount for its safe and effective use.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline solid.[3] Key properties are summarized below.
| Property | Value | Source |
| CAS Number | 620621-48-9 | [4] |
| Molecular Formula | C₈H₆ClIO₂ | [4] |
| Molecular Weight | 296.49 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid/solid | [5] |
| Boiling Point | 315°C at 760 mmHg | [5] |
| Melting Point | Not specified, but solid at RT | [3] |
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a well-ventilated area, preferably a fume hood.[5][6]
-
Hazards: The compound is classified as toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4] It is also very toxic to aquatic life.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[5][6]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapors. Keep away from heat, sparks, and open flames.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of water and soap.[7] If irritation persists, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth. Do not induce vomiting. Call a physician or poison control center immediately.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6][7]
Strategic Importance in Pharmaceutical Synthesis
The value of this compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making it highly susceptible to oxidative addition by palladium(0) catalysts. This chemoselectivity allows for the iodine to be used in a primary coupling reaction, leaving the chlorine atom and the ester available for subsequent transformations. This sequential reaction capability is a powerful tool for building molecular complexity from a simple, commercially available starting material.
Caption: Synthetic pathways from this compound.
Core Applications and Experimental Protocols
This section details the primary applications of this compound in palladium-catalyzed cross-coupling reactions, which are workhorses in modern drug discovery.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
Field Insight: The Suzuki-Miyaura coupling is arguably the most important C-C bond-forming reaction in pharmaceutical process chemistry.[8] It is used to construct biaryl and heteroaryl motifs that are prevalent in many classes of drugs, particularly kinase inhibitors, which often rely on these structures to occupy the ATP binding pocket.[9][10] The reaction is favored for its mild conditions, high functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[9]
Application Example: Synthesis of Kinase Inhibitor Cores Many kinase inhibitors feature a central biaryl hinge-binding motif.[11] Using this compound, a diverse array of aryl or heteroaryl groups can be introduced at the 5-position to probe the structure-activity relationship (SAR) of a potential drug candidate.
Protocol 1: Synthesis of Methyl 2-chloro-5-(pyridin-3-yl)benzoate
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| This compound | 1.0 | 296.49 | 296 mg (1.0 mmol) | Starting material |
| 3-Pyridylboronic Acid | 1.2 | 122.92 | 148 mg (1.2 mmol) | Coupling partner |
| Pd(PPh₃)₄ | 0.03 | 1155.56 | 35 mg (0.03 mmol) | Palladium(0) catalyst |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 276 mg (2.0 mmol) | Base |
| 1,4-Dioxane | - | - | 8 mL | Solvent |
| Water | - | - | 2 mL | Co-solvent |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 3-pyridylboronic acid, and potassium carbonate.[9]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the 1,4-dioxane and water solvent mixture via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes. This step is critical to ensure the longevity of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0).
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
Field Insight: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is ubiquitous in pharmaceutical synthesis.[12] Many drugs contain arylamine or heteroarylamine moieties. This reaction replaces harsher, classical methods and offers a much broader substrate scope and better functional group tolerance.[12][13] The choice of phosphine ligand is critical and has evolved over several "generations" of catalysts to handle a wide variety of amines and aryl halides.[12]
Application Example: Synthesis of Precursors for SGLT2 Inhibitors The core of SGLT2 inhibitors like Dapagliflozin contains a C-aryl glucoside. The synthesis of the aglycone portion often involves building a diarylmethane or related structure. While not a direct amination of our starting material, intermediates derived from it can undergo C-N bond formation to build related scaffolds found in other drug classes. For instance, creating an aniline derivative opens up a vast chemical space for further functionalization.
Protocol 2: Synthesis of Methyl 2-chloro-5-(morpholino)benzoate
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |
| This compound | 1.0 | 296.49 | 296 mg (1.0 mmol) | Starting material |
| Morpholine | 1.5 | 87.12 | 131 mg (1.5 mmol) | Amine nucleophile |
| Pd₂(dba)₃ | 0.01 | 915.72 | 9.2 mg (0.01 mmol) | Palladium(0) source |
| Xantphos | 0.03 | 578.68 | 17.4 mg (0.03 mmol) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 96.10 | 135 mg (1.4 mmol) | Strong, non-nucleophilic base |
| Toluene | - | - | 10 mL | Anhydrous solvent |
Step-by-Step Methodology:
-
Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube.
-
Reagent Addition: Add the this compound, followed by the anhydrous toluene and finally the morpholine via syringe.
-
Inert Atmosphere: Seal the tube and bring it out of the glovebox. If not using a glovebox, the reagents should be added under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath. Stir until TLC or LC-MS analysis indicates full consumption of the starting material (typically 6-18 hours).
-
Workup: Cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired arylamine.
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its well-defined chemoselectivity enables chemists to perform sequential, high-yielding cross-coupling reactions, providing efficient access to a wide range of complex scaffolds. The protocols outlined herein for Suzuki-Miyaura and Buchwald-Hartwig reactions represent robust, field-proven methods for leveraging this building block in the synthesis of biaryl and arylamine intermediates, which are critical components of modern therapeutics, including kinase inhibitors and anti-diabetic agents.[3][14] By understanding the causality behind the experimental choices—from the inert atmosphere to the specific ligand—researchers can troubleshoot and adapt these methods to their unique synthetic challenges, accelerating the drug discovery and development pipeline.
References
- The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. (2024). ChemBK.
- This compound. (n.d.). PubChem.
- SAFETY DATA SHEET. (2024). Sigma-Aldrich.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Safety data sheet. (n.d.). KEIMFARBEN GMBH.
- A synthetic method of 2-chloro-5-iodobenzoic acid. (2014). Google Patents.
- A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid. (2022). Google Patents.
- SAFETY DATA SHEET. (2024). Fisher Scientific.
- The Chemistry Behind Methyl 5-Chloro-2-Iodobenzoate: Synthesis and Reactivity for Advanced Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Application of Methyl 2-Iodobenzoate in Materials Science: Detailed Application Notes and Protocols. (n.d.). Benchchem.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health (NIH).
- The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development. (n.d.). BLD Pharm.
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. (2025). BenchChem.
- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023). National Institutes of Health (NIH).
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
- Application Notes: The Role of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate in the Synthesis of Kinase Inhibitors. (2025). BenchChem.
- Preparation method of 2-chloro-5-iodobenzoic acid. (2014). Google Patents.
- Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. (n.d.). Scilit.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. (1999). PubMed.
- Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. (2024). ScienceDirect.
- Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies. (2018). PubMed.
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Topic: Analytical Methods for the Quantification of Methyl 2-chloro-5-iodobenzoate
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the quantitative analysis of Methyl 2-chloro-5-iodobenzoate, a key intermediate in organic synthesis. The primary focus is a detailed, field-tested Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, designed for accuracy, precision, and robustness. An alternative Gas Chromatography (GC) method is also discussed. The protocols are structured to be self-validating, incorporating system suitability tests and adhering to principles outlined in the ICH Q2(R1) guidelines. This note serves as a practical resource for researchers in quality control, process development, and synthetic chemistry, ensuring reliable characterization of this important compound.
Introduction and Scientific Context
This compound (CAS No. 620621-48-9) is a halogenated aromatic ester frequently utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring chloro, iodo, and methyl ester functional groups, makes it a versatile intermediate. The purity and concentration of this starting material are critical parameters that directly influence the yield, impurity profile, and overall quality of the final product.
Therefore, the development and validation of robust analytical methods for its quantification are not merely procedural formalities; they are foundational to ensuring the consistency and safety of the synthetic process. This guide is designed from the ground up, explaining the causality behind experimental choices to provide a method that is not only repeatable but also scientifically sound.
Physicochemical Properties
A thorough understanding of the analyte's properties is the first step in sound method development. These characteristics dictate the choice of solvents, chromatographic conditions, and detection techniques.
| Property | Value | Source |
| CAS Number | 620621-48-9 | [3][4] |
| Molecular Formula | C₈H₆ClIO₂ | [3][5][6] |
| Molecular Weight | 296.49 g/mol | [4][5][6] |
| Appearance | Solid or colorless to pale yellow liquid | [1][3] |
| Boiling Point | 315.0 ± 27.0 °C (Predicted) | [7][8] |
| Density | 1.837 ± 0.06 g/cm³ (Predicted) | [7][8] |
| IUPAC Name | This compound | [5] |
Recommended Analytical Method: Reversed-Phase HPLC (RP-HPLC)
For a non-volatile, UV-active compound like this compound, RP-HPLC is the technique of choice. It offers high resolution, sensitivity, and robustness, making it ideal for both purity assessment and quantitative assays.
Principle of the Method
The method employs a non-polar stationary phase (C18) and a polar mobile phase. This compound, being a relatively non-polar molecule, is retained on the column and then eluted by a mixture of acetonitrile and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to that of a certified reference standard.
Method Validation Framework (ICH Q2(R1))
To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[9] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[10][11] Any method developed based on the following protocol should be validated according to these principles.
| Validation Parameter | Purpose |
| Specificity | To ensure the signal measured is unequivocally from the analyte, free from interference by impurities or matrix components. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrumental response over a defined range. |
| Range | The interval between the upper and lower concentration levels for which the method has been shown to be precise, accurate, and linear. |
| Accuracy | To measure the closeness of the test results to the true value (e.g., via recovery studies). |
| Precision | To assess the degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). |
HPLC Workflow Diagram
Caption: High-level workflow for the HPLC quantification of this compound.
Detailed Experimental Protocol: RP-HPLC
2.4.1 Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition: Empower™, Chromeleon™, or equivalent Chromatography Data System (CDS).
-
Analytical Balance: 4 or 5-decimal place readability.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Filters: 0.45 µm PTFE or Nylon syringe filters.
2.4.2 Reagents and Chemicals
-
This compound: Certified Reference Standard (>99.5% purity).
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized (DI) or Milli-Q grade, filtered.
2.4.3 Chromatographic Conditions
-
Rationale: A standard C18 column is chosen for its versatility with non-polar compounds. The Acetonitrile/Water mobile phase provides good peak shape and resolution. A 254 nm detection wavelength is selected as it is commonly effective for aromatic compounds, though a full UV scan of the analyte is recommended to determine the optimal λ-max. The column temperature is maintained to ensure retention time stability.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30 v/v), Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | ~15 minutes |
2.4.4 Preparation of Solutions
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh ~25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with mobile phase. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
2.4.5 System Suitability Test (SST)
-
Purpose: The SST is a non-negotiable part of any validated method. It verifies that the chromatographic system is performing adequately for the intended analysis.
-
Procedure: Inject the Working Standard Solution five (5) times consecutively.
-
Acceptance Criteria:
-
% RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.8 – 1.5
-
Theoretical Plates (N): ≥ 2000
-
2.4.6 Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test. If the criteria are met, proceed.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Inject the Working Standard Solution after every 6-10 sample injections to bracket the samples and monitor for drift.
2.4.7 Calculation The assay of this compound is calculated using the principle of external standards.
Assay (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard
Where:
-
AreaSample: Peak area of the analyte in the sample injection.
-
AreaStandard: Average peak area of the analyte in the bracketing standard injections.
-
ConcStandard: Concentration of the reference standard solution (in mg/mL).
-
ConcSample: Concentration of the sample solution (in mg/mL).
-
PurityStandard: Purity of the reference standard (e.g., 99.8%).
Alternative Method: Gas Chromatography (GC-FID)
While HPLC is the primary recommendation, Gas Chromatography with a Flame Ionization Detector (GC-FID) can be a valuable alternative, particularly for assessing the presence of volatile impurities or for orthogonal verification of purity.
GC Workflow Diagramdot
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Application Notes and Protocols for the Large-Scale Synthesis and Purification of Methyl 2-chloro-5-iodobenzoate
Introduction: Strategic Importance of Methyl 2-chloro-5-iodobenzoate
This compound is a highly functionalized aromatic compound of significant interest in the pharmaceutical and material science sectors. Its unique substitution pattern, featuring a methyl ester, a chloro group, and an iodo group, makes it a versatile intermediate for the synthesis of complex molecules. The presence of multiple reactive sites allows for selective and sequential chemical transformations, such as cross-coupling reactions, which are fundamental in the development of novel therapeutic agents and advanced organic materials.[1][2] For instance, it is a key building block in the synthesis of SGLT-2 inhibitors, a class of drugs used to treat type 2 diabetes.[3]
This document provides a comprehensive guide to the large-scale synthesis and purification of this compound, designed for researchers, scientists, and professionals in drug development. The protocols detailed herein are grounded in established chemical principles and have been optimized for safety, efficiency, and scalability.
Synthetic Strategy: A Multi-Step Approach
The synthesis of this compound is most effectively achieved through a multi-step process commencing from readily available starting materials. The chosen synthetic route involves the diazotization of an appropriate amino-substituted benzoic acid, followed by a Sandmeyer-type reaction to introduce the chloro group, and subsequent esterification. An alternative and often preferred route for large-scale production begins with methyl anthranilate, proceeds through iodination, a classic Sandmeyer reaction for chlorination, and finally hydrolysis to yield the corresponding acid, which is then esterified.[4][5][6] This approach offers a high overall yield and utilizes cost-effective reagents.
The following sections will detail the step-by-step protocols, the rationale behind the choice of reagents and conditions, and the critical safety considerations for each stage of the synthesis.
Diagram of the Synthetic Pathway
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The Strategic Application of Methyl 2-chloro-5-iodobenzoate in the Synthesis of Advanced Agrochemicals
Introduction: The Architectural Value of a Differentiated Halobenzoate
In the competitive landscape of agrochemical research and development, the synthetic versatility of starting materials is a cornerstone of innovation. Methyl 2-chloro-5-iodobenzoate, a halogenated aromatic ester, has emerged as a pivotal building block for the construction of complex and highly active agrochemical ingredients. Its unique substitution pattern, featuring a sterically accessible iodo group and a more robust chloro substituent, offers a distinct reactivity differential that can be exploited for sequential, site-selective cross-coupling reactions. This strategic advantage allows for the controlled and efficient assembly of intricate molecular architectures, a critical factor in the development of next-generation herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.[1]
This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale behind its use and provide detailed, field-proven protocols for its application in the synthesis of a key biaryl precursor, a common motif in modern agrochemicals.
The Power of Differentiated Reactivity: A Synthetic Chemist's Perspective
The synthetic utility of this compound lies in the differing bond strengths of the C-I and C-Cl bonds. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition to a low-valent palladium catalyst, the crucial first step in many cross-coupling reactions.[2][3] This allows for the selective reaction at the 5-position, leaving the C-Cl bond at the 2-position intact for potential subsequent transformations. This orthogonal reactivity is a powerful tool for building molecular complexity in a controlled manner, reducing the need for cumbersome protection-deprotection sequences and ultimately leading to more efficient and cost-effective synthetic routes.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and agrochemicals.[2][3] In the context of agrochemical development, the ability to couple aromatic rings allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties.
The reaction of this compound with an arylboronic acid is a prime example of its application. The selective coupling at the iodo-substituted position provides a direct route to 2-chloro-5-arylbenzoate derivatives, which are valuable intermediates for a range of active ingredients.
Visualizing the Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of Methyl 2-chloro-5-(4-methoxyphenyl)benzoate
This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of this compound with (4-methoxyphenyl)boronic acid. This transformation yields a biaryl ether precursor, a common structural motif in various agrochemicals.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| This compound | 620621-48-9 | 296.49 | 1.0 | 1.0 |
| (4-methoxyphenyl)boronic acid | 5720-07-0 | 151.96 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Toluene | 108-88-3 | - | 8 mL | - |
| Water (degassed) | 7732-18-5 | - | 2 mL | - |
| Ethyl Acetate | 141-78-6 | - | - | - |
| Brine | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | - |
Experimental Procedure
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (296 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. A positive pressure of the inert gas should be maintained throughout the reaction.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the flask via syringe. Stir the mixture to form a suspension.
-
Catalyst Addition: Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material (this compound) indicates the completion of the reaction.
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Methyl 2-chloro-5-(4-methoxyphenyl)benzoate.
Expected Results and Validation
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to the aromatic protons of both rings and the methyl ester. |
| Mass Spec (MS) | Molecular ion peak corresponding to the product's molecular weight (C₁₅H₁₃ClO₃). |
The successful synthesis of the target compound can be validated by standard analytical techniques. ¹H NMR spectroscopy should confirm the presence of the newly formed biaryl structure, and mass spectrometry will verify the correct molecular weight of the product. The purity can be assessed by HPLC or GC analysis.
Alternative Pathway: The Ullmann Condensation for C-O Bond Formation
While the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, the Ullmann condensation offers a complementary strategy for the synthesis of diaryl ethers (C-O coupling), another important class of agrochemical scaffolds.[4] In this reaction, a copper catalyst facilitates the coupling of an aryl halide with an alcohol or phenol.
The reactivity of this compound can also be harnessed in an Ullmann-type reaction. The more labile C-I bond would be expected to react preferentially with a phenol in the presence of a copper catalyst and a suitable base, yielding a 5-aryloxy-2-chlorobenzoate derivative.
Visualizing the Ullmann Condensation
Caption: Key steps in an Ullmann-type condensation reaction.
Conclusion: A Versatile Scaffold for Agrochemical Innovation
This compound represents a sophisticated and strategically designed building block for the modern agrochemical industry. Its differentiated halogen substituents provide a handle for selective and sequential cross-coupling reactions, enabling the efficient synthesis of complex and highly functionalized molecules. The detailed protocol for the Suzuki-Miyaura coupling provided herein serves as a practical guide for researchers and scientists in the field, illustrating the power of this versatile intermediate in the creation of novel agrochemical candidates. As the demand for more effective and sustainable crop protection solutions continues to grow, the strategic application of such well-designed synthetic intermediates will undoubtedly play a crucial role in the future of agricultural chemistry.
References
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- BenchChem (2025). Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids.
-
PubChem. This compound. Retrieved from [Link]
-
Nobel Prize Outreach AB (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Ullmann Reaction. Retrieved from [Link]
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Application Notes & Protocols: Methyl 2-chloro-5-iodobenzoate in the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the efficient construction of complex heterocyclic scaffolds is paramount.[1][2][3] Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals, influencing properties from biological activity to ADME/Tox profiles.[1][4] Methyl 2-chloro-5-iodobenzoate (CAS: 620621-48-9) has emerged as a particularly strategic building block for this purpose.[5][6][7][8] Its utility stems not from the mere presence of its functional groups—an ester, a chloro substituent, and an iodo substituent—but from the exquisitely tunable reactivity difference between the two halogen atoms. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this unique reactivity for the synthesis of diverse and valuable heterocyclic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 620621-48-9 | [9] |
| Molecular Formula | C₈H₆ClIO₂ | [5][9] |
| Molecular Weight | 296.49 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid/solid | [5] |
| Primary Application | Intermediate in organic synthesis | [5][6][7] |
The Core Principle: Site-Selective Cross-Coupling
The synthetic power of this compound is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more polarized than the C-Cl bond, making it far more susceptible to the initial, rate-determining oxidative addition step in catalytic cycles like those of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[10] This reactivity gap allows for the highly selective functionalization of the C5 (iodo) position while leaving the C2 (chloro) position intact for subsequent transformations. This "orthogonal" reactivity is the cornerstone of its application in building molecular complexity.
Key Transformations for Heterocycle Construction
The selective reactivity at the C-I bond opens a gateway to a multitude of powerful bond-forming reactions.
Palladium-Catalyzed C-C Bond Formation
This reaction is one of the most versatile methods for creating C(sp²)-C(sp²) bonds, forming biaryl structures that are precursors to numerous heterocycles.[11] By coupling this compound with an appropriate (hetero)arylboronic acid or ester, a biaryl intermediate is formed. This intermediate can then undergo intramolecular cyclization to yield fused ring systems.
-
Causality of Experimental Choices:
-
Catalyst: A Pd(0) source like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with phosphine ligands is standard. The choice of ligand (e.g., SPhos, XPhos) is critical for stabilizing the catalytic species and promoting efficient reductive elimination.[11][12]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from boron to palladium.[11] The choice of base can influence reaction rates and prevent side reactions.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.
-
The Sonogashira reaction couples the aryl iodide with a terminal alkyne, creating an aryl-alkyne conjugate.[13][14] This product is an exceptionally versatile intermediate. For instance, a tandem Sonogashira coupling/intramolecular cyclization of an ortho-hydroxyphenyl alkyne with an iodophenol is a powerful one-pot method for synthesizing benzofurans.[15][16]
-
Causality of Experimental Choices:
-
Dual Catalysis: This reaction classically uses a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to facilitate the main cycle and a copper(I) co-catalyst (e.g., CuI) to form a copper acetylide, which speeds up the transmetalation step.[13][17]
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. It serves both to neutralize the HX byproduct and often acts as the solvent.[13]
-
Palladium-Catalyzed C-N Bond Formation
This reaction has revolutionized the synthesis of arylamines by coupling aryl halides with a wide range of primary and secondary amines.[18][19] Applying this to this compound allows for the direct synthesis of N-aryl anthranilate derivatives. These products are key precursors for nitrogen-containing heterocycles such as quinazolinones, acridones, and phenothiazines.[20]
-
Causality of Experimental Choices:
-
Ligand is Key: The success of the Buchwald-Hartwig amination relies heavily on the use of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos).[21] These ligands promote the crucial reductive elimination step that forms the C-N bond and regenerate the active Pd(0) catalyst.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[19]
-
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical, copper-catalyzed alternative for forming C-N, C-O, and C-S bonds.[22][23] While often requiring harsher conditions (higher temperatures, polar aprotic solvents like DMF or NMP) than its palladium-catalyzed counterparts, it can be advantageous due to the lower cost and toxicity of copper.[24][25] Modern ligand-assisted protocols have made the Ullmann condensation milder and more efficient.[23][24]
Application Note: A Sequential Functionalization Workflow
The true elegance of using this compound lies in sequential functionalization. A typical workflow involves a palladium-catalyzed reaction at the highly reactive iodo position, followed by a second transformation at the less reactive chloro position. This allows for the controlled and predictable assembly of highly substituted heterocyclic systems.
Detailed Experimental Protocols
The following protocols are generalized starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: Synthesis of a Benzofuran Derivative via Tandem Sonogashira Coupling
This protocol describes a one-pot synthesis of a benzofuran derivative, a common scaffold in medicinal chemistry.[26][27] The reaction proceeds via a Pd/Cu-catalyzed Sonogashira coupling followed by an intramolecular cyclization.[15][16]
Table 2: Reagents and Conditions for Benzofuran Synthesis
| Parameter | Value | Role |
| Aryl Halide | This compound | Electrophile |
| Coupling Partner | 2-Ethynylphenol | Nucleophile/Cyclization Precursor |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-3 mol%) | Main Catalyst |
| Cu Co-catalyst | CuI (3-5 mol%) | Co-catalyst for alkyne activation |
| Base/Solvent | Triethylamine (Et₃N) | Base and Solvent |
| Temperature | 60-80 °C | Reaction Temperature |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.025 equiv.), and CuI (0.04 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Through the sidearm, add degassed triethylamine (Et₃N) to dissolve the solids, followed by the addition of 2-ethynylphenol (1.1 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 60 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[15]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalysts and salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired methyl 2-chloro-5-(benzofuran-2-yl)benzoate.
Protocol 2: Synthesis of an N-Aryl Anthranilate via Buchwald-Hartwig Amination
This protocol outlines the synthesis of a key intermediate for various nitrogen heterocycles.[24]
Table 3: Reagents and Conditions for Buchwald-Hartwig Amination
| Parameter | Value | Role |
| Aryl Halide | This compound | Electrophile |
| Coupling Partner | Aniline (or substituted amine) | Nucleophile |
| Pd Catalyst | Pd₂(dba)₃ (1.5 mol%) | Catalyst Precursor |
| Ligand | XPhos (3.0 mol%) | Ligand for Pd |
| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base |
| Solvent | Anhydrous, degassed Toluene | Anhydrous reaction solvent |
| Temperature | 100 °C | Reaction Temperature |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation |
Step-by-Step Procedure:
-
Glovebox Setup: Inside an inert atmosphere glovebox, add Pd₂(dba)₃ (0.015 equiv.), XPhos (0.03 equiv.), and Sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) to the tube.
-
Solvent and Nucleophile: Remove the tube from the glovebox. Add anhydrous, degassed toluene, followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired methyl 2-chloro-5-(phenylamino)benzoate derivative.
Safety Information
This compound is an organic compound that should be handled with care. It is irritating and potentially corrosive.[5] It may cause skin, eye, and respiratory system irritation.[5][9] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[5]
References
- A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid. (n.d.). Benchchem.
- Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (n.d.). Chemical Communications (RSC Publishing).
- Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives: their in silico/in vitro evaluation as inhibitors of chorismate mutase (CM). (2022). NIH.
- This compound. (2024). ChemBK.
- Ullmann condensation. (n.d.). Wikipedia.
- Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives. (2022). Semantic Scholar.
- Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. (n.d.). PMC.
- A synthetic method of 2-chloro-5-iodobenzoic acid. (2014). Google Patents.
- Heterocycles in Medicinal Chemistry. (n.d.). PMC - PubMed Central - NIH.
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). NIH.
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (n.d.). PubliCatt.
- The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). The Aquila Digital Community.
- The Chemistry Behind Methyl 5-Chloro-2-Iodobenzoate: Synthesis and Reactivity for Advanced Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Heterocycle Reactions. (n.d.). Molbank - MDPI.
- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). MDPI.
- Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (n.d.). MDPI.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. (2025).
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica.
- Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. (n.d.). Baghdad Science Journal.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate.
- Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. (n.d.). JOCPR.
- The Sequential Sonogashira-Click Reaction: A Versatile Route to 4-Aryl-1,2,3-triazoles. (n.d.).
- Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025).
- The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. (n.d.).
- Application Notes and Protocols: Synthesis of Methyl 3-chloro-4-morpholinobenzoate via Buchwald-Hartwig Amination. (n.d.). Benchchem.
- This compound. (n.d.). PubChem.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Publishing.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science (RSC Publishing).
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. (n.d.). Benchchem.
- Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2025). ResearchGate.
- Recent Advances in Sonogashira Reactions. (2025). ResearchGate.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2020). PubMed.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-chloro-5-iodobenzoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Methyl 2-chloro-5-iodobenzoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will address common challenges, explain the causality behind experimental choices, and provide validated protocols to enhance yield and purity.
The most common and reliable pathway to this compound involves a two-stage process:
-
Diazotization & Iodination: Conversion of 5-amino-2-chlorobenzoic acid to 2-chloro-5-iodobenzoic acid via a Sandmeyer-type reaction.
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester via Fischer esterification.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Overall Synthesis Workflow
The following diagram illustrates the high-level workflow for the synthesis.
Common side reactions and byproducts in Methyl 2-chloro-5-iodobenzoate synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 2-chloro-5-iodobenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during this multi-step synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure you can troubleshoot effectively and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: Why is my yield of 2-chloro-5-iodobenzoic acid unexpectedly low after the Sandmeyer reaction?
Potential Causes & Solutions:
This is a frequent issue often traced back to the instability of the intermediate diazonium salt. The success of this step hinges on careful control of reaction conditions.
-
Cause 1: Premature Decomposition of the Diazonium Salt. Aryl diazonium salts are notoriously unstable at elevated temperatures. If the reaction temperature rises above the optimal 0-10°C range during diazotization or before the introduction of the iodide source, the diazonium group can be prematurely lost as nitrogen gas (N₂), leading to the formation of undesired byproducts, primarily 2-chloro-5-hydroxybenzoic acid (a phenol).
-
Solution: Maintain a strict temperature protocol. Use an ice-salt bath to keep the reaction mixture between 0-5°C during the dropwise addition of sodium nitrite. Ensure the potassium iodide solution is also pre-chilled before it is added.
-
-
Cause 2: Incomplete Diazotization. Insufficient acid or sodium nitrite will result in unreacted 2-chloro-5-aminobenzoic acid remaining in the mixture, which will not proceed to the final product and complicates purification.
-
Solution: Use a slight excess of sodium nitrite and ensure the starting amine is fully dissolved in the acidic medium before diazotization begins. Reaction progress can be monitored using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting amine.[1]
-
-
Cause 3: Formation of Azo Compounds. Under certain conditions, the newly formed diazonium salt can couple with unreacted starting amine to form highly colored azo byproducts, reducing the amount of diazonium salt available for iodination.
-
Solution: Slow, controlled addition of the sodium nitrite solution to the acidic amine slurry ensures that the concentration of free nitrous acid is kept low, minimizing side reactions. Adding a small amount of urea after the diazotization is complete can quench any excess nitrous acid, preventing further side reactions.[1][2]
-
Q2: My final product, this compound, is difficult to purify. What are the likely impurities?
Potential Impurities & Mitigation Strategies:
Purification challenges often stem from byproducts with similar physical properties to the desired ester. Understanding their origin is key to removal.
| Byproduct/Impurity | Potential Source | Mitigation & Purification Strategy |
| 2-Chloro-5-iodobenzoic Acid | Incomplete esterification of the carboxylic acid intermediate. | Mitigation: Use a slight excess of methanol and a suitable acid catalyst (e.g., H₂SO₄) and ensure sufficient reaction time, monitoring by TLC. Purification: Perform a mild aqueous bicarbonate wash to remove the acidic starting material. |
| Isomeric Byproducts (e.g., Methyl 2-chloro-3-iodobenzoate) | If starting from 2-chlorobenzoic acid, direct iodination can sometimes yield small amounts of other regioisomers. | Mitigation: The Sandmeyer route starting from 2-amino-5-iodobenzoic acid offers superior regioselectivity.[3] Purification: Fractional distillation under reduced pressure or column chromatography may be required. |
| Biaryl Compounds | The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the coupling of two aryl radicals to form biaryl impurities.[4] | Mitigation: This is an inherent side reaction. Using the copper catalyst correctly helps favor the desired halide substitution. Purification: These are typically higher molecular weight and less volatile, often removable by column chromatography or recrystallization of the acid intermediate. |
| Residual Iodine | Incomplete quenching of excess iodine used during the synthesis of the acid intermediate. | Mitigation & Purification: Wash the organic layer with a solution of sodium thiosulfate or sodium bisulfite during the workup to reduce any remaining I₂ to colorless I⁻.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to minimize byproduct formation?
The most common and generally reliable route involves a three-stage process:
-
Diazotization: Conversion of 2-amino-5-iodobenzoic acid or 2-chloro-5-aminobenzoic acid to its corresponding diazonium salt.[1][2][3]
-
Sandmeyer (or related) Reaction: Displacement of the diazonium group with iodine (if starting with the chloro-amino precursor) or chlorine (if starting with the iodo-amino precursor).[4] The reaction with potassium iodide does not strictly require a copper catalyst but must be performed carefully.[5]
-
Esterification: Conversion of the resulting 2-chloro-5-iodobenzoic acid to its methyl ester using methanol in the presence of an acid catalyst.
This route provides excellent control over the regiochemistry of the substituents, thereby avoiding the isomeric impurity issues that can arise from direct electrophilic halogenation of a substituted benzene ring.
Q2: What is the mechanistic role of Copper(I) salts in the Sandmeyer reaction?
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr). Copper(I) acts as a catalyst to facilitate the conversion of the aryl diazonium salt to an aryl radical. The mechanism involves a single-electron transfer from the Cu(I) species to the diazonium salt, which then decomposes, releasing nitrogen gas and forming an aryl radical. This radical then abstracts a halogen from the resulting Copper(II) halide species, regenerating the Cu(I) catalyst and forming the final aryl halide product.[4]
Q3: What are the critical safety precautions when working with diazonium salts?
Aryl diazonium salts, especially when isolated in a dry, solid state, are shock-sensitive and can be explosive. For this reason, they are almost always generated and used in situ in solution at low temperatures.
-
Always keep the reaction temperature below 10°C, preferably between 0-5°C.
-
Never allow the diazonium salt solution to dry out.
-
Work behind a blast shield, especially when performing the reaction at a larger scale.
-
Quench any residual nitrous acid with urea or sulfamic acid before raising the temperature or beginning workup.[1]
Visualizations & Protocols
Overall Synthetic Workflow
The following diagram illustrates a common synthetic pathway starting from 2-chloro-5-aminobenzoic acid.
Caption: A typical three-stage workflow for synthesizing the target compound.
Side Reaction: Phenol Formation
This diagram shows the decomposition of the diazonium salt into an undesired phenol byproduct.
Caption: Undesired hydrolysis of the diazonium salt leading to phenol byproduct.
Key Experimental Protocol: Synthesis of 2-chloro-5-iodobenzoic acid
This protocol is adapted from literature procedures and should be performed by trained personnel with appropriate safety measures.[1][2]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-chloro-5-aminobenzoic acid (1 eq.) in a 20% aqueous sulfuric acid solution. Cool the slurry to 0-5°C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq.) in water. Add this solution dropwise to the cold amine slurry over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. Stir for an additional 15 minutes after the addition is complete.
-
Quenching: Add a small amount of urea (approx. 0.1 eq.) and stir until gas evolution ceases to destroy excess nitrous acid.
-
Iodination: In a separate beaker, dissolve potassium iodide (1.2 eq.) in a minimal amount of water and cool to 0-5°C. Add this cold KI solution rapidly to the diazonium salt solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (to ~40-50°C) may be required to drive the reaction to completion. The reaction is complete when nitrogen gas evolution stops.
-
Workup: Cool the mixture and collect the precipitated solid by vacuum filtration. Dissolve the crude solid in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl, 10% sodium bisulfite solution (to remove I₂), and saturated brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-chloro-5-iodobenzoic acid can be further purified by recrystallization from a solvent such as toluene to yield a pale yellow solid.[1]
References
- CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid. (2014). Google Patents.
-
This compound. (2024). ChemBK. Retrieved from [Link]
-
A kind of preparation method of 2-chloro-5-iodobenzoic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]
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Preparation method of 2-chloro-5-iodobenzoic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]
- CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid. (2014). Google Patents.
-
2-Chloro-5-iodobenzoic acid tert-butyl ester. (2007). Org Prep Daily - WordPress.com. Retrieved from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
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Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-. (2019). Google Patents.
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- 3. 2-Amino-5-iodobenzoic acid | 5326-47-6 [chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with Methyl 2-chloro-5-iodobenzoate
Welcome to the technical support center dedicated to enhancing your success in cross-coupling reactions involving the versatile, yet sometimes challenging, substrate Methyl 2-chloro-5-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of catalyst loading. By understanding the principles and practical steps outlined here, you can improve reaction efficiency, minimize costs, and achieve more reliable and scalable results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a cross-coupling reaction with this compound?
A1: For aryl iodides, which are highly reactive, a good starting point for palladium catalyst loading is typically in the range of 0.5–2 mol%.[1] Due to the high reactivity of the C-I bond, lower catalyst loadings are often sufficient for efficient conversion. For the less reactive C-Cl bond, a higher catalyst loading, often in the 1-5 mol% range, and more specialized, electron-rich and bulky ligands are generally required.[2][3]
Q2: How do I know if my catalyst loading is too high?
A2: Excessively high catalyst loading can lead to several issues. You might observe the formation of palladium black, which is an inactive, precipitated form of the catalyst.[4] This can be caused by catalyst aggregation at high concentrations.[4] Furthermore, high catalyst concentrations can sometimes promote undesired side reactions, such as homocoupling of the starting materials, or reactions involving the catalyst and ligands themselves, leading to a more complex product mixture and reduced yield of the desired product.[5][6]
Q3: My reaction is sluggish or has stalled. Should I just add more catalyst?
A3: While insufficient catalyst can be a reason for a stalled reaction, simply adding more is not always the best solution. First, consider other factors that could be inhibiting the reaction. Ensure your reagents and solvents are pure and anhydrous, and that the reaction is being conducted under a strictly inert atmosphere to prevent catalyst deactivation.[2] Catalyst deactivation can occur through various pathways, including poisoning by impurities or oxidation.[7] If these factors are well-controlled, a portion-wise addition of the catalyst might be more effective than a single large initial charge.[4]
Q4: Can the choice of ligand affect the optimal catalyst loading?
A4: Absolutely. The ligand plays a crucial role in stabilizing the active catalytic species and influencing its reactivity.[8][9] Bulky, electron-rich ligands, such as those from the Buchwald and Josiphos families, can significantly enhance catalyst performance, often allowing for lower catalyst loadings even with less reactive substrates like aryl chlorides.[7][10] These ligands promote the oxidative addition step and prevent catalyst aggregation.[7] Therefore, when using a highly efficient ligand, you can often reduce the amount of palladium required.
Q5: For a Suzuki-Miyaura coupling with this compound, which halide will react first, and how does that influence my catalyst loading strategy?
A5: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[2] Therefore, the Suzuki-Miyaura coupling will selectively occur at the C-I position first. For this initial coupling, a lower catalyst loading (e.g., 0.5-1 mol%) is often sufficient. If you intend to perform a subsequent coupling at the C-Cl position, you will likely need to increase the catalyst loading and employ a more active catalyst system, potentially with a more specialized ligand, for the second transformation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a common frustration in cross-coupling reactions. Before assuming the catalyst loading is the sole issue, it's essential to systematically troubleshoot other potential causes.
Troubleshooting Workflow for Low Yield
Caption: A streamlined workflow for high-throughput screening of catalyst loading.
Methodology:
-
Prepare Stock Solutions: Create stock solutions of this compound, the coupling partner, base, and the catalyst/ligand system in a suitable anhydrous solvent.
-
Dispense Reagents: Use an automated liquid handler to dispense the stock solutions into the wells of a 96-well plate.
-
Create a Catalyst Loading Gradient: Program the liquid handler to add varying amounts of the catalyst/ligand stock solution to different wells to create a concentration gradient (e.g., from 0.1 mol% to 5 mol%).
-
Reaction Execution: Seal the plate and place it in a heated shaker block at the desired reaction temperature for a set amount of time.
-
Analysis: After the reaction is complete, quench the reactions and analyze the product formation in each well using a high-throughput method such as LC-MS or GC-MS. [11] Data Presentation:
| Catalyst Loading (mol%) | Product Yield (%) |
| 0.1 | 15 |
| 0.25 | 45 |
| 0.5 | 85 |
| 1.0 | 95 |
| 2.0 | 96 |
| 5.0 | 94 (with some byproduct formation) |
This data allows for a clear visualization of the optimal catalyst loading range.
Protocol 2: Kinetic Monitoring to Determine Optimal Catalyst Loading
Understanding the reaction kinetics can provide deeper insights into the optimal catalyst concentration. [12][13] Methodology:
-
Set up Parallel Reactions: Prepare several identical reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, and 2 mol%).
-
Time-Course Sampling: At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot from each reaction.
-
Quench and Analyze: Immediately quench the reaction in the aliquot and analyze it by a quantitative method like GC or HPLC with an internal standard to determine the concentration of the product. [13]4. Plot Data: Plot the product concentration versus time for each catalyst loading. The initial slope of each curve represents the initial reaction rate.
By comparing the reaction rates at different catalyst loadings, you can determine the point at which increasing the catalyst concentration no longer significantly increases the reaction rate, indicating the optimal loading.
Summary of Recommended Catalyst Loading for Different Cross-Coupling Reactions
The following table provides general starting points for catalyst loading with this compound. Note that optimization is often necessary for specific substrates and conditions.
| Cross-Coupling Reaction | Coupling Site | Typical Catalyst Loading (mol%) | Notes |
| Suzuki-Miyaura | C-I | 0.5 - 2 | Highly efficient coupling. |
| C-Cl | 1 - 5 | Requires more active catalyst systems. [2] | |
| Heck | C-I | 0.1 - 1 | Very reactive, often requires low catalyst loadings. [14] |
| C-Cl | 2 - 5 | More challenging; may require higher temperatures and specialized ligands. [15] | |
| Sonogashira | C-I | 0.1 - 2 | Generally efficient, can often be performed at or near room temperature. [16] |
| C-Cl | > 3 | Not a preferred substrate; typically very low reactivity. |
By applying these principles and methodologies, you can effectively optimize the catalyst loading for your cross-coupling reactions with this compound, leading to more efficient, cost-effective, and reproducible synthetic outcomes.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Benzenethiolate Cross-Coupling.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Journal of the American Chemical Society. (n.d.). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry.
- Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (n.d.). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
- uFluidix. (2025). High-Throughput Screening of Catalysts Using Microreactors.
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Unchained Labs. (n.d.). Catalyst Screening.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions.
- (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ACS Publications. (2024). High-Throughput Screening Approach for Catalytic Applications through Regulation of Adsorption Energies via Work Function.
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Benchchem. (n.d.). A Comparative Guide to the Kinetic Performance of Catalysts in the Suzuki Coupling of Functionalized Chlorothiophenes.
- InCatT. (n.d.). Catalyst Screening.
- Alfa Chemistry. (n.d.). High Throughput Catalyst Screening Service.
- PMC. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- eScholarship. (n.d.). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate.
- PMC. (2025). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
- ACS Publications. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.
- RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- MDPI. (n.d.). Heck Reaction—State of the Art.
- ResearchGate. (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Wikipedia. (n.d.). Heck reaction.
- (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
- ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Benchchem. (n.d.). Kinetic Analysis of 2-Iodobenzoate in Cross-Coupling Reactions: A Comparative Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air.
Sources
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- 3. reddit.com [reddit.com]
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- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. theses.enscm.fr [theses.enscm.fr]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 15. mdpi.com [mdpi.com]
- 16. DSpace [repository.kaust.edu.sa]
Stability and degradation of Methyl 2-chloro-5-iodobenzoate under reaction conditions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2-chloro-5-iodobenzoate (MCIB). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this versatile chemical intermediate. Our goal is to empower you with the scientific rationale behind experimental observations, enabling you to anticipate and resolve challenges in your synthetic workflows.
I. Introduction to the Chemical Profile of this compound
This compound is a key building block in organic synthesis, prized for its trifunctional nature. The presence of a methyl ester, a chloro substituent, and an iodo substituent on the aromatic ring offers multiple reaction sites for derivatization. However, this structural complexity also introduces potential stability issues and degradation pathways that can impact reaction outcomes, product purity, and overall yield. Understanding these liabilities is paramount for successful and reproducible experimentation.
This guide will delve into the common challenges encountered when handling and reacting MCIB, providing both preventative measures and corrective actions.
II. Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section is structured in a problem-and-solution format to directly address specific experimental challenges.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are a primary application for MCIB, leveraging the reactivity of the carbon-iodine bond. Low yields are a frequent concern and can often be traced back to several root causes.
-
Symptom: The reaction stalls, with starting material remaining even after extended reaction times. Analysis by TLC or LC-MS shows minimal product formation.
-
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Explanation: Palladium catalysts are susceptible to deactivation through various mechanisms. In the case of MCIB, hydrolysis of the methyl ester to the corresponding carboxylate can occur under basic reaction conditions. This carboxylate can then coordinate to the palladium center, forming inactive palladacycles and effectively poisoning the catalyst.
-
Troubleshooting Steps:
-
Protect the Ester: If hydrolysis is suspected, consider performing the reaction under strictly anhydrous conditions. If this is not feasible, protecting the ester functionality prior to the cross-coupling reaction may be necessary.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos). These ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting catalyst deactivation pathways.
-
Base Selection: The choice of base is critical. Strong, nucleophilic bases can promote ester hydrolysis. Screen milder inorganic bases such as K₃PO₄ or Cs₂CO₃.
-
-
-
Dehalogenation (Hydrodehalogenation):
-
Explanation: A common side reaction is the replacement of the iodine or chlorine atom with a hydrogen atom, leading to the formation of Methyl 2-chlorobenzoate or Methyl 5-iodobenzoate, respectively. This occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle, which can then react with the aryl halide.
-
Troubleshooting Steps:
-
Optimize the Base and Solvent: The formation of Pd-H species is often promoted by certain bases and protic solvents. Using a non-coordinating, weaker base and an aprotic solvent can minimize this side reaction.
-
Rigorous Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to the degradation of phosphine ligands, which in turn can influence the formation of Pd-H species.
-
In Situ Halogen Exchange: For challenging couplings, an in situ conversion of the less reactive C-Cl bond to a more reactive C-I bond can sometimes be beneficial, although with MCIB, the focus is on reacting the existing C-I bond selectively.[1]
-
-
-
Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can be perplexing. Understanding the potential degradation pathways of MCIB is key to identifying these impurities.
-
Symptom: Multiple products are observed, complicating purification and reducing the yield of the desired product.
-
Potential Causes & Solutions:
-
Hydrolysis to 2-chloro-5-iodobenzoic acid:
-
Explanation: The methyl ester of MCIB is susceptible to hydrolysis, especially in the presence of water and either acid or base. This is a common degradation pathway, particularly during aqueous workups or in reactions run in protic solvents with basic additives. The resulting carboxylic acid may have different solubility and chromatographic properties, and as mentioned, can inhibit catalytic reactions.
-
Troubleshooting Steps:
-
pH Control During Workup: If an aqueous workup is necessary, maintain a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis.
-
Anhydrous Conditions: When possible, use anhydrous solvents and reagents.
-
Analytical Confirmation: The formation of the carboxylic acid can be confirmed by LC-MS or by extracting the product mixture with a mild aqueous base (e.g., NaHCO₃ solution) and then acidifying the aqueous layer to see if a precipitate forms.
-
-
-
Photodegradation:
-
Explanation: Iodinated aromatic compounds can be sensitive to light, particularly UV radiation.[2] The carbon-iodine bond can undergo homolytic cleavage upon exposure to light, leading to the formation of radical species and subsequent deiodination or other side reactions.
-
Troubleshooting Steps:
-
Protect from Light: Conduct reactions in flasks wrapped in aluminum foil or in amber-colored glassware.
-
Storage: Store MCIB in a dark, cool place.
-
Minimize Exposure During Analysis: When preparing samples for analysis (e.g., TLC, LC-MS), minimize their exposure to ambient light.
-
-
-
Thermal Degradation:
-
Troubleshooting Steps:
-
Temperature Screening: If thermal degradation is suspected, perform the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Monitor for Gas Evolution: In cases of suspected decarboxylation, the evolution of CO₂ gas may be observed.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the relative reactivity of the C-I and C-Cl bonds in this compound?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chloride (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[3][4] This difference in reactivity allows for selective functionalization at the 5-position (where the iodine is located) while leaving the 2-position (with the chlorine) intact for subsequent transformations. The C-Cl bond in chlorobenzene has some double bond character due to resonance, making it shorter and stronger compared to a C-Cl bond in an alkyl halide.[5][6][7][8]
Q2: How should I store this compound to ensure its stability?
A2: To maintain the integrity of MCIB, it should be stored in a tightly sealed container in a cool, dark, and dry place. Exposure to light, moisture, and high temperatures should be minimized to prevent photodegradation, hydrolysis, and thermal decomposition, respectively. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent potential oxidative degradation, especially for long-term storage.
Q3: Can I use this compound in reactions that require strong bases?
A3: Caution should be exercised when using strong bases with MCIB. Strong bases, particularly in the presence of protic solvents (like water or alcohols), can readily induce the hydrolysis of the methyl ester to the corresponding carboxylate. This can lead to the formation of byproducts and, in the case of catalytic reactions, catalyst poisoning. If a strong base is required, consider using anhydrous conditions and a non-nucleophilic base. Alternatively, protecting the ester group prior to the reaction may be a viable strategy.
Q4: What are the expected degradation products I should look for when analyzing an aged sample of this compound?
A4: When analyzing an aged sample of MCIB, the primary degradation products to look for are:
-
2-chloro-5-iodobenzoic acid: The product of hydrolysis.
-
Methyl 2-chlorobenzoate: The product of deiodination.
-
Methyl 5-iodobenzoate: The product of dechlorination (less common).
These can be detected and quantified using analytical techniques such as HPLC, GC-MS, or LC-MS.[9][10]
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, this compound is an organic compound that can be irritating and corrosive.[11] It is important to handle it in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.
IV. Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reversed-phase HPLC method for determining the purity of MCIB and detecting common degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is recommended to achieve good separation of the parent compound from its more polar (hydrolyzed acid) and less polar (dehalogenated) byproducts. A starting gradient could be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the MCIB sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks.
-
Identification of degradation products can be facilitated by comparing retention times with known standards or by collecting fractions for analysis by mass spectrometry.
-
| Compound | Expected Elution Order | Rationale |
| 2-chloro-5-iodobenzoic acid | Early | Most polar due to the carboxylic acid group. |
| This compound | Intermediate | Parent compound. |
| Methyl 5-iodobenzoate | Late | Less polar than the parent due to the absence of the chloro group. |
| Methyl 2-chlorobenzoate | Late | Less polar than the parent due to the absence of the iodo group. |
V. Visualizing Degradation Pathways and Reaction Mechanisms
Diagram 1: Key Degradation Pathways of this compound
Caption: Primary degradation routes for this compound.
Diagram 2: Simplified Catalytic Cycle for Suzuki Coupling and a Competing Dehalogenation Pathway
Caption: Suzuki coupling cycle and the competing dehalogenation side reaction.
VI. References
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved January 7, 2026, from [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings. (n.d.). ChemRxiv. Retrieved January 7, 2026, from [Link]
-
This compound. (2024, April 9). ChemBK. [Link]
-
Plewa, M. J., Wagner, E. D., Richardson, S. D., Thruston, A. D., Jr, Woo, Y. T., & McKague, A. B. (2014). Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation. Journal of Environmental Sciences, 26(2), 425-432. [Link]
-
Wang, J., Liu, Y., Zhang, X., & Wang, Z. (2021). Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. Environmental Science: Water Research & Technology, 7(5), 896-906. [Link]
-
Sun, Y., Zhang, Q., Wang, C., & Chen, C. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. Water Research, 193, 116851. [Link]
-
Gallou, F., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(44), 12345-12350. [Link]
-
Wikipedia contributors. (2024, December 19). Cross-coupling reaction. In Wikipedia, The Free Encyclopedia. Retrieved 04:22, January 7, 2026, from [Link]
-
Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Baertschi, S. W. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. In Pharmaceutical Stress Testing (pp. 147-183). CRC Press. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-chloro-5-iodobenzoate. PubChem. Retrieved January 7, 2026, from [Link]
-
Google Patents. (n.d.). A synthetic method of 2-chloro-5-iodobenzoic acid. Retrieved January 7, 2026, from
-
Quora. (2018). How to compare the C-Cl bond in chlorobenzene to the C-Cl bond in methyl chloride. [Link]
-
Analytical Methods in Environmental Chemistry Journal. (n.d.). Retrieved January 7, 2026, from [Link]
-
Wang, W., Ignatius, A. A., & Thakkar, S. V. (2014). Impact of residual impurities and contaminants on protein stability. Journal of Pharmaceutical Sciences, 103(5), 1315-1330. [Link]
-
Zhang, T., et al. (2022). Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water. Chemosphere, 288, 132535. [Link]
-
Arrebola-Liébanas, F. J., et al. (2016). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 922, 1-21. [Link]
-
Ding, G., et al. (2017). Transformation among Aromatic Iodinated Disinfection Byproducts in the Presence of Monochloramine: From Monoiodophenol to Triiodophenol and Diiodonitrophenol. Environmental Science & Technology, 51(18), 10574-10582. [Link]
-
Brainly.in. (2018). C-Cl bond in chlorobenzene. (in comparison to C-Cl bond in methyl chloride) is long & weak short &. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-chloro-5-nitrobenzoate. PubChem. Retrieved January 7, 2026, from [Link]
-
Filo. (2025). Question 39: C–Cl bond of chlorobenzene vs methyl chloride. [Link]
-
AOBChem. (n.d.). Methyl 5-chloro-2-iodobenzoate. Retrieved January 7, 2026, from [Link]
-
Doubtnut. (2023). C-Cl bond of chlorobenzene in comparison to C-Cl bond of methyl chloride is. [Link]
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- 1. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. nobelprize.org [nobelprize.org]
- 4. chemrxiv.org [chemrxiv.org]
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- 11. chembk.com [chembk.com]
Troubleshooting unexpected NMR or mass spectrometry results for Methyl 2-chloro-5-iodobenzoate
Welcome to the technical support guide for Methyl 2-chloro-5-iodobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile halogenated aromatic ester. Here, we address common challenges encountered during NMR and mass spectrometry analysis, providing in-depth troubleshooting and practical solutions to ensure the integrity of your experimental results.
Introduction: The Importance of Analytical Purity
This compound (C₈H₆ClIO₂) is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] Its unique structure, featuring chloro, iodo, and methyl ester functionalities, allows for a wide range of chemical transformations.[2][3] However, the very reactivity that makes this compound valuable also presents challenges in its synthesis, purification, and characterization. Ensuring the analytical purity of this compound is paramount for the success of subsequent synthetic steps and the reliability of biological assays. This guide provides a structured approach to troubleshooting unexpected NMR and mass spectrometry data, empowering you to identify and resolve common issues encountered in the laboratory.
Troubleshooting Unexpected NMR Results
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. However, various factors can lead to spectra that are difficult to interpret. This section addresses common NMR-related queries for this compound.
FAQ 1: My ¹H NMR spectrum shows broad or distorted peaks. What could be the cause?
Peak broadening in an NMR spectrum can be frustrating, but it's often a solvable issue related to sample preparation or the inherent properties of your compound.[4]
-
Poor Sample Homogeneity: The most common cause of broad peaks is an inhomogeneous sample.[5] This can arise from undissolved particulate matter or concentration gradients within the NMR tube.[6]
-
Troubleshooting Protocol:
-
Visually inspect your sample for any solid particles or cloudiness.
-
If solids are present, filter the solution through a small plug of cotton wool in a Pasteur pipette before transferring it to the NMR tube.[6]
-
Ensure the sample is thoroughly mixed after dissolution.[6]
-
A higher concentration of your sample may lead to broad lines if not well-mixed.[6]
-
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.[5]
-
Troubleshooting Protocol:
-
Ensure all glassware is scrupulously clean.
-
If you suspect metal contamination from a previous reaction step (e.g., a transition metal catalyst), consider passing your sample through a short plug of silica gel.
-
-
-
Compound Aggregation: At higher concentrations, molecules of this compound may aggregate, leading to broader signals.
-
Troubleshooting Protocol:
-
Acquire a spectrum at a lower concentration to see if the peak shape improves.
-
-
-
Instrumental Factors: Poor shimming of the NMR spectrometer can also lead to broad peaks.[4]
-
Troubleshooting Protocol:
-
Re-shim the instrument or ask an experienced user for assistance.
-
Running a known standard can help determine if the issue is with the sample or the instrument.
-
-
FAQ 2: I see unexpected peaks in my NMR spectrum. How can I identify them?
The appearance of extra peaks in your NMR spectrum usually points to the presence of impurities or residual solvents.
-
Residual Solvents: Solvents from your reaction workup or purification (e.g., ethyl acetate, dichloromethane, acetone) are common culprits.[4]
-
Troubleshooting Protocol:
-
Consult a table of common NMR solvent impurities to match the chemical shifts of the unknown peaks.
-
If a solvent is suspected, co-spot with the pure solvent on a TLC plate to see if they co-elute.
-
To remove persistent solvents like ethyl acetate, you can dissolve the sample in a more volatile solvent like dichloromethane and re-evaporate the solvent. Repeating this process can help azeotropically remove the stubborn impurity.[4]
-
-
-
Starting Materials or Reaction Byproducts: Incomplete reactions or side reactions can lead to impurities. For instance, the synthesis of this compound can involve starting materials like 2-chloro-5-iodobenzoic acid or methyl 2-chlorobenzoate.[3][7]
-
Troubleshooting Protocol:
-
Compare the spectrum of your product with the known spectra of the starting materials.
-
Consider potential side reactions. For example, hydrolysis of the methyl ester back to the carboxylic acid can occur if the sample is exposed to moisture, especially under acidic or basic conditions.
-
-
-
Water: Water is a common impurity in NMR solvents and can appear as a broad singlet.[4]
-
Troubleshooting Protocol:
-
Use fresh, high-quality deuterated solvents.
-
To confirm a water peak, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The water peak should exchange with the deuterium and either disappear or significantly diminish.[4]
-
-
Expected ¹H and ¹³C NMR Data for this compound
For reference, the expected NMR signals for this compound are summarized below. Note that chemical shifts can vary slightly depending on the solvent and concentration.[8][9][10][11][12]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -OCH₃ | ~3.9 | ~52-53 |
| Aromatic-H | ~7.3-8.2 | ~128-142 |
| C=O | - | ~164-166 |
The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
Troubleshooting Unexpected Mass Spectrometry Results
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. Unexpected results can arise from various sources, including the sample itself, the instrument, or the chosen analytical method.
FAQ 3: My mass spectrum shows a weak or no molecular ion peak. What should I do?
A weak or absent molecular ion (M⁺) peak can be alarming, but there are several logical explanations and troubleshooting steps.
-
Fragmentation: this compound, like many organic molecules, can be prone to fragmentation in the ion source. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage.[13]
-
Troubleshooting Protocol:
-
Look for fragment ions that correspond to logical losses from the parent molecule. Common losses include -CH₃, -OCH₃, -COOCH₃, -Cl, and -I.
-
Consider using a "softer" ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which imparts less energy to the molecule and can result in a more prominent molecular ion peak.
-
-
-
Sample Concentration and Purity: An insufficient amount of sample or the presence of ion-suppressing impurities can lead to a weak signal.[14]
-
Troubleshooting Protocol:
-
Ensure your sample is sufficiently concentrated.[14]
-
If your sample is a crude mixture, consider purifying it before analysis.
-
-
-
Instrumental Issues: A dirty ion source, incorrect tuning, or leaks in the system can all lead to poor sensitivity.[15][16][17][18]
FAQ 4: I see unexpected peaks in my mass spectrum. How can I interpret them?
Extra peaks in a mass spectrum can be due to impurities, contaminants, or artifacts of the ionization process.
-
Isotopic Peaks: Remember that chlorine has two common isotopes (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) and iodine has one stable isotope (¹²⁷I). This will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
-
Common Contaminants: Phthalates (from plastics) and siloxanes (from silicone grease) are common background contaminants in mass spectrometry.
-
Troubleshooting Protocol:
-
Run a solvent blank to identify background peaks.[17]
-
Use high-purity solvents and clean glassware to minimize contamination.
-
-
-
Adduct Formation: In softer ionization techniques like ESI, it's common to see adducts of your molecule with ions from the mobile phase, such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.
-
Troubleshooting Protocol:
-
Calculate the mass differences between these peaks and your expected molecular ion to confirm their identity.
-
-
Expected Mass Spectrometry Data for this compound
The expected monoisotopic mass of this compound (C₈H₆³⁵Cl¹²⁷IO₂) is 295.9101 Da.[19]
Table of Common Fragments:
| Fragment | Formula | Expected Mass (Da) |
| [M - CH₃]⁺ | C₇H₃ClIO₂⁺ | 280.88 |
| [M - OCH₃]⁺ | C₈H₅ClIO⁺ | 264.91 |
| [M - COOCH₃]⁺ | C₇H₃ClI⁺ | 236.90 |
| [M - Cl]⁺ | C₈H₆IO₂⁺ | 260.94 |
| [M - I]⁺ | C₈H₆ClO₂⁺ | 169.00 |
Note: The masses provided are for the most abundant isotopes.
Stability and Storage Considerations
Iodinated organic compounds can be sensitive to light, heat, and oxygen.[20] The carbon-iodine bond is relatively weak and can be cleaved under these conditions, leading to the formation of colored impurities (often due to the formation of I₂).[13][20]
-
Storage Recommendations: To ensure the long-term stability of this compound, it should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[20] Using amber vials can provide additional protection from light.[20]
Visualizing Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting common NMR and mass spectrometry issues.
Caption: A workflow for troubleshooting unexpected NMR results.
Caption: A workflow for troubleshooting unexpected Mass Spectrometry results.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]
-
Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Cal State LA, Department of Chemistry and Biochemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
-
PubMed. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Retrieved from [Link]
-
ResearchGate. (2018, June 9). How to check the allignment of ion source in mass spectroscopy? Retrieved from [Link]
-
Wikipedia. (n.d.). Iminoiodinane. Retrieved from [Link]
-
PubMed Central. (n.d.). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H6ClIO2). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Methyl 5-Chloro-2-Iodobenzoate: Synthesis and Reactivity for Advanced Applications. Retrieved from [Link]
-
Chemical Cloud Database. (n.d.). This compound ,620621-48-9. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Retrieved from [Link]
-
PubMed. (2018, April 25). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Formation of iodinated trihalomethanes and haloacetic acids from aromatic iodinated disinfection byproducts during chloramination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
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Technical Support Center: Temperature Control in Reactions with Methyl 2-chloro-5-iodobenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for managing reactions involving Methyl 2-chloro-5-iodobenzoate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Precise temperature control is not merely a suggestion but a critical parameter for ensuring reaction success, maximizing yield, enhancing purity, and guaranteeing safety.
This compound possesses two distinct halogen atoms, offering a unique platform for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in common palladium-catalyzed reactions.[1][2] This reactivity difference is the cornerstone of its synthetic utility, but it can only be effectively exploited with meticulous control over the reaction temperature. Failure to manage this parameter can lead to a loss of selectivity, the formation of undesirable byproducts, or even thermal runaway events.[3]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you might encounter during your experiments. Each answer provides not just a solution, but the scientific reasoning behind it.
Q1: My Suzuki-Miyaura coupling is sluggish or has stalled. How can I use temperature to improve the conversion rate without compromising the product?
Answer: A sluggish reaction is often a sign that the activation energy barrier is not being sufficiently overcome at the current temperature.[3] The general rule of thumb is that reaction rates roughly double for every 10°C increase, but a measured approach is crucial.[3]
Causality & Recommended Actions:
-
Insufficient Thermal Energy: The oxidative addition of the C-I bond to the palladium(0) catalyst is the first and often rate-limiting step. This step requires a specific amount of energy to proceed efficiently.
-
Incremental Temperature Increase: Instead of a large jump, increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or LC-MS after each adjustment. For many Suzuki couplings, a range of 80-100°C is effective when using solvents like a dioxane/water mixture.[4][5]
-
Solvent Choice: If you are near the boiling point of your solvent, further temperature increases are not possible without a sealed vessel. Consider switching to a higher-boiling point solvent (e.g., toluene, xylene) if compatible with your reagents. However, be aware that solvent polarity and coordination can also affect catalyst activity.[6]
-
Catalyst Deactivation: If increasing the temperature does not improve the rate, your catalyst may have deactivated. While temperature can sometimes help regenerate a catalyst, prolonged exposure to high heat can also accelerate decomposition.
Q2: I'm observing significant byproduct formation, particularly the doubly-coupled product where the chlorine has also reacted. How can I improve selectivity?
Answer: This is a classic temperature control issue. While the C-I bond is more reactive, the C-Cl bond can be activated at higher temperatures, leading to a loss of chemoselectivity.[7][8]
Causality & Recommended Actions:
-
Overcoming the C-Cl Activation Barrier: Excessive thermal energy will provide enough energy to activate the stronger, less reactive C-Cl bond, leading to the undesired double-coupling product.
-
Reduce the Temperature: This is the most direct solution. Lower the reaction temperature to a point where the C-I bond reacts efficiently but the C-Cl bond remains largely untouched. This creates a "temperature window" for optimal selectivity.
-
Ligand and Catalyst Choice: The choice of phosphine ligand on the palladium catalyst significantly influences its reactivity. Bulky, electron-rich ligands can often promote the oxidative addition of even less reactive bonds like C-Cl at lower temperatures.[8][9] If you are using a very active catalyst system, you may need to run the reaction at a lower temperature—sometimes even room temperature—to maintain selectivity.[10]
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can sometimes lead to the slow formation of the double-coupled product. Aim for the shortest reaction time that gives complete conversion of the C-I site.
Q3: During a scale-up of my Buchwald-Hartwig amination, I noticed a rapid, unexpected temperature increase (an exotherm). How should I manage this?
Answer: Exotherms are a serious safety concern, especially during scale-up, as the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[11] A sudden temperature spike can lead to solvent boiling, pressure buildup, and thermal runaway.[3]
Causality & Recommended Actions:
-
Heat Generation vs. Dissipation: All reactions are either exothermic (release heat) or endothermic (absorb heat). In cross-coupling reactions, the bond-forming reductive elimination step is often exothermic. If the rate of heat generation exceeds the rate of heat removal, the internal temperature will rise.[3]
-
Controlled Reagent Addition: Never add all reagents at once during a scale-up unless the process has been proven safe.[11] For highly exothermic processes, add one of the limiting reagents slowly (dropwise or via syringe pump) to the reaction mixture. This allows you to control the reaction rate and, consequently, the rate of heat generation.[12]
-
Efficient Cooling: Ensure your reaction vessel is equipped with an adequate cooling system. For laboratory scale, an ice-water bath (0°C) or a dry ice-acetone bath (-78°C) may suffice.[3][13] For larger scales, a circulating chiller connected to a jacketed reactor is essential for precise and powerful temperature management.[11]
-
Internal Temperature Monitoring: Always monitor the internal temperature of the reaction, not the bath temperature.[11] The internal temperature gives a true reading of the reaction's state. Use a thermocouple or thermometer positioned within the reaction mixture.
Q4: My starting material appears to be degrading, and I'm seeing tar-like substances. Is the temperature too high?
Answer: Yes, thermal degradation is a strong possibility. Halogenated aromatic compounds, especially esters, can be susceptible to decomposition or side reactions at elevated temperatures.[14][15]
Causality & Recommended Actions:
-
Thermal Instability: this compound, like many complex organic molecules, has a thermal stability limit. Exceeding this can lead to cleavage of the ester, dehalogenation, or polymerization, resulting in tar formation. Benzoic acids can decompose at high temperatures to produce hazardous gases like phenol and benzene.[15][16]
-
Lower the Reaction Temperature: Screen lower temperatures to find a balance between an acceptable reaction rate and stability.
-
Check for Incompatibilities: High temperatures can promote unwanted reactions with other components in the flask, such as strong bases or even the solvent itself.[16][17] Ensure your chosen conditions are compatible. For example, some esters are not stable with strong bases like KOtBu at high temperatures.[18]
-
Minimize Reaction Time: The longer the exposure to heat, the greater the chance of degradation. Optimize other parameters (catalyst loading, concentration) to reduce the required reaction time.
Frequently Asked Questions (FAQs)
Q: What is the typical temperature range for a Sonogashira coupling with this compound? A: Sonogashira couplings can often be performed under milder conditions than Suzuki or Buchwald-Hartwig reactions.[19] For a highly reactive C-I bond, it is often possible to run the reaction at room temperature, particularly when using a copper(I) co-catalyst.[20][21] If the reaction is slow, gentle heating to 40-60°C is a good starting point. Higher temperatures increase the risk of side reactions, including homocoupling of the alkyne (Glaser coupling).[22]
Q: How do I choose the right heating method for my reaction? A: The choice depends on the target temperature and the required precision.
-
Below 100°C: A stirred water or oil bath with a contact thermometer provides excellent uniform heating.[13]
-
100-150°C: A silicone oil bath is standard. Mineral oil can begin to polymerize around 150°C.[13]
-
High Temperatures (>150°C): A heating mantle with a sand bath is a safer alternative to high-temperature oils and provides good heat distribution.[13] For all methods, vigorous stirring is essential to prevent local hot spots and ensure even temperature distribution throughout the reaction mixture.
Q: What are the best practices for accurately monitoring the reaction temperature? A: Accurate monitoring is key to reproducibility and safety.
-
Internal Measurement: Always measure the internal temperature of the reaction mixture.[11] The external bath temperature can be significantly different.
-
Proper Probe Placement: The thermometer or thermocouple probe should be immersed in the reaction liquid, but not touching the walls or bottom of the flask where it might give a false reading from the heating source.
-
Calibration: Periodically check the calibration of your thermometer or thermocouple against a known standard.
-
Data Logging: For sensitive or large-scale reactions, use a system that logs temperature data over time.[11][23] This can help you identify exotherms or other unexpected thermal events.
Q: Are there any specific thermal hazards associated with this compound itself? A: While the compound itself is stable under normal storage conditions, heating halogenated organic acids and their esters can lead to decomposition.[15] In the event of a fire, thermal decomposition can release toxic and irritating gases.[15] The primary thermal hazards arise during reactions, especially when combined with strong bases, oxidizing agents, or when exothermic processes are not properly controlled.[16] Always conduct a thorough safety review before performing a reaction at scale.[11]
Visualizations & Data
Troubleshooting Workflow for Temperature Issues
The following diagram outlines a logical workflow for diagnosing and solving common temperature-related problems in reactions involving this compound.
Caption: A logical workflow for troubleshooting temperature-related reaction issues.
Key Thermal & Reaction Data Summary
The following table summarizes important physical properties and provides general temperature guidelines for common cross-coupling reactions.
| Property / Reaction Type | Value / Recommended Temperature Range | Significance & Notes |
| Physical Properties | ||
| Molecular Formula | C₈H₆ClIO₂[24] | Base information for calculations. |
| Molecular Weight | 296.49 g/mol [24] | Used for calculating molar quantities. |
| Boiling Point | 315.0 ± 27.0 °C (Predicted)[25] | High boiling point indicates low volatility under typical reaction conditions. |
| Cross-Coupling Reactions | Note: Optimal temperatures are highly dependent on the specific catalyst, ligand, base, and solvent system used. These are starting guidelines. | |
| Suzuki-Miyaura Coupling | 80 - 100 °C[4] | A common range to ensure C-I activation without significant C-Cl reaction. Requires careful optimization. |
| Sonogashira Coupling | Room Temperature - 60 °C[20] | Often proceeds under milder conditions. Higher temperatures increase the risk of alkyne homocoupling. |
| Buchwald-Hartwig Amination | 80 - 110 °C[26] | Can require higher temperatures, especially for less reactive amines. Highly susceptible to exotherms on scale-up; requires careful control.[11][26] |
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025). Google Cloud.
- How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield. (n.d.). Kintek Solution.
- Methyl 2-chloro-5-iodobenzo
- Tips & Tricks: Heating and Cooling. (n.d.). University of Rochester, Department of Chemistry.
- methyl 2-chloro-5-iodobenzo
- Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings. (2006). Chemistry - A European Journal.
- 2-chloro-5-iodobenzoic acid methyl ester. (n.d.). Echemi.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Monitoring reactions. (2025).
- 2-CHLORO-5-IODOBENZOIC ACID METHYL ESTER Product Description. (n.d.). ChemicalBook.
- Ensure the Integrity of Temperature-Sensitive Reagents. (n.d.). SpotSee.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions. (n.d.).
- Buchwald-Hartwig Amin
- Methyl 2-iodobenzo
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). MDPI.
- Buchwald–Hartwig amin
- Scope of the room-temperature Buchwald-Hartwig reaction. (n.d.).
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira–Hagihara reactions of halogenated glycals. (n.d.). Beilstein Journals.
- Effects of Thermal Treatment on Halogenated Disinfection By-Products in Drinking W
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025).
- Copper-catalyzed Sonogashira reactions: advances and perspectives. (2023). RSC Publishing.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzo
- Cross-coupling reaction. (n.d.). Wikipedia.
- Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Safety D
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
- Cross-Coupling Reactions Guide. (n.d.). BOC Sciences.
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- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Benzoic Acid – Uses and Safety. (2015). VelocityEHS.
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Technical Support Center: Scaling Up Reactions with Methyl 2-chloro-5-iodobenzoate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions involving Methyl 2-chloro-5-iodobenzoate. As a versatile building block in the synthesis of pharmaceuticals and advanced materials, its successful scale-up is critical.[1][2][3] This document is designed to help you navigate the complexities of moving from bench-scale to pilot or manufacturing scale, ensuring robust, safe, and efficient processes.
Section 1: Understanding the Unique Challenges of this compound in Scale-Up
This compound presents a unique set of challenges during scale-up due to its specific structural features. The presence of an iodine atom makes it highly reactive in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[1][3] However, the ortho-chloro and methyl ester groups can influence reactivity, solubility, and side-product formation, which become more pronounced at a larger scale.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Guides
Reaction Initiation and Exotherm Management
Question 1: My large-scale reaction shows a significant induction period followed by a dangerous exotherm. How can I achieve better control?
Answer: This is a common and critical safety concern when scaling up exothermic palladium-catalyzed reactions.[4][5][6] The issue often stems from a combination of factors that are less noticeable at the lab scale.
Causality and Explanation:
-
Slower Initial Catalyst Activation: At a larger scale, inefficient mixing and heat transfer can lead to a delay in the formation of the active Pd(0) catalyst. Once a critical concentration of the active catalyst is formed, the reaction can proceed rapidly, releasing a large amount of heat that the larger vessel cannot dissipate as efficiently as a small flask. This is due to the lower surface-area-to-volume ratio in larger reactors.[7][8]
-
"All-in" Addition: Many lab-scale procedures involve adding all reagents at the beginning. On a larger scale, this creates a scenario where a large amount of potential energy is stored in the reactor, waiting for the reaction to initiate.[4]
Troubleshooting and Mitigation Strategies:
-
Controlled Reagent Addition: Instead of adding all reagents at once, consider a semi-batch process where one of the coupling partners or the base is added portion-wise or via a syringe pump. This allows you to control the reaction rate by limiting the amount of available reactant at any given time.
-
Pre-activation of the Catalyst: For some palladium sources, particularly Pd(II) salts, a pre-activation step to generate the active Pd(0) species before adding the main reactants can lead to a more controlled reaction initiation.
-
Process Safety Evaluation: Before scaling up, it is crucial to perform reaction calorimetry to determine the heat of reaction (ΔH) and the adiabatic temperature rise (ΔTad).[4] This data is essential for designing an adequate cooling system and emergency shutdown procedures.[6][7]
Experimental Protocol: Reaction Calorimetry for Safety Assessment
-
Setup: Use a reaction calorimeter (e.g., RC1) to mimic the conditions of the planned large-scale reaction.
-
Execution: Run the reaction at the intended concentration and temperature, carefully monitoring the heat flow.
-
Data Analysis: Determine the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR) in case of a cooling failure.
-
Safety Margin: Ensure there is a sufficient safety margin (e.g., >50 °C) between the MTSR and the decomposition temperature of any component in the reaction mixture.[7]
Catalyst Activity, Deactivation, and Side Reactions
Question 2: On a larger scale, my reaction is stalling, and I'm observing significant dehalogenation (replacement of iodine with hydrogen). What's causing this and how can I prevent it?
Answer: Catalyst deactivation and dehalogenation are frequent issues in scaling up palladium-catalyzed reactions, particularly with electron-rich or sterically hindered substrates.[2][9][10]
Causality and Explanation:
-
Catalyst Deactivation:
-
Palladium Black Formation: Inefficient mixing can lead to localized high concentrations of the active Pd(0) species, which can aggregate to form inactive palladium black.
-
Leaching and Sintering: For heterogeneous catalysts (e.g., Pd/C), leaching of palladium into the solution can occur, and the supported nanoparticles can sinter at higher temperatures, reducing the active surface area.[11][12]
-
Poisoning: Impurities in starting materials or solvents, or even the substrate or product itself, can act as catalyst poisons.[13]
-
-
Dehalogenation: This side reaction is often promoted by the presence of a palladium-hydride (Pd-H) species. These can form from various sources, including certain bases, alcohols, or water, especially at elevated temperatures.[5][14]
Troubleshooting and Mitigation Strategies:
| Problem | Potential Cause | Recommended Solution |
| Reaction Stalling | Catalyst deactivation (Pd black) | - Improve agitation to ensure homogenous mixing.[1] - Consider using a more stable palladium precatalyst or a ligand that protects the palladium center. |
| Catalyst Leaching/Sintering | - For heterogeneous catalysts, screen different supports and optimize reaction temperature to minimize leaching.[11][12] | |
| Dehalogenation | Formation of Pd-H species | - Use anhydrous solvents and reagents. - Screen different bases; weaker, non-coordinating bases are sometimes preferable. - Optimize the reaction temperature; lower temperatures can disfavor dehalogenation.[5] |
Workflow for Troubleshooting Dehalogenation:
Caption: Troubleshooting workflow for dehalogenation.
Question 3: I am observing hydrolysis of the methyl ester group during my scale-up. How can I avoid this?
Answer: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction when using basic conditions, especially with prolonged reaction times or at elevated temperatures, which are often required for less reactive coupling partners.[15][16]
Causality and Explanation:
-
Saponification: The basic conditions required for many cross-coupling reactions (e.g., using NaOH, KOH, or even K2CO3 in the presence of water) can lead to the saponification of the methyl ester.[15] This is often exacerbated at the larger scale due to longer heating and processing times.
Troubleshooting and Mitigation Strategies:
-
Base Selection: Opt for non-hydroxide bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) and minimize the amount of water in the reaction.
-
Temperature Control: Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Alternative Solvents: Using a biphasic solvent system (e.g., toluene/water) can sometimes limit the interaction of the ester with the aqueous base.
Mass Transfer and Mixing
Question 4: My reaction yield is inconsistent and lower on a larger scale compared to the lab. Could this be a mixing or mass transfer issue?
Answer: Yes, mass transfer limitations are a very common reason for poor performance upon scale-up, especially in heterogeneous reactions (e.g., with a solid base or a heterogeneous catalyst).[17][18][19]
Causality and Explanation:
-
Poor Mixing: In large reactors, achieving uniform mixing is more challenging.[1][20] This can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete conversion and increased side product formation.
-
Mass Transfer Limitations: The rate at which reactants are transported to the catalyst surface can become the rate-limiting step in a large-scale reaction, rather than the intrinsic reaction kinetics.[21][22] This is particularly true for solid-liquid or gas-liquid-solid systems.
Troubleshooting and Mitigation Strategies:
-
Agitation Study: The stirrer speed and design are critical. Conduct studies to determine the optimal agitation rate that ensures good mixing without causing other issues (e.g., excessive shear).
-
Catalyst Particle Size: For heterogeneous catalysts, using a smaller particle size can increase the surface area and reduce mass transfer limitations, but it may also make filtration more difficult.[19]
-
Phase Transfer Catalysts: In biphasic reactions, a phase transfer catalyst can facilitate the movement of reactants between the aqueous and organic phases.
Visualization of Mass Transfer Limitation:
Caption: Mass transfer limitation in a heterogeneous reaction.
Product Isolation and Purification
Question 5: After a successful large-scale reaction, I'm struggling with product crystallization and removing residual palladium.
Answer: Product isolation and purification often present new challenges at scale. Issues that are manageable in the lab, like using large volumes of chromatography solvent, are not feasible in a manufacturing setting.[3][23][24]
Causality and Explanation:
-
Crystallization Issues: The cooling rate and mixing in a large crystallizer are different from a lab flask, which can affect crystal size, shape, and purity.[25][26] The presence of by-products can also inhibit crystallization or lead to the co-precipitation of impurities.[23]
-
Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications. Homogeneous catalysts can be particularly difficult to remove.[11][27][28]
Troubleshooting and Mitigation Strategies:
-
Crystallization:
-
Controlled Cooling: Develop a controlled cooling profile for the crystallization process to ensure consistent crystal growth.
-
Seeding: Use seed crystals to control the nucleation process and achieve a more uniform particle size distribution.[3]
-
Solvent Screening: Screen different anti-solvents and solvent mixtures to optimize yield and purity.
-
-
Palladium Removal:
-
Scavengers: Use palladium scavengers (e.g., silica-based thiols, activated carbon) to remove residual palladium from the product solution.
-
Extraction: A series of aqueous washes with a complexing agent (e.g., cysteine) can be effective.
-
Catalyst Selection: If palladium removal is a persistent issue, consider using a heterogeneous catalyst from the outset, which can be removed by filtration.
-
Section 3: Safety First - A Non-Negotiable Aspect of Scale-Up
When scaling up any chemical reaction, especially those involving energetic reagents or catalysts, safety is paramount.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves.[29][30]
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhaling vapors.[17]
-
Thermal Hazard Assessment: As mentioned, always perform a thorough thermal hazard assessment before any significant scale-up.[4][5][6]
-
Contingency Planning: Have a clear plan for managing unexpected events, such as a loss of cooling or a sudden pressure increase.[7]
References
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- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI.
- Process Simulation for the Design and Scale Up of Heterogeneous Catalytic Process: Kinetic Modelling Issues. (n.d.). MDPI.
- Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering.
- McKenzie, F. (2012). Theoretical study of palladium leaching.
- Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis. (n.d.). BenchChem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
- Poisoning and deactivation of palladium c
- Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. (2023). ACS Omega.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development.
- Concomitant Precipitation of Solid-State Miscible Product-Impurity Phases in Solution Crystallization – Part 2: Industrial Case Studies. (2024). Organic Process Research & Development.
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (2025). Mettler Toledo.
- The Heck reaction in the production of fine chemicals. (2022). SciSpace.
- Mixing and Mass Transfer | Reaction R
- ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025).
- Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst. (n.d.). Reaction Chemistry & Engineering.
- Modeling and Scale-Up of Mixing- and Temperature-Sensitive Chemical Reactions. (2005). Scholars' Mine.
- Mixing and Chemical Reactions | Request PDF. (n.d.).
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Semantic Scholar.
- Hydrolysis of esters. (n.d.). Chemguide.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development.
- Yang, Q. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Sigma-Aldrich.
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.).
- Precipitation and Crystalliz
- Influence of mixing and heat transfer in process scale-up. (n.d.). Diva-portal.org.
- Crystallization & Precipitation | Definition, Steps, Equipment. (n.d.). Mettler Toledo.
- Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. (n.d.). Semantic Scholar.
- US4185027A - Hydrolysis of methyl esters. (n.d.).
- Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. (n.d.).
- Preference for basic conditions in ester hydrolysis. (2019). Chemistry Stack Exchange.
- Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors | Request PDF. (n.d.).
- Lesson 2.
- Effect of mass transfer limitation on catalytic activity and selectivity for oxid
- Improving Crystallization and Precipitation: A Review of 20 Years - Part I. (2015). YouTube.
- Ester to Acid - Common Conditions. (n.d.).
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- Cross-Coupling Reactions Guide. (n.d.).
- Strategies to minimize byproduct formation in Heck reactions. (n.d.). Benchchem.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2025).
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). The Journal of Organic Chemistry.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
- Process Safety and Scale-up. (n.d.). H.E.L Group.
- Methyl Esters. (n.d.). Organic Chemistry Portal.
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (n.d.). Organometallics.
- The scale-up Heck coupling reaction | Download Scientific Diagram. (n.d.).
- Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (n.d.).
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025).
- CHAPTER 11: Heck Reactions. (2022). Royal Society of Chemistry.
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Minimizing dehalogenation side reactions of Methyl 2-chloro-5-iodobenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 2-chloro-5-iodobenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in cross-coupling reactions. Our focus is to provide in-depth, field-proven insights and actionable troubleshooting strategies to minimize the prevalent side reaction of dehalogenation, ensuring the success of your synthetic campaigns.
Troubleshooting Guide: Dehalogenation Issues
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common issues related to unwanted hydrodehalogenation.
Question 1: I am observing significant formation of mono-dehalogenated byproducts (Methyl 2-chlorobenzoate or Methyl 5-iodobenzoate). What are the primary causes and how can I fix this?
Answer:
The observation of mono-dehalogenated byproducts points to a competitive reductive dehalogenation pathway running parallel to your desired cross-coupling reaction. The primary cause is the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with your substrate to replace a halogen with hydrogen. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl[1][2]. Therefore, the de-iodinated product, Methyl 2-chlorobenzoate, is the most commonly observed byproduct.
Several factors can generate the problematic Pd-H intermediate:
-
Hydride Donating Solvents: Alcohols (e.g., isopropanol, ethanol) or even residual water can act as hydride sources, especially at elevated temperatures in the presence of a base.[3][4]
-
The Base: Strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination, generating hydrides. Some inorganic bases may also contain or generate hydride impurities.
-
Slow Reductive Elimination: If the desired reductive elimination step to form your product is slow, it allows more time for the competing dehalogenation pathway to occur.[1]
Mitigation Strategies:
-
Solvent Selection: Switch to anhydrous, aprotic solvents that are poor hydride donors. Recommended solvents include Toluene, Dioxane, or THF. Ensure they are rigorously dried and degassed.
-
Base Optimization: Employ weaker inorganic bases that are less likely to generate hydrides. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices that often minimize dehalogenation.[1]
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][6][7][8] These ligands accelerate the rate of the desired C-C or C-N bond-forming reductive elimination, helping it to outpace the dehalogenation pathway.[3]
Question 2: My reaction shows complete consumption of the starting material, but the main product is the fully dehalogenated Methyl benzoate. Why is this happening?
Answer:
The formation of Methyl benzoate indicates that both the C-I and C-Cl bonds have been cleaved. This typically occurs under forcing conditions where the catalytic system is highly active for hydrodehalogenation.
Potential Causes:
-
Excessive Temperature/Reaction Time: Prolonged heating can promote catalyst decomposition and the generation of hydride species, leading to complete dehalogenation.
-
Inappropriate Catalyst System: Some catalyst systems, while active for cross-coupling, may have an even higher activity for dehalogenation, especially with highly reactive hydride sources present. For example, certain NHC-Pd complexes can be highly active for both cross-coupling and dehalogenation.[5][6][7][9]
-
Presence of a Potent Hydride Source: Reagents such as polymethylhydrosiloxane (PMHS) or other silanes, sometimes used as reductants, will readily cause dehalogenation if present, even in trace amounts.[10]
Mitigation Strategies:
-
Lower the Reaction Temperature: Begin optimization at a lower temperature (e.g., 80 °C) and slowly increase only if necessary. Monitor the reaction closely by LC-MS or GC-MS to find the optimal balance between reaction rate and byproduct formation.
-
Re-evaluate the Catalyst System: If using a highly active catalyst, consider reducing the catalyst loading (e.g., from 2 mol% to 0.5 mol%). Refer to the ligand selection table in the FAQ section to choose a system known to favor coupling over dehalogenation.
-
Scrutinize All Reagents: Ensure no unintended hydride sources are present. Use high-purity, anhydrous solvents and reagents.
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and resolving dehalogenation issues.
Caption: Troubleshooting workflow for dehalogenation.
Frequently Asked Questions (FAQs)
Question 1: Which halogen on this compound is more susceptible to cleavage, and why?
Answer:
The iodine at the 5-position is significantly more susceptible to both desired oxidative addition and undesired dehalogenation than the chlorine at the 2-position. This is due to the difference in bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond is the weakest among the aryl halides, followed by C-Br, and then C-Cl, which is the strongest.
| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| C–I | ~65 | High |
| C–Br | ~81 | Medium |
| C–Cl | ~96 | Low |
This reactivity trend (I > Br > Cl) is a fundamental principle in palladium-catalyzed cross-coupling reactions, allowing for the chemoselective functionalization of the C-I bond while the C-Cl bond remains intact, provided the reaction conditions are carefully controlled.[1][2]
Question 2: How do I choose the optimal catalyst system (ligand and palladium source) to favor cross-coupling over dehalogenation?
Answer:
The choice of the catalyst system is the most critical parameter for controlling selectivity. The goal is to select a system that promotes a rapid rate of reductive elimination for the desired product, which will outcompete the hydrodehalogenation pathway.
Ligand Selection: Bulky and electron-rich ligands are essential. They stabilize the palladium center, promote the crucial oxidative addition step, and, most importantly, accelerate the final reductive elimination step.
| Ligand Class | Examples | Key Features | Rationale for Minimizing Dehalogenation |
| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Bulky, electron-donating | Steric bulk promotes fast reductive elimination of the coupled product.[1][3][8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors | Form very stable Pd-complexes that are highly active, often accelerating the catalytic cycle.[5][6][7][9] |
| Diphosphine Ligands | Xantphos | Wide bite angle | Can promote stability and influence the geometry at the metal center to favor reductive elimination. |
Palladium Source: Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective when paired with an appropriate ligand. Alternatively, using pre-formed palladium precatalysts (e.g., SPhos-Pd-G3) can provide a more reliable and active source of the monoligated Pd(0) species required for the reaction, leading to more reproducible results.[11]
Competing Catalytic Cycles Diagram
This diagram illustrates the competition between the desired Suzuki coupling and the undesired dehalogenation side reaction.
Caption: Competing pathways: desired coupling vs. dehalogenation.
Recommended Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a robust starting point for coupling an arylboronic acid with this compound, incorporating best practices to suppress dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Source: Pd(OAc)₂ (1-2 mol%)
-
Ligand: SPhos (2-4 mol%)
-
Base: K₃PO₄ (2.0 - 3.0 equiv), finely ground
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M.
-
Rationale: Anhydrous, aprotic toluene is used to minimize potential hydride sources that lead to dehalogenation.[3]
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Rationale: Start with a moderate temperature to minimize thermal decomposition pathways that can contribute to dehalogenation.
-
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS at regular intervals (e.g., every 1-2 hours). Check for the consumption of starting material and the formation of both the desired product and the de-iodinated byproduct (Methyl 2-chlorobenzoate).
-
Work-up: Upon completion (as determined by monitoring), cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
-
Suflita, J. M., Horowitz, A., Shelton, D. R., & Tiedje, J. M. (1982). Dehalogenation: a novel pathway for the anaerobic biodegradation of haloaromatic compounds. Science, 218(4577), 1115–1117. [Link]
-
U.S. Environmental Protection Agency. (1990). Reductive Dehalogenation of Organic Contaminants in Soils and Ground Water. EPA/540/4-90/054. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
van der Woude, A., de Vos, W. M., & van der Oost, J. (1992). Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. Applied and Environmental Microbiology, 58(6), 1977–1982. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Enviro Wiki. (2022). Biodegradation - Reductive Processes. [Link]
-
ACS Publications. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Linker, T., & Schreiner, P. R. (1990). Reductive Dehalogenation and Mineralization of 3-Chlorobenzoate in the Presence of Sulfate by Microorganisms from a Methanogenic Aquifer. Applied and Environmental Microbiology, 56(10), 2999–3005. [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(15), 5427–5430. [Link]
-
Sharma, S., & Van der Veken, P. (2020). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Catalysis, 10(21), 12693–12699. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Nolan, S. P., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Moody, C. J., & Roff, G. J. (2003). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, 2003(12), 1885–1887. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Buchwald, S. L., et al. (n.d.). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. [Link]
-
Liu, C., & Szostak, M. (2017). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. Angewandte Chemie International Edition, 56(43), 13268-13270. [Link]
-
Chen, D. Y.-K., & Youn, S. W. (2012). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Chemistry–An Asian Journal, 7(6), 1232-1244. [Link]
-
R-Discovery. (n.d.). Coupling Of Aryl Iodides Research Articles. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009–4092. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
ResearchGate. (n.d.). Aryl Iodide Cross-Coupling. [Link]
-
Rahaim, R. J., Jr., & Maleczka, R. E., Jr. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 43(49), 8823–8826. [Link]
-
Cella, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ChemBK. (2024). This compound. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChemLite. (n.d.). This compound (C8H6ClIO2). [Link]
-
ResearchGate. (2025). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. [Link]
-
Baiker, A. (2007). Structure Sensitivity of Palladium-Catalyzed Liquid-Phase Alcohol Oxidation. A Combined in situ ATR-IR and Selective Site Blocking Study. CHIMIA, 61(4), 175-178. [Link]
-
ResearchGate. (2007). Structure Sensitivity of Palladium-Catalyzed Liquid-Phase Alcohol Oxidation. A Combined in situ ATR-IR and Selective Site Blocking Study. [Link]
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Improving the regioselectivity of reactions with Methyl 2-chloro-5-iodobenzoate
Welcome to the technical support center for reactions involving Methyl 2-chloro-5-iodobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of regioselective synthesis with this versatile building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction to Regioselectivity with this compound
This compound presents a classic challenge in regioselective synthesis. As a dihaloarene with two distinct halogen atoms, the iodine and chlorine substituents offer differential reactivity that can be exploited to achieve selective functionalization. The key to mastering reactions with this substrate lies in understanding and controlling the factors that influence which carbon-halogen bond participates in the reaction.
The primary determinant of regioselectivity in many common transformations, particularly palladium-catalyzed cross-coupling reactions, is the difference in bond dissociation energies of the carbon-halogen bonds. The general reactivity trend is C-I > C-Br > C-Cl > C-F.[1][2][3] This inherent reactivity difference makes the C-I bond at the 5-position the more labile and, therefore, the preferred site of reaction under many standard conditions. However, achieving high selectivity and overcoming common pitfalls requires careful consideration of the entire reaction system.
This guide will walk you through common questions and troubleshooting scenarios encountered when using this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as Nucleophilic Aromatic Substitution (SNAr).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (General)
Q1: My cross-coupling reaction is showing low or no conversion. What are the first things I should check?
A1: Low or no product yield in palladium-catalyzed reactions is a common issue that can often be resolved with a systematic check of your reaction setup and reagents.[4]
-
Inert Atmosphere: Ensure your reaction vessel was thoroughly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen. Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.
-
Reagent Purity:
-
Solvents: Use anhydrous solvents. Moisture can quench organometallic reagents and interfere with the catalytic cycle.
-
Base: The choice and quality of the base are critical. For instance, in Suzuki reactions, ensure your base (e.g., K₂CO₃, Cs₂CO₃) is finely ground and dry. In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required and are highly sensitive to moisture.[5]
-
Starting Materials: Verify the purity of your this compound and your coupling partner.
-
-
Catalyst Activity:
-
Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient. Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system.[6]
-
Ligand Integrity: Phosphine ligands are prone to oxidation. Use fresh ligands or store them under an inert atmosphere.
-
Section 2: Suzuki-Miyaura Coupling
Q2: I am trying to perform a Suzuki-Miyaura coupling at the C-I bond, but I'm getting a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-arylated product?
A2: Achieving high selectivity for mono-arylation at the C-I position is the expected outcome due to the higher reactivity of the C-I bond compared to the C-Cl bond.[2][3] If you are observing significant di-substitution, it suggests the reaction conditions are too harsh or the catalyst is too active, leading to subsequent reaction at the C-Cl bond.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage. Start your optimization by running the reaction at a lower temperature (e.g., room temperature to 60 °C) and gradually increasing it if the reaction is too slow.
-
Reduce Reaction Time: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed and the desired mono-substituted product is formed, quench the reaction to prevent further reaction at the C-Cl position.
-
Catalyst and Ligand Choice:
-
Avoid overly active catalyst systems if you are targeting mono-substitution. While highly active catalysts are often desirable, they can sometimes reduce selectivity.
-
The choice of ligand can influence selectivity. Bulky, electron-rich phosphine ligands can sometimes favor reaction at the more sterically accessible C-I position and may disfavor the subsequent, more hindered C-Cl bond activation.[7][8]
-
Q3: I want to achieve selective Suzuki-Miyaura coupling at the C-Cl bond. Is this possible?
A3: Selectively reacting at the C-Cl bond in the presence of a C-I bond is highly challenging and generally not feasible in a single step under standard Suzuki-Miyaura conditions due to the inherent reactivity differences.[9][10] The most practical approach is a two-step process:
-
Step 1: Functionalize the C-I Position: Perform a Suzuki-Miyaura coupling under conditions optimized for selective reaction at the C-I bond as discussed above.
-
Step 2: Couple at the C-Cl Position: Isolate the mono-substituted product from Step 1. You will now have a substrate with only a C-Cl bond available for coupling. This second coupling will likely require more forcing conditions (higher temperature, stronger base, more active catalyst system) to activate the less reactive C-Cl bond.
Section 3: Sonogashira Coupling
Q4: I am performing a Sonogashira coupling with a terminal alkyne and expect a reaction at the C-I bond, but the reaction is sluggish. What can I do?
A4: While the C-I bond is the more reactive site, Sonogashira couplings can sometimes be sensitive to reaction parameters.[11][12]
Troubleshooting Steps:
-
Co-catalyst: The Sonogashira reaction typically requires a copper(I) co-catalyst (e.g., CuI).[12] Ensure that your copper source is fresh and active. The role of the copper is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial.[13] It acts as both a base to deprotonate the terminal alkyne and as a solvent. Ensure it is anhydrous.
-
Degassing: Thoroughly degas your reaction mixture. Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.
-
Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can influence the reaction rate. Bulky, electron-rich ligands can often accelerate the catalytic cycle.[11]
Q5: How can I control regioselectivity in the Sonogashira coupling of this compound?
A5: The regioselectivity is predominantly governed by the C-I versus C-Cl bond reactivity. The reaction will overwhelmingly occur at the C-I position.[11] Studies on dihaloarenes have shown that alkynylation occurs at the site with the more reactive halide.[11] To ensure clean mono-alkynylation at the 5-position:
-
Use mild reaction conditions (e.g., room temperature to 50 °C).
-
Employ a slight excess (1.1-1.2 equivalents) of the terminal alkyne to ensure full conversion of the C-I bond without forcing the reaction at the C-Cl position.
-
Monitor the reaction closely and work up upon consumption of the starting material.
Catalyst-Controlled Regioselectivity: While less common for this specific substrate, it's worth noting that in some systems with multiple identical halogens, the choice of ligand can "switch" the site of reactivity.[14] For instance, monodentate ligands might favor one position, while bidentate ligands favor another.[14] This is an advanced strategy that would require significant optimization for your specific substrate.
Section 4: Buchwald-Hartwig Amination
Q6: I am attempting a Buchwald-Hartwig amination and observing no reaction at the C-I bond. What could be the issue?
A6: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction but is highly dependent on the catalyst-ligand system and the base.[15][16]
Troubleshooting Steps:
-
Base Selection: This is one of the most critical parameters. A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used. Ensure the base is anhydrous and added under an inert atmosphere.[5]
-
Ligand Choice: The success of the Buchwald-Hartwig amination often hinges on the use of specialized, bulky, electron-rich phosphine ligands. First-generation ligands like PPh₃ are often ineffective. Consider using more advanced ligands such as XPhos, SPhos, or Josiphos-type ligands.[16] Bidentate ligands like BINAP or DPPF can also be effective.[15]
-
Palladium Precatalyst: Use a reliable palladium source. Pre-formed palladium-ligand complexes (precatalysts) can offer better reactivity and reproducibility.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.
Q7: Can I achieve selective amination at the C-Cl bond?
A7: Similar to the Suzuki-Miyaura coupling, selective amination at the C-Cl position in the presence of the C-I bond is not a straightforward one-step process. A sequential, two-step approach is recommended:
-
First, perform the Buchwald-Hartwig amination under conditions optimized for the C-I bond, likely using milder conditions.
-
Isolate the mono-aminated product.
-
Then, subject this product to a second Buchwald-Hartwig amination, likely requiring more forcing conditions (higher temperature, different ligand/base combination) to react at the more robust C-Cl bond.[5]
Section 5: Nucleophilic Aromatic Substitution (SNAr)
Q8: I am trying to perform a nucleophilic aromatic substitution (SNAr) on this compound. Which position will react, and what are the requirements?
A8: In SNAr reactions, the regioselectivity is governed by electronics rather than C-X bond strength. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate called a Meisenheimer complex.[17][18]
For SNAr to occur, the aromatic ring must be "activated" by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[17][18] In this compound, the ester group (-CO₂Me) is an electron-withdrawing group.
-
Reactivity at the C-Cl Position: The chloro group is at the C2 position, which is ortho to the electron-withdrawing ester group. This positioning allows for effective stabilization of the negative charge in the Meisenheimer complex.
-
Reactivity at the C-I Position: The iodo group is at the C5 position, which is meta to the ester group. An EWG in the meta position does not provide resonance stabilization for the Meisenheimer complex, making SNAr at this position highly unfavorable.
Therefore, under SNAr conditions, the reaction is expected to occur selectively at the C-Cl position.
Key Requirements for SNAr:
-
Strong Nucleophile: Use a potent nucleophile (e.g., NaOMe, NaNH₂, EtSNa).
-
Activating Group: The ester group provides activation, but the presence of additional strong EWGs (like a nitro group) would further enhance reactivity.
-
Leaving Group: In SNAr, the rate-determining step is often the initial nucleophilic attack. A more electronegative halogen can increase the electrophilicity of the carbon atom it's attached to, accelerating the attack. Thus, the reactivity order for the leaving group in SNAr can be F > Cl > Br > I, which is the opposite of the trend seen in palladium-catalyzed cross-couplings.[19] This further favors reaction at the C-Cl bond over the C-I bond.
Summary Tables and Diagrams
Table 1: Regioselectivity Overview for this compound
| Reaction Type | Primary Reactive Site | Key Controlling Factors |
| Suzuki-Miyaura Coupling | C-I (Iodo) | C-X Bond Strength (I > Cl), Catalyst, Ligand, Temperature |
| Sonogashira Coupling | C-I (Iodo) | C-X Bond Strength (I > Cl), Cu(I) co-catalyst, Base |
| Buchwald-Hartwig Amination | C-I (Iodo) | C-X Bond Strength (I > Cl), Ligand, Strong Base |
| Nucleophilic Aromatic Substitution (SNAr) | C-Cl (Chloro) | Electronic Activation (ortho EWG), Leaving Group Ability (Cl > I) |
Diagram 1: General Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Initial troubleshooting steps for a failing cross-coupling reaction.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a general starting point and should be optimized for the specific boronic acid used.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a finely ground base (e.g., K₂CO₃, 2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene/H₂O mixture or dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (start with 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.). NIH.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2025, October 9). ChemRxiv.
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd N. (2021, June 21). White Rose Research Online.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2025, October 9). Cambridge Open Engage.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). MDPI.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Sonogashira coupling. (n.d.). Wikipedia.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). doi:10.1039/D4QO02335H.
- Nucleophilic Aromatic Substitution. (2019, July 12). YouTube.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH.
- Managing Regioselectivity in Reactions of 2,5-dichloro-4-iodo-1,3-thiazole. (n.d.). Benchchem.
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- 8. chemrxiv.org [chemrxiv.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Methyl 2-chloro-5-iodobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Dihalogenated building blocks, which offer the potential for sequential, site-selective modifications, are invaluable tools for constructing complex molecular architectures.[1][2][3] Among these, Methyl 2-chloro-5-iodobenzoate stands out as a particularly versatile intermediate.[4][5][6] Its structure presents two distinct reactive centers: a highly reactive carbon-iodine (C-I) bond and a more robust carbon-chlorine (C-Cl) bond.
This guide provides an in-depth comparison of the reactivity of this compound against other halogenated benzoates in cornerstone palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic principles governing this differential reactivity and provide field-proven experimental data and protocols to empower researchers in their synthetic endeavors.
Pillar 1: The Fundamental Principles of Aryl Halide Reactivity
The efficacy of palladium-catalyzed cross-coupling reactions is fundamentally dictated by the nature of the carbon-halogen (C-X) bond in the aryl halide substrate. The generally accepted reactivity trend is:
Aryl Iodide (Ar-I) > Aryl Bromide (Ar-Br) > Aryl Chloride (Ar-Cl) >> Aryl Fluoride (Ar-F) [7][8]
This hierarchy is a direct consequence of the C-X bond dissociation energies (BDEs). A weaker bond requires less energy to break, facilitating the crucial first step of the catalytic cycle.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C–I | ~228 |
| C–Br | ~285 |
| C–Cl | ~340 |
| C–F | ~450 |
The Rate-Determining Step: Oxidative Addition
The catalytic cycle for most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, begins with the oxidative addition of the aryl halide to a palladium(0) complex.[2][7] In this step, the C-X bond is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II). This is typically the rate-determining step of the entire cycle.
The significantly lower BDE of the C-I bond compared to the C-Cl bond means that the activation energy for the oxidative addition of an aryl iodide is much lower.[9][10] This is the primary reason for the exceptional chemoselectivity observed with substrates like this compound, where the palladium catalyst will selectively insert into the C-I bond under conditions that leave the C-Cl bond untouched.
Detailed Step-by-Step Methodology
Objective: To selectively couple an arylboronic acid at the C-5 position of this compound.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 eq.)
-
Base (e.g., anhydrous Potassium Carbonate [K₂CO₃], 2.0 eq.)
-
Degassed Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Standard laboratory glassware (round-bottom flask, condenser), magnetic stirrer, heating mantle, and an inert gas (Nitrogen or Argon) supply.
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Causality: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. [11][12]2. Inert Atmosphere: Attach the flask to a condenser and a manifold. Evacuate the flask and backfill with inert gas (N₂ or Ar). Repeat this cycle three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic activity.
-
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe to the flask to achieve a concentration of ~0.1 M with respect to the starting halide.
-
Causality: Degassing the solvent removes dissolved oxygen. The aqueous component is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.03 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure methyl 2-chloro-5-arylbenzoate product.
Conclusion
This compound is a superior building block for targeted synthesis due to the pronounced reactivity difference between its two halogen substituents. The carbon-iodine bond consistently demonstrates significantly higher reactivity in palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for clean, high-yielding, and site-selective functionalization under relatively mild conditions. This inherent chemoselectivity leaves the more robust carbon-chlorine bond intact, preserving a reactive handle for subsequent, orthogonal transformations under more forcing conditions or with specialized catalyst systems. This two-stage reactivity empowers chemists to efficiently and strategically construct complex, highly substituted aromatic compounds, making it an invaluable asset in the fields of drug discovery and materials science.
References
Sources
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- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
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- 6. nbinno.com [nbinno.com]
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- 9. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of an Analytical Method for Methyl 2-chloro-5-iodobenzoate Using a Reference Standard
<
This guide provides a comprehensive framework for the validation of a stability-indicating analytical method for Methyl 2-chloro-5-iodobenzoate, a key chemical intermediate. The protocols and data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and stability assessment of this compound.
Introduction: The Critical Role of Method Validation
This compound (C₈H₆ClIO₂) is a crucial building block in the synthesis of various pharmaceutical compounds.[4][5][6] Its purity and stability are paramount to ensuring the quality, safety, and efficacy of the final drug product. Therefore, a validated analytical method is not merely a procedural formality but a cornerstone of data integrity and product quality assurance.[7]
This guide will detail the validation of a High-Performance Liquid Chromatography (HPLC) method, a widely used and robust technique for the analysis of non-volatile and semi-volatile organic compounds.[8][9] The validation process establishes, through rigorous laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[3] We will objectively compare the performance of this method against established acceptance criteria, supported by experimental data.
The Analytical Challenge: Selectivity and Stability
The primary challenge in analyzing this compound lies in developing a stability-indicating method. This requires the method to be specific enough to separate the active pharmaceutical ingredient (API) from its potential degradation products and any process-related impurities.[10][11] To achieve this, forced degradation studies are an indispensable part of the validation process.[12][13]
Experimental Design & Rationale
Instrumentation and Reference Standard
A standard HPLC system equipped with a UV detector is employed. The reference standard for this compound should be of high purity (typically >99.5%) and well-characterized.
Chromatographic Method
The selection of the stationary and mobile phases is critical for achieving the desired separation. A reversed-phase C18 column is a common and effective choice for compounds of this polarity. The mobile phase, a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized to provide a good peak shape and resolution.
Rationale for Method Selection: A reversed-phase HPLC method was chosen due to its versatility, high resolving power, and suitability for the analysis of halogenated benzoic acid derivatives. The UV detector provides excellent sensitivity for this chromophoric compound.
Validation Parameters
The validation will be conducted in accordance with the ICH Q2(R1) guideline, which outlines the necessary validation parameters for analytical procedures.[1][14][15] These include:
-
Specificity
-
Linearity and Range
-
Accuracy
-
Precision (Repeatability and Intermediate Precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
-
System Suitability
Detailed Validation Protocols and Data Analysis
System Suitability Testing
Before initiating any validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately.[7][16][17][18]
Protocol:
-
Prepare a standard solution of this compound reference standard.
-
Inject the standard solution six times.
-
Calculate the following parameters from the resulting chromatograms:
-
Tailing factor (Symmetry factor)
-
Theoretical plates (N)
-
Relative Standard Deviation (%RSD) of the peak area and retention time.
-
Acceptance Criteria & Hypothetical Data:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Retention Time | ≤ 1.0% | 0.3% |
These results would indicate that the system is suitable for the intended analysis.
Specificity (Stability-Indicating Nature)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] This is demonstrated through forced degradation studies.
Forced Degradation Workflow:
Caption: Workflow for Forced Degradation Studies.
Protocol:
-
Subject solutions of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[12]
-
Analyze the stressed samples alongside an unstressed control sample.
-
Evaluate the chromatograms for the separation of the main peak from any degradation product peaks. Peak purity analysis using a Diode Array Detector (DAD) is highly recommended.
Acceptance Criteria: The method is considered specific if the main peak is free from co-eluting peaks from degradation products, and there is adequate resolution between the main peak and any degradant peaks.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of at least five calibration standards of this compound reference standard, spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria & Hypothetical Data:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| y-intercept | Close to zero | 1234.5 |
| %RSD of response factors | ≤ 2.0% | 1.1% |
| Range | 50 µg/mL - 150 µg/mL | Confirmed |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.
Protocol:
-
Prepare a placebo (if applicable) and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria & Hypothetical Data:
| Spiked Level | Mean Recovery (%) | %RSD |
| 80% | 99.5% | 0.9% |
| 100% | 100.2% | 0.7% |
| 120% | 99.8% | 0.8% |
| Acceptance Criteria: | 98.0% - 102.0% | Met |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Overall Validation Workflow:
Caption: Overall Analytical Method Validation Workflow.
4.5.1. Repeatability (Intra-assay Precision)
Protocol:
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
4.5.2. Intermediate Precision (Inter-assay Precision)
Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
Acceptance Criteria & Hypothetical Data:
| Precision Type | %RSD |
| Repeatability | 0.9% |
| Intermediate Precision | 1.2% |
| Acceptance Criteria: | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (based on Signal-to-Noise ratio):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[16]
Hypothetical Data:
| Parameter | Result |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters.
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria for all tested variations.
Conclusion and Comparison
The presented HPLC method for the analysis of this compound demonstrates a high degree of specificity, linearity, accuracy, and precision. The validation data, summarized below, confirms its suitability for its intended purpose in a quality control environment.
Summary of Validation Results:
| Validation Parameter | Result | Status |
| System Suitability | Meets Criteria | Pass |
| Specificity | Stability-Indicating | Pass |
| Linearity (r²) | 0.9998 | Pass |
| Accuracy (Recovery) | 99.5% - 100.2% | Pass |
| Precision (%RSD) | ≤ 1.2% | Pass |
| LOQ | 0.15 µg/mL | Established |
| Robustness | Unaffected by minor changes | Pass |
Compared to potential alternatives like Gas Chromatography (GC), this HPLC method offers the advantage of being suitable for non-volatile impurities and avoiding potential thermal degradation of the analyte during analysis.[9] While quantitative NMR (qNMR) offers high accuracy without the need for a specific reference standard, HPLC provides superior sensitivity for detecting trace-level impurities.[9]
This validated HPLC method, when used in conjunction with a high-purity reference standard, provides a reliable and robust tool for the quality assessment of this compound, thereby supporting the development and manufacturing of safe and effective pharmaceutical products.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link]
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What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group. [Link]
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System Suitability in HPLC Analysis. Pharmaguideline. [Link]
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USP <1225> Method Validation. BA Sciences. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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System suitability in HPLC Analysis. Pharmaceutical Updates. [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USP. [Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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System suitability testing. SlideShare. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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Impurities and Forced Degradation Studies: A Review. Bentham Science. [Link]
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Impurities and Forced Degradation Studies: A Review. Repositório Institucional da UFJF. [Link]
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USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. GMP Compliance. [Link]
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An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
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<1225> Validation of Compendial Procedures. USP-NF. [Link]
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Liquid‐chromatography isotope‐ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlyi. Helmholtz Centre for Environmental Research. [Link]
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Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. National Center for Biotechnology Information. [Link]
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Methyl benzoate. Restek. [Link]
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Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. PubMed. [Link]
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This compound. PubChem. [Link]
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This compound. CRO SPLENDID LAB. [Link]
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Methyl benzoate as a marker for the detection of mold in indoor building materials. PubMed. [Link]
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HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
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Methyl-2-iodobenzoate. NIST WebBook. [Link]
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This compound (C8H6ClIO2). PubChemLite. [Link]
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Benzoic acid, methyl ester. NIST WebBook. [Link]
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HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. University of Science and Technology Journals. [Link]
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HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology. [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]
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ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. [Link]
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A Comparative Guide to Palladium Catalysts for Chemoselective Cross-Coupling Reactions of Methyl 2-chloro-5-iodobenzoate
Introduction: Navigating Chemoselectivity in Dihalogenated Arenes
Methyl 2-chloro-5-iodobenzoate is a versatile building block in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and materials science sectors.[1][2] Its utility stems from the presence of two distinct halogen atoms, an iodide and a chloride, on the aromatic ring. This dihalogenated pattern presents a unique opportunity for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies of the C–I and C–Cl bonds dictates the reactivity of these sites, with the carbon-iodine bond being substantially more susceptible to oxidative addition to a palladium(0) center.[3][4] This inherent reactivity difference forms the basis for achieving high chemoselectivity in cross-coupling reactions, allowing for the selective functionalization of the C-I bond while leaving the C-Cl bond intact for subsequent transformations.
This guide provides a comparative analysis of various palladium catalyst systems for three key cross-coupling reactions with this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. We will explore the influence of different palladium sources and ligands on reaction efficiency and selectivity, supported by experimental data from analogous systems. Detailed, step-by-step protocols for each reaction are provided to facilitate practical application in a research setting.
The Foundational Principle: Chemoselectivity in Palladium Catalysis
The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[3][5] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond. The weaker C-I bond requires a lower activation energy for the initial oxidative addition step in the catalytic cycle, which is often the rate-determining step. This principle is fundamental to the selective functionalization of this compound, where the palladium catalyst preferentially reacts at the more labile C-I bond.
The choice of the palladium catalyst, and particularly the ancillary ligands, plays a crucial role in modulating the reactivity and selectivity of the system.[3] Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are known to enhance the catalytic activity of palladium, often enabling the activation of even the more robust C-Cl bonds.[3][6] However, for the selective functionalization of the C-I bond in this compound, catalyst systems that can efficiently facilitate the reaction at lower temperatures are often preferred to minimize potential side reactions at the C-Cl bond.
Comparative Study of Palladium Catalysts in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7] For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents at the 5-position. The choice of catalyst and ligand is critical to ensure high yields and maintain the integrity of the C-Cl bond.
Experimental Data: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Iodides
While a direct comparative study on this compound is not extensively documented in a single source, the following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of analogous 2-iodobenzoate derivatives. This data provides valuable insights into the expected performance of these catalysts with the target substrate.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 | [8] |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 8 | ~92 | [9] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene | 80 | 2 | >98 | [10] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Dioxane | 100 | 4 | ~97 | [10] |
| [Pd(IPr)(μ-Cl)Cl]₂ | IPr | K₂CO₃ | THF | 23 | 12 | >95 | [6] |
Analysis of Catalyst Performance:
-
Traditional Phosphine Ligands: Catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are reliable and effective for the Suzuki-Miyaura coupling of aryl iodides.[8][9] They generally provide high yields, although they may require elevated temperatures and longer reaction times.
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Catalyst systems employing ligands such as SPhos and XPhos with a palladium precursor like Pd(OAc)₂ often exhibit superior activity, allowing for lower catalyst loadings, shorter reaction times, and milder reaction conditions.[10] This heightened reactivity can be attributed to the ability of these ligands to stabilize the active monoligated Pd(0) species and accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated palladium complexes, such as [Pd(IPr)(μ-Cl)Cl]₂, have emerged as highly active catalysts for a variety of cross-coupling reactions.[6] Their strong σ-donating ability and steric bulk contribute to their high stability and catalytic efficiency, often enabling reactions to proceed at room temperature.
Experimental Workflow: Suzuki-Miyaura Coupling
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Comparative Guide to the In-Silico Prediction of Reactivity for Methyl 2-chloro-5-iodobenzoate
Executive Summary
For researchers in medicinal chemistry and materials science, polyhalogenated aromatic compounds like Methyl 2-chloro-5-iodobenzoate are invaluable building blocks.[1][2][3] Their utility, however, is contingent on achieving predictable and selective functionalization at one halogen site over another. This guide provides a comparative analysis of in-silico methodologies to forecast the chemical reactivity of this compound, focusing on the chemoselectivity of palladium-catalyzed cross-coupling reactions. We will dissect the predictive power of foundational chemical principles, the precision of Density Functional Theory (DFT) calculations, and the high-throughput potential of machine learning models. Each theoretical approach is benchmarked against established experimental outcomes to provide a validated, practical framework for rational reaction design.
Part 1: Foundational Principles of Regioselective Reactivity
The core challenge in utilizing this compound is controlling which carbon-halogen bond reacts. The molecule presents two potential sites for oxidative addition in common cross-coupling reactions: the C-I bond at the 5-position and the C-Cl bond at the 2-position. A successful synthetic strategy hinges on predicting this regioselectivity.
The Inherent Chemical Bias: Bond Strength and Electrophilicity
From first principles, the reactivity of aryl halides in palladium-catalyzed reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies (BDEs) follow the trend C-I < C-Br < C-Cl < C-F. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it kinetically favored to undergo oxidative addition to a Pd(0) catalyst. This is the first and often rate-limiting step in Suzuki, Sonogashira, and Buchwald-Hartwig catalytic cycles.[4]
Electronic Environment: An Analysis via Hammett Parameters
The electronic landscape of the aromatic ring, modulated by the substituents, further influences the electrophilicity of the carbon atoms bonded to the halogens. The Hammett equation provides an empirical framework for quantifying these electronic effects.[5][6][7]
-
-CO₂Me (Methyl Ester): An electron-withdrawing group (EWG) with a positive Hammett constant (σₚ ≈ +0.45).[8] It deactivates the ring towards electrophilic attack but increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst.
-
-Cl (Chloro): An EWG via induction but a weak donating group via resonance. Its overall effect is electron-withdrawing (σₚ ≈ +0.23).[8]
-
-I (Iodo): Less electronegative than chlorine, making it a weaker inductively withdrawing group (σₚ ≈ +0.18).[8]
The cumulative electronic effect suggests that both C-Cl and C-I sites are activated for oxidative addition. However, the dominant factor remains the vastly lower C-I bond dissociation energy.
| Parameter | C-I Bond | C-Cl Bond | Rationale & Citation |
| Avg. Bond Dissociation Energy | ~272 kJ/mol | ~400 kJ/mol | The C-I bond is inherently weaker, favoring cleavage. |
| Hammett Constant (σ_para) | +0.18 | +0.23 | Both are electron-withdrawing, but the difference is less decisive than BDE.[8] |
| Predicted Reactivity | High | Low | The lower bond dissociation energy is the primary determinant of reactivity in oxidative addition. |
Part 2: High-Fidelity In-Silico Modeling Approaches
While foundational principles provide a strong qualitative hypothesis, computational chemistry offers quantitative predictions of reactivity, crucial for optimizing reaction conditions and minimizing experimental trial-and-error.
Density Functional Theory (DFT): A Mechanistic Deep Dive
DFT is a powerful quantum mechanical method for calculating the electronic structure of molecules.[9][10] For predicting reactivity, its most valuable application is in modeling the reaction pathway and calculating the activation energy barriers (ΔG‡) for the key oxidative addition step at both the C-I and C-Cl positions. A lower calculated barrier corresponds to a faster reaction rate.
The initial, selectivity-determining step in a cross-coupling reaction involves the insertion of the Pd(0) catalyst into either the C-I or C-Cl bond.
Caption: Competing pathways for oxidative addition.
This protocol outlines a self-validating workflow to compare the activation energies for C-I versus C-Cl bond cleavage.
-
Structure Optimization:
-
Model the reactant (this compound) and the Pd(0) catalyst (e.g., Pd(PPh₃)₂).
-
Perform geometry optimization using a suitable functional and basis set (e.g., M06-2X functional with the def2-TZVPP basis set is robust for organometallic systems).[9]
-
Incorporate a solvent model (e.g., SMD or PCM with a solvent like Toluene) to simulate reaction conditions.
-
-
Transition State (TS) Search:
-
For each pathway (C-I and C-Cl activation), construct an initial guess for the transition state structure where the Pd atom is approaching the respective C-X bond.
-
Perform a TS search (e.g., using the Berny algorithm). A successful TS is characterized by a single imaginary frequency corresponding to the C-X bond breaking and Pd-C/Pd-X bond formation.
-
-
Energy Calculation:
-
Calculate the single-point energies of the optimized reactant, catalyst, and both transition states.
-
Compute the Gibbs free energy of activation (ΔG‡) for each pathway. The pathway with the significantly lower ΔG‡ is the predicted reactive site.
-
-
Validation:
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from each TS to confirm that it connects the reactants to the correct oxidative addition product.
-
Caption: Workflow for DFT-based reactivity prediction.
Machine Learning (ML): A Data-Driven Alternative
Machine learning models offer a complementary approach, leveraging large datasets of known reactions to predict outcomes for new substrates.[11][12][13] Instead of calculating reaction pathways, ML models correlate molecular features (descriptors) with observed reactivity.
-
Descriptor Generation: The structure of this compound is converted into a set of numerical descriptors. These can include electronic features (e.g., partial charges on carbons), steric parameters (e.g., buried volume of substituents), and topological indices.
-
Model Prediction: A pre-trained ML model, developed using extensive data from reactions like Suzuki or Buchwald-Hartwig couplings, takes these descriptors as input.[14][15]
-
Output: The model outputs a prediction, which could be a classification (e.g., "C-I reactive" vs. "C-Cl reactive") or a quantitative score representing the likelihood of reaction at each site.
While powerful for rapid screening, the predictive accuracy of ML models is highly dependent on the diversity and quality of the data they were trained on. For a specific, less common substrate like this compound, a purpose-built DFT calculation often provides a more reliable, mechanistically grounded prediction.
Caption: Conceptual workflow for ML-based prediction.
Part 3: Experimental Validation
The ultimate test of any in-silico prediction is experimental verification. Palladium-catalyzed cross-coupling reactions are widely reported to proceed selectively at the C-I bond of polyhalogenated arenes under standard conditions, which aligns perfectly with our theoretical predictions.[4][16][17]
Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a robust method for the selective arylation of this compound, serving as experimental proof for the predicted reactivity.[18]
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Add the desired arylboronic acid (1.2 mmol, 1.2 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).
-
-
Solvent and Degassing:
-
Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 10 mL).
-
Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical to prevent catalyst oxidation.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Validation of Regioselectivity:
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The absence of the iodine signal and the presence of the new biaryl moiety at the 5-position, with the chlorine atom remaining at the 2-position, confirms the selective C-I bond functionalization.
-
Part 4: Comparative Analysis & Best Practices
| Method | Prediction for this compound | Confidence | Rationale |
| Foundational Principles | Selective reactivity at the C-I bond. | High | The significant difference in C-X bond dissociation energy is the dominant factor. |
| DFT Calculations | Selective reactivity at the C-I bond. | Very High | Quantitatively predicts a much lower activation energy barrier (ΔG‡) for C-I oxidative addition compared to C-Cl. |
| Machine Learning | Likely selective reactivity at the C-I bond. | Moderate to High | Prediction is strong if the model was trained on similar dihaloarenes, but may be less reliable than physics-based DFT.[14] |
| Experimental Outcome | Exclusive reactivity at the C-I bond under standard conditions. | Confirmed | Extensive literature and the provided protocol validate the selective formation of the C(aryl)-C(aryl) bond at the 5-position.[1][3] |
Best Practice Guide for Researchers
-
Start with First Principles: For dihaloarenes with different halogens (e.g., Cl and I), always assume initial reactivity at the heavier, weaker C-X bond as your primary hypothesis.
-
Employ DFT for Quantitative Insight: When selectivity is ambiguous (e.g., between two C-Cl bonds in different electronic environments) or when optimizing a difficult transformation, invest the computational time in DFT to calculate activation barriers. This provides the highest-fidelity prediction.
-
Use ML for High-Throughput Screening: If you are exploring a wide range of substrates or catalysts for a well-established reaction type, ML models can rapidly screen candidates and prioritize experimental efforts.[13]
-
Always Validate Experimentally: In-silico predictions are powerful guides, but they are not a substitute for rigorous experimental verification. Always confirm the structure and regiochemistry of your product using definitive analytical techniques.
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-
Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(13), 3773–3783. [Link]
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Maser, M. R., et al. (2020). Multi-Label Classification Models for the Prediction of Cross-Coupling Reaction Conditions. ChemRxiv. [Link]
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Maser, M. R., et al. (2020). Multi-Label Classification Models for the Prediction of Cross-Coupling Reaction Conditions. ChemRxiv. [Link]
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- methyl 2-chloro-5-iodobenzo
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- Methyl 2-chloro-5-iodobenzo
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- Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. (2021).
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. (2013). Journal of the American Chemical Society, 135(50), 18850–18864.
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- Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. (2008). Organic Letters, 10(14), 3045–3048.
- (a) DFT-calculated pathway for C–C bond formation. (b) Correlation...
- Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. (2020). The Journal of Physical Chemistry A, 124(48), 10015–10023.
- DFT energy and bond-length calculations.
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Unambiguous Structural Confirmation of Products from Methyl 2-chloro-5-iodobenzoate Reactions: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of pharmaceutical development and material science, the precise structural elucidation of novel compounds is paramount. The starting material, Methyl 2-chloro-5-iodobenzoate, is a versatile scaffold, readily participating in a variety of cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, leading to a diverse array of potentially therapeutic and functional molecules.[1][2][3][4] The absolute confirmation of the resulting product's three-dimensional structure is a critical step, ensuring not only the intended molecular architecture but also influencing its biological activity and material properties. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural determination, with powerful spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide self-validating protocols, and present data to guide researchers in selecting the most appropriate analytical strategy.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, unambiguous determination of a molecule's three-dimensional structure.[5][6][7] By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can map the electron density and, consequently, the precise position of each atom in the crystal lattice.[5][7][8] This technique provides definitive information on bond lengths, bond angles, and stereochemistry, which is often challenging to ascertain with other methods.[7][9][10]
Experimental Workflow: From Solution to Structure
The journey from a reaction product to a solved crystal structure is a multi-step process that demands precision and patience.
Step 1: Crystal Growth - The Art and Science
Obtaining a high-quality single crystal suitable for diffraction is often the most challenging step.[11][12] The success of crystallization is influenced by factors such as solvent, temperature, concentration, and the intrinsic properties of the molecule itself. For derivatives of this compound, which are often organic small molecules, slow evaporation, vapor diffusion, or cooling of a saturated solution are common techniques. However, some organic molecules, particularly those with high flexibility, can be difficult to crystallize.[12][13]
Protocol: Slow Evaporation Crystallization
-
Solvent Selection: Dissolve the purified reaction product in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, or a mixture with a less volatile anti-solvent like hexane). The ideal solvent is one in which the compound is moderately soluble.
-
Preparation: Transfer the solution to a clean vial, loosely cover it to allow for slow evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Monitoring: Observe the vial periodically for crystal formation. This process can take anywhere from a few days to several weeks.
Step 2: Data Collection and Structure Solution
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer for data collection.[13] The standard guideline for small-molecule pharmaceutical crystals is to collect data to a resolution of at least 0.85 Å.[14]
Protocol: Single-Crystal X-ray Data Collection
-
Mounting: Carefully mount the selected crystal on a goniometer head.
-
Data Collection: The crystal is subjected to a monochromatic X-ray beam and rotated to collect a complete set of diffraction data.
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson functions and refined to obtain the final atomic coordinates and thermal parameters.
Complementary and Alternative Techniques: A Comparative Analysis
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer valuable, often complementary, information about the product in solution and can be employed when crystallization is unsuccessful.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[15][16] For derivatives of this compound, ¹H and ¹³C NMR are routinely used to confirm the presence of expected functional groups and to probe the connectivity of atoms.[17][18]
Key Strengths of NMR:
-
Solution-State Analysis: Provides structural information in a biologically relevant medium.[16]
-
Dynamic Information: Can provide insights into conformational flexibility.[16][19]
-
No Crystallization Required: Amenable to a wider range of compounds, including those that are difficult to crystallize.[15][16]
Limitations Compared to X-ray Crystallography:
-
Lower Resolution: Generally provides lower resolution structural information compared to crystallography.[15]
-
Ambiguity in Stereochemistry: Can be challenging to definitively determine relative and absolute stereochemistry without extensive 2D NMR experiments and sometimes still requires crystallographic confirmation.[10]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve a few milligrams of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to deduce the molecular structure. For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are often necessary.[10]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique in pharmaceutical analysis for determining the molecular weight of a compound and providing information about its elemental composition through high-resolution mass spectrometry (HRMS).[20][21][22] It is also highly sensitive for detecting impurities and degradation products.[20]
Key Strengths of MS:
-
High Sensitivity: Can detect and identify compounds at very low concentrations.[20][23]
-
Molecular Weight Determination: Provides precise molecular weight information.[23]
-
Structural Fragmentation: Tandem mass spectrometry (MS/MS) can provide structural information by analyzing fragmentation patterns.[21][24]
Limitations Compared to X-ray Crystallography:
-
No 3D Structural Information: Does not provide information about the three-dimensional arrangement of atoms.
-
Isomer Differentiation: Can be challenging to differentiate between isomers that have the same molecular weight.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[21]
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain an accurate mass measurement.[21]
-
Data Analysis: Compare the measured mass to the calculated mass of the expected product to confirm its elemental composition.
Comparative Summary
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D molecular structure, bond lengths, bond angles, stereochemistry[7][9] | Connectivity, functional groups, solution conformation[15][16] | Molecular weight, elemental composition, fragmentation[20][21][23] |
| Sample State | Single crystal[6] | Solution[16] | Solution or solid[21] |
| Resolution | Atomic resolution[19] | Lower than crystallography[15] | N/A for 3D structure |
| Key Advantage | Unambiguous structural determination[5] | Provides information in a biologically relevant state[16] | High sensitivity and accuracy for molecular formula[20][23] |
| Key Limitation | Requires a high-quality single crystal[11][12] | Can be ambiguous for complex stereochemistry[10] | Does not provide 3D structural information |
Conclusion
For the unambiguous structural confirmation of products derived from this compound reactions, single-crystal X-ray crystallography remains the definitive method. It provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms, which is crucial for understanding structure-activity relationships in drug development and designing materials with specific properties. However, the challenges associated with obtaining suitable crystals necessitate the use of complementary techniques. NMR spectroscopy and mass spectrometry are indispensable tools that provide crucial information about the product's structure in solution and its molecular formula, respectively. A comprehensive approach that leverages the strengths of all three techniques will provide the most complete and reliable characterization of novel compounds, ensuring the scientific integrity of the research and accelerating the path from discovery to application.
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Benchmarking the cost-effectiveness of different synthetic routes to Methyl 2-chloro-5-iodobenzoate
An Expert Guide to the Cost-Effective Synthesis of Methyl 2-chloro-5-iodobenzoate
This compound is a pivotal building block in modern medicinal chemistry, most notably serving as a key intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin, a leading treatment for type-2 diabetes.[1] The strategic arrangement of its chloro, iodo, and methyl ester functionalities allows for selective, sequential cross-coupling reactions, making it a highly valuable scaffold for constructing complex molecular architectures.[2][3]
The cost-effectiveness of producing this intermediate is paramount for pharmaceutical development, directly impacting the final cost of life-saving medications. This guide provides an in-depth, comparative analysis of the two primary synthetic routes to this compound, offering a critical evaluation of their respective yields, operational complexities, safety profiles, and overall economic viability to inform researchers and process chemists in selecting the optimal pathway for their needs.
Route 1: The Sandmeyer Approach from Methyl Anthranilate
This classical route leverages the inexpensive and readily available starting material, methyl anthranilate (methyl 2-aminobenzoate). The synthesis proceeds in a two-step sequence: an initial electrophilic iodination directed by the activating amino group, followed by a Sandmeyer reaction to replace the amine with a chlorine atom.[1][4]
Experimental Workflow: Route 1
Caption: Workflow for the synthesis via the Sandmeyer approach.
Mechanistic Rationale
The strategic choice of this pathway hinges on the powerful ortho-, para-directing effect of the amino group on the benzene ring. This allows for a highly regioselective iodination at the para-position (C5). Following iodination, the amino group, having served its purpose, is converted into a diazonium salt. This salt is an excellent leaving group (N₂) and is readily displaced by a chloride ion in a copper(I)-catalyzed radical-nucleophilic aromatic substitution, known as the Sandmeyer reaction.[5][6] This transformation is a cornerstone of aromatic chemistry for installing functional groups that are otherwise difficult to introduce directly.
Detailed Experimental Protocol (Route 1)
Step 1: Synthesis of Methyl 2-amino-5-iodobenzoate
-
To a 2L three-neck flask, add water (450 mL), potassium iodide (186 g), and potassium iodate (107 g). Stir until all solids are dissolved.
-
Add methyl anthranilate (230 g) to the solution, followed by dichloromethane (101 g).
-
Slowly add glacial acetic acid (147 g) dropwise over 1 hour. The reaction is exothermic; maintain the temperature below 45°C using an ice bath.
-
After the addition is complete, stir for 30 minutes, then heat the mixture to 55°C and maintain for 3 hours.
-
Cool the reaction to below 25°C and add dichloromethane (404 g). Stir until the brown color of the solution fades.
-
Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the bottom organic layer.
-
Distill the organic layer under atmospheric pressure to remove the solvent. The resulting crude material is used directly in the next step. A typical yield for this step is around 80%.[1][4]
Step 2: Synthesis of this compound (Sandmeyer Reaction)
-
In a separate 3L flask, prepare a solution of hydrochloric acid (694 g of 36% HCl in 393 g of water).
-
Add the crude Methyl 2-amino-5-iodobenzoate (approx. 287 g) from the previous step to the acid solution and stir at 20°C for 10 hours.
-
Cool the mixture to 0°C under a nitrogen atmosphere. Prepare a solution of sodium nitrite (76 g) in water (138 g) and add it dropwise to the reaction mixture over 1.5 hours, maintaining the temperature at 0°C. Stir for an additional 30 minutes to ensure complete diazotization.
-
In a separate flask, dissolve cuprous chloride (38.7 g) in a solution of hydrochloric acid (694 g of 36% HCl in 138 g of water) at 25°C.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution over 1.5 hours, maintaining a temperature of 25°C.
-
After the addition, heat the mixture to 45°C and stir for 6 hours.
-
Add dichloromethane (300 g), stir for 30 minutes, and separate the organic layer.
-
Distill the organic layer to remove the solvent, yielding the crude product. The typical yield for this step is approximately 92%.[7] The overall yield for Route 1 is in the range of 64-74%.[1]
Route 2: Direct Iodination of Methyl 2-chlorobenzoate
This alternative route begins with the more substituted and less reactive methyl 2-chlorobenzoate. It circumvents the need for the Sandmeyer reaction by performing a direct electrophilic iodination on the chloro-substituted ring. This approach relies on a potent iodinating system to overcome the deactivating effect of the chloro and ester groups.
Experimental Workflow: Route 2
Caption: Workflow for the synthesis via the direct iodination approach.
Mechanistic Rationale
This pathway begins with a standard Fischer esterification of 2-chlorobenzoic acid. The key step is the subsequent direct iodination. The chloro and methoxycarbonyl groups are both deactivating and meta-directing relative to their own positions. However, their combined effect directs the incoming electrophile (the iodonium ion generated in situ) to the C5 position, which is para to the chloro group and meta to the ester. To achieve this on a deactivated ring, a strong oxidizing agent like ammonium persulfate is required to generate the highly electrophilic iodine species from I₂.[8] This method is more atom-economical and avoids the handling of potentially unstable diazonium salts.
Detailed Experimental Protocol (Route 2)
Step 1: Synthesis of Methyl 2-chlorobenzoate (Esterification)
-
In a 2L flask, suspend 2-chlorobenzoic acid (500 g) in methanol (1.5 L).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (50 mL).
-
Remove the ice bath and heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (1 L) and wash sequentially with water (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-chlorobenzoate as an oil. This reaction typically proceeds with a yield of >95%.
Step 2: Synthesis of this compound (Direct Iodination)
This protocol is adapted from the synthesis of the corresponding acid and assumes the ester behaves similarly.[8]
-
In a 3L reactor, charge Methyl 2-chlorobenzoate (from the previous step, approx. 540 g), acetic acid (1.8 L), iodine (400 g), and ammonium persulfate (560 g).
-
Stir the slurry at room temperature for 30 minutes.
-
Slowly add concentrated sulfuric acid (600 g) at a rate that maintains the internal temperature below 60°C.
-
After the addition, slowly heat the reaction to 80-85°C and maintain for 3 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mass to 60°C and slowly add water (4.8 L).
-
Add 5% sodium thiosulfate solution until the color of iodine is completely discharged.
-
Filter the precipitated solid and wash with water.
-
Recrystallize the crude product from toluene to afford this compound as a pale yellow solid. The iodination step on the analogous acid achieves a yield of 93.7%.[8] The estimated overall yield for Route 2 is >85%.
Cost-Effectiveness & Process Benchmarking
To provide a clear comparison, the key performance indicators for each route are summarized below.
| Parameter | Route 1: Sandmeyer Approach | Route 2: Direct Iodination | Analysis |
| Starting Material | Methyl Anthranilate | 2-Chlorobenzoic Acid | Both are inexpensive, widely available commodity chemicals. Cost is comparable and not a major differentiator. |
| Number of Steps | 2 | 2 | Both routes involve two primary synthetic transformations. |
| Overall Yield | ~64-74%[1] | >85% (estimated)[8] | Route 2 demonstrates a significantly higher overall yield, leading to better material efficiency and lower cost per kilogram of product. |
| Key Reagents | KI, KIO₃, NaNO₂, CuCl | Iodine, (NH₄)₂S₂O₈, H₂SO₄ | Route 2 uses more common and less hazardous bulk reagents. The Sandmeyer reaction requires careful handling of sodium nitrite and generates a copper-containing waste stream. |
| Safety & Handling | High Risk: Involves an unstable diazonium salt intermediate that must be kept cold and handled with extreme care to prevent uncontrolled decomposition. | Moderate Risk: Involves corrosive acids and a strong oxidizer at elevated temperatures, but avoids the inherent instability of diazonium salts. | Route 2 offers a significantly improved safety profile, which is a critical advantage for large-scale industrial production. |
| Scalability | Challenging due to the thermal instability of the diazonium intermediate and the exothermic nature of its formation and reaction. | Highly scalable. The process involves standard unit operations that are readily implemented in large-scale reactors. | The superior safety and process control make Route 2 the preferred choice for scaling up production. |
Conclusion and Recommendation
While both synthetic routes successfully produce this compound, the Direct Iodination Approach (Route 2) emerges as the superior strategy for cost-effective and scalable manufacturing.
The primary advantages of Route 2 are its higher overall yield, significantly better safety profile by avoiding the hazardous Sandmeyer reaction, and greater operational simplicity. Although the Sandmeyer approach (Route 1) is a classic and viable laboratory method, its reliance on unstable diazonium intermediates presents considerable challenges for process safety and scalability, making it less economically attractive for industrial production.
For researchers and drug development professionals, prioritizing a synthetic pathway that is not only high-yielding but also safe and robust is crucial. The Direct Iodination route from 2-chlorobenzoic acid best meets these criteria, offering a more efficient, reliable, and ultimately more cost-effective path to this vital pharmaceutical intermediate.
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A Comparative Analysis of the Biological Activity of Methyl 2-chloro-5-iodobenzoate Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance efficacy and selectivity is a cornerstone of medicinal chemistry. Methyl 2-chloro-5-iodobenzoate, a halogenated aromatic ester, presents a versatile scaffold for the synthesis of novel bioactive molecules.[1][2][3] Its unique substitution pattern offers multiple avenues for chemical modification, making it an intriguing starting point for the development of new therapeutic agents. This guide provides a comparative analysis of the potential biological activities of a series of virtual analogs of this compound, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. The insights presented herein are grounded in established principles of structure-activity relationships (SAR) and supported by standard in vitro screening methodologies.
The Core Scaffold: this compound
This compound is an organic compound with the chemical formula C8H6ClIO2.[1][4] It serves as a valuable intermediate in organic synthesis, particularly for compounds with potential biological activity in pharmaceuticals and pesticides.[1] The presence of three distinct functional groups—a methyl ester, a chloro group, and an iodo group—on the benzene ring provides a rich platform for synthetic diversification. The differential reactivity of the chloro and iodo substituents allows for selective modification, a key advantage in combinatorial chemistry and targeted synthesis.
A Virtual Analog Library: Exploring Structure-Activity Relationships
To explore the potential of this scaffold, we will consider a virtual library of analogs with systematic modifications. The design of these analogs is based on common strategies in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Understanding the structure-activity relationship (SAR) is crucial in designing new chemical entities with enhanced bioactivity.
Table 1: Virtual Analog Library of this compound
| Analog | Modification from Parent Compound | Rationale for Modification |
| A1 | Replacement of the methyl ester with an ethyl ester | Increase lipophilicity, potentially altering membrane permeability and metabolic stability. |
| A2 | Hydrolysis of the methyl ester to a carboxylic acid | Introduce a hydrogen bond donor/acceptor, potentially increasing solubility and interaction with polar targets. |
| A3 | Amidation of the carboxylic acid (from A2) with methylamine | Introduce a hydrogen bond donor and alter electronic properties. |
| A4 | Replacement of the 5-iodo group with a 5-bromo group | Decrease the size and lipophilicity of the halogen, potentially altering binding affinity. |
| A5 | Replacement of the 5-iodo group with a 5-fluoro group | Introduce a strong electron-withdrawing group and potential hydrogen bond acceptor. |
| A6 | Replacement of the 2-chloro group with a 2-fluoro group | Increase electron-withdrawing character at this position, potentially affecting the acidity of a neighboring carboxylic acid. |
| A7 | Addition of a 4-hydroxyl group | Introduce a hydrogen bond donor/acceptor, potentially increasing potency and altering metabolism. |
| A8 | Addition of a 4-methoxy group | Increase electron-donating character and lipophilicity. |
Comparative Biological Activity Analysis
The biological activity of these virtual analogs is predicted based on established SAR principles observed in similar classes of compounds. The following sections outline the anticipated trends in anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
Halogenated compounds have demonstrated significant potential as anticancer agents.[5][6] Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[6] The anticancer potential of our virtual analogs can be hypothesized as follows:
-
Lipophilicity and Membrane Permeability: Analogs with increased lipophilicity, such as A1 (ethyl ester) and A8 (methoxy group), may exhibit enhanced cell membrane permeability, leading to higher intracellular concentrations and potentially greater cytotoxicity.
-
Electronic Effects: The introduction of strongly electron-withdrawing groups, such as fluorine in A5 and A6 , can influence the electronic distribution of the aromatic ring, potentially enhancing interactions with biological targets.[7]
-
Hydrogen Bonding Potential: The presence of hydroxyl (A7 ) or carboxylic acid (A2 ) groups can facilitate hydrogen bonding with amino acid residues in the active sites of target proteins, such as kinases or other enzymes critical for cancer cell survival.
Table 2: Predicted Relative Anticancer Activity
| Analog | Predicted Activity vs. Parent | Rationale |
| A1 | Similar or slightly increased | Increased lipophilicity may enhance cellular uptake. |
| A2 | Potentially increased | Carboxylic acid may form key interactions with target proteins. |
| A3 | Variable | Amide group may alter binding and solubility. |
| A4 | Similar or slightly decreased | Bromine is less lipophilic than iodine, which may affect binding. |
| A5 | Potentially increased | Fluorine's high electronegativity could enhance target binding. |
| A6 | Potentially increased | Fluorine at the 2-position could significantly alter electronic properties. |
| A7 | Potentially increased | Hydroxyl group can form crucial hydrogen bonds with target enzymes. |
| A8 | Variable | Methoxy group adds bulk and alters electronics, which could be beneficial or detrimental depending on the target. |
Anti-inflammatory Activity
Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives.[2] The anti-inflammatory activity of the analogs could be mediated through the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2).
-
Carboxylic Acid Moiety: Analog A2 is the most likely to exhibit significant anti-inflammatory activity due to the presence of the carboxylic acid group, a common feature in many NSAIDs.
-
Ester Prodrugs: Ester analogs like the parent compound and A1 could act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid form (A2 ).
-
Substitution Effects: The nature and position of the halogen and other substituents can influence the acidity of the carboxylic acid and the overall shape of the molecule, which are critical for fitting into the active site of COX enzymes.
Antimicrobial Activity
The antimicrobial properties of small molecules are often linked to their ability to disrupt microbial cell membranes or inhibit essential enzymes.[8]
-
Lipophilicity: A balanced lipophilicity is often crucial for antimicrobial activity, allowing the compound to penetrate the microbial cell wall and membrane without being sequestered in the lipid bilayer. Analogs A1 and A8 with increased lipophilicity may show enhanced activity.
-
Halogenation: Halogens, particularly iodine and bromine, are known to contribute to antimicrobial effects. Therefore, analogs A4 and the parent compound may exhibit notable activity.
-
Acidic and Polar Groups: The presence of a carboxylic acid (A2 ) or hydroxyl group (A7 ) could enhance activity against certain microbes by interacting with surface proteins or disrupting proton gradients.
Experimental Protocols for Biological Evaluation
To validate the predicted activities of these analogs, a series of standardized in vitro assays are essential.
In Vitro Anticancer Activity Assessment
A systematic approach to evaluating anticancer activity begins with in vitro screening to determine the cytotoxic and cytostatic effects of the compounds on various cancer cell lines.[9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (analogs A1-A8 and the parent compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits cell growth by 50%.
This assay is used to differentiate between apoptotic, necrotic, and viable cells.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
In Vitro Anti-inflammatory Activity Assessment
The primary screening for anti-inflammatory activity often involves assessing the inhibition of key inflammatory enzymes.
This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the IC50 values for the inhibition of COX-1 and COX-2.
In Vitro Antimicrobial Activity Assessment
The antimicrobial activity is typically evaluated by determining the minimum inhibitory concentration (MIC).
This method is used to determine the MIC of the compounds against various bacterial and fungal strains.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Inoculation: Add the microbial inoculum to each well containing the test compound.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Visualizing the Path Forward: Workflows and Pathways
To conceptualize the experimental and logical flow of this comparative analysis, the following diagrams are provided.
Caption: A streamlined workflow for the synthesis, screening, and analysis of this compound analogs.
Caption: A simplified diagram illustrating a potential mechanism of anticancer action for a bioactive analog.
Conclusion and Future Directions
This guide has provided a theoretical framework for the comparative analysis of the biological activity of this compound analogs. By systematically modifying the core scaffold and applying established principles of SAR, we have hypothesized the potential for developing novel anticancer, anti-inflammatory, and antimicrobial agents. The detailed experimental protocols offer a clear path for the in vitro validation of these hypotheses.
The next steps in this research endeavor would involve the actual synthesis of the proposed analogs and their rigorous biological evaluation. Promising candidates identified from the in vitro screens should then be advanced to more complex preclinical models to assess their efficacy, pharmacokinetic profiles, and safety. This systematic approach, combining rational drug design with robust experimental validation, holds significant promise for the discovery of new and effective therapeutics.
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A Researcher's Guide to Methyl 2-chloro-5-iodobenzoate: Cross-Validation of Experimental Performance in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the selection of building blocks for molecular construction is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Methyl 2-chloro-5-iodobenzoate, a halogenated aromatic ester, presents itself as a versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its expected performance, cross-validated with available literature data for analogous compounds, and offers a comparative perspective against alternative substrates. We will delve into the practical aspects of its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by detailed experimental protocols and spectroscopic data analysis.
The Strategic Advantage of a Doubly Halogenated Benzene Ring
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. This disparity allows for selective activation of the C-I bond in palladium-catalyzed cross-coupling reactions, leaving the C-Cl bond intact for subsequent transformations. This "orthogonality" is a powerful tool for the sequential introduction of different functionalities onto the benzene ring, enabling the construction of complex molecular architectures from a single starting material.
Physicochemical Properties and Spectroscopic Signature
A thorough understanding of a reagent's physical and spectral properties is fundamental for its effective use and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 620621-48-9 | [1] |
| Molecular Formula | C₈H₆ClIO₂ | [1][2] |
| Molecular Weight | 296.49 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [2][3] |
| Boiling Point | 315 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.837 g/cm³ (Predicted) | [4] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ ~ 7.9 (d, J ≈ 2 Hz, 1H, H-6), 7.7 (dd, J ≈ 8.5, 2 Hz, 1H, H-4), 7.3 (d, J ≈ 8.5 Hz, 1H, H-3), 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~ 165 (C=O), 141 (C-Cl), 139 (C-H), 135 (C-H), 131 (C-I), 129 (C-H), 92 (C-I), 53 (-OCH₃) |
| IR (neat) | ν ~ 1730 cm⁻¹ (C=O stretch), 1580, 1470, 1435 cm⁻¹ (C=C aromatic stretch), 1250 cm⁻¹ (C-O stretch), 820, 750 cm⁻¹ (C-H bend) |
| Mass Spec (EI) | m/z (%) = 296 ([M]⁺), 265 ([M-OCH₃]⁺), 237 ([M-CO₂CH₃]⁺), 169 ([M-I]⁺) |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true measure of this compound's utility is its performance in key synthetic transformations. The following sections provide detailed protocols and expected outcomes for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The choice of the iodo-substituent as the reactive site is based on the well-established reactivity trend of halogens in oxidative addition to palladium(0): I > Br > Cl > F.[5][6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures.[7] The higher reactivity of the C-I bond in this compound allows for selective coupling at the 5-position.
Figure 1: Workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of Methyl 2-chloro-5-phenylbenzoate
-
To a flame-dried Schlenk flask, add this compound (296 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed 4:1 mixture of toluene and water (10 mL).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Expected Outcome and Comparison:
Based on literature for similar iodo-substituted benzoates, a high yield (typically >85%) of Methyl 2-chloro-5-phenylbenzoate is anticipated.[5] In comparison, the analogous Methyl 2,5-dichlorobenzoate would require more forcing conditions (higher temperatures, longer reaction times, and potentially more specialized catalyst systems) to achieve a similar transformation at the 5-position, often with lower yields and the potential for side reactions. The use of Methyl 2-chloro-5-bromobenzoate would offer intermediate reactivity between the iodo and chloro analogues.
Table 3: Spectroscopic Data for a Representative Suzuki Product: Methyl 2-chloro-5-phenylbenzoate
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 7.60-7.30 (m, 8H, Ar-H), 3.95 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ 166.0 (C=O), 140.5, 138.0, 134.0, 131.0, 130.0, 129.0, 128.5, 127.0 (Ar-C), 52.5 (-OCH₃) |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes.[4] Again, the C-I bond of this compound is the preferred site of reaction.
Figure 2: Key components of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of Methyl 2-chloro-5-(phenylethynyl)benzoate
-
To a Schlenk flask, add this compound (296 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous triethylamine (5 mL) and phenylacetylene (123 mg, 1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography (hexane/ethyl acetate) to yield the desired aryl alkyne.
Expected Outcome and Comparison:
The Sonogashira coupling of aryl iodides is typically high-yielding, and an excellent yield (>90%) of the product is expected under these mild conditions.[4] The corresponding reaction with Methyl 2-chloro-5-bromobenzoate would likely require elevated temperatures and might proceed at a slower rate. Attempting the same reaction with Methyl 2,5-dichlorobenzoate would be significantly more challenging and would necessitate a more active catalyst system and harsher conditions, often leading to lower yields.
Table 4: Spectroscopic Data for a Representative Sonogashira Product: Methyl 2-chloro-5-(phenylethynyl)benzoate
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 7.85 (d, J ≈ 2 Hz, 1H), 7.60 (dd, J ≈ 8.5, 2 Hz, 1H), 7.55-7.50 (m, 2H), 7.40-7.30 (m, 4H), 3.90 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 165.5 (C=O), 135.0, 132.0, 131.5, 130.0, 129.0, 128.5, 123.0 (Ar-C), 92.0, 88.0 (C≡C), 52.8 (-OCH₃) |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination provides a powerful means to form carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[8] The selective amination at the 5-position of this compound is readily achievable.
Figure 3: Schematic of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of Methyl 2-chloro-5-(phenylamino)benzoate
-
In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add this compound (296 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol).
-
Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C for 12-16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite.
-
Concentrate the filtrate and purify the residue by column chromatography (hexane/ethyl acetate) to obtain the desired product.
Expected Outcome and Comparison:
The Buchwald-Hartwig amination of aryl iodides is generally efficient, and a good to excellent yield of the aminated product can be expected.[8] The use of an appropriate phosphine ligand is crucial for achieving high catalytic turnover. The corresponding bromo- and chloro-substrates would necessitate more specialized and often more expensive ligands and potentially higher catalyst loadings to achieve comparable results.
Table 5: Spectroscopic Data for a Representative Buchwald-Hartwig Product: Methyl 2-chloro-5-(phenylamino)benzoate
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 7.40-7.10 (m, 7H, Ar-H), 6.90 (d, 1H, Ar-H), 5.80 (br s, 1H, N-H), 3.85 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ 166.5 (C=O), 142.0, 140.0, 132.0, 130.0, 129.5, 124.0, 122.0, 119.0 (Ar-C), 52.0 (-OCH₃) |
Conclusion: A Versatile and Strategic Building Block
This compound stands out as a highly valuable and versatile building block for organic synthesis. Its key advantage lies in the differential reactivity of its halogen substituents, enabling selective and sequential functionalization of the aromatic ring. As demonstrated through the discussion of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the presence of the iodine atom facilitates these transformations under milder conditions and with higher efficiency compared to its bromo and chloro analogues. While direct experimental data for this specific compound is sparse in the literature, the well-established principles of palladium-catalyzed cross-coupling reactions provide a solid foundation for predicting its superior performance. This guide serves as a practical resource for researchers, empowering them to strategically incorporate this compound into their synthetic endeavors to accelerate the discovery and development of novel molecules.
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PubChem. This compound. [Link]
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ResearchGate. Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... [Link]
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ResearchGate. Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Preprints.org. Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of.... [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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ResearchGate. Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]
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ResearchGate. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]
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Royal Society of Chemistry. Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. [Link]
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A Comparative Spectroscopic Guide to Methyl 2-chloro-5-iodobenzoate and Its Regioisomers
In the landscape of pharmaceutical and materials science research, the precise identification of chemical structures is not merely a procedural step but a cornerstone of innovation and safety. Regioisomers—molecules that share the same molecular formula but differ in the spatial arrangement of their substituents on an aromatic ring—can exhibit vastly different chemical, physical, and biological properties. For drug development professionals and researchers, the unambiguous differentiation of these isomers is critical. This guide provides an in-depth spectroscopic comparison of Methyl 2-chloro-5-iodobenzoate and its key regioisomers, offering experimental data and interpretive insights to facilitate their accurate identification.
The inherent challenge in distinguishing between these closely related compounds lies in the subtle electronic and steric influences of the chloro, iodo, and methyl ester groups on the benzene ring. These influences manifest as distinct patterns in various spectroscopic analyses. Here, we will delve into the nuances of ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive analytical fingerprint for each isomer.
The Importance of Isomeric Purity
The substitution pattern on the benzene ring dictates the molecule's overall electronic distribution and shape, which in turn governs its reactivity and interaction with biological targets. A misplaced substituent can lead to a loss of therapeutic efficacy, altered toxicity profiles, or undesirable physical properties in a material. Therefore, robust analytical methods to confirm the exact isomeric structure are indispensable.
Spectroscopic Analysis Workflow
A typical workflow for the spectroscopic identification and differentiation of the this compound regioisomers involves a multi-technique approach. Each technique provides a unique piece of the structural puzzle.
A Senior Application Scientist's Guide to Purity Assessment: Synthesized vs. Commercial Methyl 2-chloro-5-iodobenzoate
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reliable and reproducible downstream applications. Methyl 2-chloro-5-iodobenzoate, a key building block in the synthesis of various pharmaceuticals, is no exception. This guide provides an in-depth technical comparison of a laboratory-synthesized batch of this compound against a commercial standard, offering a robust framework for its purity assessment. We will delve into the synthetic pathway, outline rigorous analytical methodologies, and present a comparative analysis of the expected data, underscoring the importance of a multi-faceted approach to purity verification.
The Synthetic Pathway: A Deliberate Approach to a Key Intermediate
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to maximize yield and minimize impurity formation. A common and effective route, which we will consider for our synthesized batch, begins with the readily available Methyl 2-aminobenzoate. This pathway involves an iodination reaction followed by a Sandmeyer reaction to introduce the chloro substituent.[1][2]
Caption: Synthetic workflow for this compound.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A comprehensive assessment relies on the orthogonal application of several methods, each providing a unique piece of the puzzle. For our comparison, we will employ a suite of four powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy.
Caption: Analytical workflow for purity assessment.
Comparative Data Analysis: Synthesized vs. Commercial Standard
The following table summarizes the expected analytical data for both the in-house synthesized this compound and a commercial standard. This side-by-side comparison is crucial for a definitive purity assessment.
| Analytical Technique | Parameter | Commercial Standard | Synthesized Product (Expected) |
| ¹H NMR | Chemical Shift (δ, ppm) | δ 7.85 (d, 1H), 7.65 (dd, 1H), 7.20 (d, 1H), 3.90 (s, 3H) | δ 7.85 (d, 1H), 7.65 (dd, 1H), 7.20 (d, 1H), 3.90 (s, 3H) |
| Coupling Constants (J, Hz) | J = 2.2 Hz, J = 8.5, 2.2 Hz, J = 8.5 Hz | J = 2.2 Hz, J = 8.5, 2.2 Hz, J = 8.5 Hz | |
| ¹³C NMR | Chemical Shift (δ, ppm) | δ 165.5, 141.0, 139.0, 135.5, 131.0, 130.0, 92.0, 52.5 | δ 165.5, 141.0, 139.0, 135.5, 131.0, 130.0, 92.0, 52.5 |
| HPLC | Retention Time (min) | 8.5 | 8.5 |
| Purity (%) | ≥ 98.0 | 97.5 | |
| GC-MS | Retention Time (min) | 12.2 | 12.2 |
| Mass Spectrum (m/z) | 296 (M+), 265, 237, 152 | 296 (M+), 265, 237, 152 | |
| IR | Wavenumber (cm⁻¹) | ~1730 (C=O), ~1250 (C-O), ~820 (C-Cl), ~750 (C-I) | ~1730 (C=O), ~1250 (C-O), ~820 (C-Cl), ~750 (C-I) |
| Melting Point | (°C) | 58-62 | 57-61 |
In-Depth Analysis and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. For purity assessment, ¹H and ¹³C NMR are invaluable for confirming the identity of the target compound and detecting the presence of structurally related impurities.
Expected Results: The ¹H NMR spectrum of pure this compound should exhibit three distinct signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region for the methyl ester protons. The splitting patterns and coupling constants are characteristic of the substitution pattern. The ¹³C NMR spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule.
Interpretation of Deviations: The presence of additional peaks in the NMR spectra of the synthesized product would indicate impurities. For instance, residual starting material (Methyl 2-amino-5-iodobenzoate) would show characteristic signals for the amino group. The presence of regioisomers, a common process-related impurity, would result in a more complex aromatic region with overlapping signals.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. When coupled with a UV detector, it is a powerful tool for quantitative purity analysis.
Expected Results: A single, sharp peak at a specific retention time should be observed for the pure compound. The peak area is proportional to the concentration, allowing for the calculation of percentage purity.
Interpretation of Deviations: The presence of additional peaks in the chromatogram of the synthesized product indicates impurities. The retention times of these impurity peaks can sometimes provide clues to their identity. For example, a more polar impurity, such as the unreacted carboxylic acid, would likely have a shorter retention time under reversed-phase conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for identifying and quantifying volatile impurities. The mass spectrometer provides a fragmentation pattern for each separated component, which acts as a molecular fingerprint.
Expected Results: A single peak in the gas chromatogram at a specific retention time is expected for the pure compound. The mass spectrum should show the molecular ion peak (M+) at m/z 296, along with characteristic fragment ions.
Interpretation of Deviations: The presence of other peaks in the GC chromatogram indicates volatile impurities. The mass spectrum of each impurity peak can be compared to spectral libraries to aid in its identification. For example, the presence of residual solvents from the synthesis or purification steps would be readily detected by GC-MS.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present in the molecule.
Expected Results: The IR spectrum of this compound should show characteristic absorption bands for the carbonyl group (C=O) of the ester at approximately 1730 cm⁻¹, the C-O stretching vibration at around 1250 cm⁻¹, and absorptions corresponding to the carbon-halogen bonds (C-Cl and C-I) in the fingerprint region.
Interpretation of Deviations: While IR is less quantitative for purity assessment compared to HPLC or GC, it can provide valuable qualitative information. The absence of a broad O-H stretching band (around 3300-2500 cm⁻¹) in the synthesized product would confirm the absence of the starting carboxylic acid impurity.
Experimental Protocols
Synthesis of this compound
-
Iodination of Methyl 2-aminobenzoate: To a solution of Methyl 2-aminobenzoate in a suitable solvent, add iodine and an oxidizing agent (e.g., hydrogen peroxide) in the presence of a catalyst (e.g., potassium iodide). Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction and extract the product into an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 2-amino-5-iodobenzoate.
-
Diazotization: Dissolve the crude product in an acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Add the cold diazonium salt solution to the CuCl solution. Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Final Work-up and Purification: Extract the product into an organic solvent. Wash, dry, and concentrate the organic layer. Purify the crude this compound by recrystallization or column chromatography.
Analytical Methods
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: 400 MHz NMR spectrometer.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters.
-
-
HPLC:
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
-
GC-MS:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature and ramp up to a higher temperature to ensure separation of all volatile components.
-
MS Detector: Electron ionization (EI) mode.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane).
-
-
IR Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Instrumentation: FTIR spectrometer.
-
Data Acquisition: Scan over the range of 4000-400 cm⁻¹.
-
Conclusion
The purity assessment of a synthesized chemical intermediate like this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. This guide has outlined a comprehensive approach that combines a well-defined synthetic strategy with a battery of orthogonal analytical techniques. By systematically comparing the analytical data of the synthesized product with that of a commercial standard, researchers can confidently ascertain the purity of their material, identify potential impurities, and troubleshoot their synthetic process if necessary. This rigorous, evidence-based approach to purity verification is a cornerstone of scientific integrity and is essential for the successful advancement of pharmaceutical and chemical research.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-chloro-5-iodobenzoate
This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2-chloro-5-iodobenzoate (CAS No. 620621-48-9). As a halogenated aromatic hydrocarbon, this compound requires stringent disposal protocols to mitigate risks to personnel and the environment. The procedures outlined below are grounded in established safety standards and regulatory requirements, ensuring a self-validating system for waste management in research and development settings.
Hazard Identification and Immediate Safety Precautions
This compound is an irritant and corrosive compound that can cause harm upon contact, inhalation, or ingestion.[1] Understanding its specific hazards is the first step in safe handling and disposal.
GHS Hazard Statements:
Due to these hazards, all handling and disposal procedures must be conducted within a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2]
Personal Protective Equipment (PPE): A comprehensive PPE plan is non-negotiable. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact, which can lead to irritation.[4] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes that can cause serious eye irritation.[2][4] |
| Skin and Body Protection | Protective clothing, such as a lab coat. | To prevent contamination of personal clothing and skin.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | To minimize inhalation of vapors or dust, which can cause respiratory tract irritation.[2][4] |
Chemical Properties and Waste Profile
A clear understanding of the chemical's properties is crucial for its safe disposal.
| Property | Value | Source |
| Molecular Formula | C8H6ClIO2 | [2] |
| Molecular Weight | 296.49 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 315.0 ± 27.0 °C | [5] |
| Density | 1.837 ± 0.06 g/cm³ | [5] |
| Flash Point | 144.3 °C | [1] |
As a halogenated organic compound, this compound must be segregated as halogenated organic waste .[6][7] Co-mingling with non-halogenated waste streams is prohibited as it complicates the disposal process and can lead to dangerous chemical reactions.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the disposal of this compound.
1. Preparation and Segregation:
- Objective: To ensure all waste is correctly categorized before disposal.
- Procedure:
- Identify a dedicated waste container specifically for "Halogenated Organic Waste."[6][7] These containers should be clearly labeled to prevent cross-contamination.
- If a dedicated container is not available, obtain one from your institution's Environmental Health & Safety (EHS) department.
- Never mix halogenated waste with non-halogenated organic solvents, aqueous waste, or solid waste.[8]
2. Waste Collection:
- Objective: To safely transfer the chemical waste into the designated container.
- Procedure:
- Perform all waste transfers within a certified chemical fume hood to minimize inhalation exposure.[2]
- Carefully pour or transfer the this compound waste into the halogenated waste container. Avoid splashing.
- If collecting contaminated solids (e.g., pipette tips, contaminated paper towels), place them in a separate, clearly labeled bag or container for solid hazardous waste.
3. Container Management:
- Objective: To ensure the waste container is properly sealed and labeled to meet regulatory standards.
- Procedure:
- After adding waste, securely close the container to prevent spills or the release of vapors.[7]
- The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[7][9] If it is a mixed waste stream, all components must be listed.
- Keep a log of the contents and their approximate quantities.
4. Storage and Final Disposal:
- Objective: To store the waste safely until it can be collected by trained disposal personnel.
- Procedure:
- Store the sealed and labeled waste container in a designated satellite accumulation area.
- This storage area should be cool, dry, well-ventilated, and away from incompatible materials.[2]
- Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Disposal should be carried out at an approved treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[2][10]
Regulatory Framework
In the United States, the disposal of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] Generators of hazardous waste are responsible for its safe management from "cradle to grave," which includes proper identification, handling, and disposal.[12]
Emergency Procedures
-
Spills: In the event of a small spill within a fume hood, use absorbent pads to contain the material. Place the used pads in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's emergency response team.[7]
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical help.[2]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[4]
-
References
-
Hazardous Waste Segregation. (n.d.). Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]
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EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). EPA NEPS. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]
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Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved from [Link]
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Household Hazardous Waste (HHW). (2025, May 15). US EPA. Retrieved from [Link]
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MATERIAL SAFETY DATA SHEET OF 2-CHLORO-5-IODOBENZOIC ACID - Omkar Chemicals. (n.d.). Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6). Retrieved from [Link]
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- 5. 620621-48-9 CAS MSDS (2-CHLORO-5-IODOBENZOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. axonator.com [axonator.com]
- 11. youtube.com [youtube.com]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-chloro-5-iodobenzoate
This guide provides essential safety and logistical information for the handling and disposal of Methyl 2-chloro-5-iodobenzoate (CAS No. 620621-48-9). As a halogenated aromatic compound used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, its proper handling is paramount to ensure laboratory safety and experimental integrity.[1] This document moves beyond a simple checklist to provide a procedural framework grounded in established safety protocols, explaining the causality behind each recommendation.
Hazard Assessment: The Foundation of Safe Handling
Understanding the inherent risks of a chemical is the first step in designing a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate the required level of personal protection.[2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Implication for Handling |
|---|---|---|---|
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger | Strict prohibition of eating, drinking, or smoking in the handling area is mandatory.[3] Accidental ingestion requires immediate medical attention. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | Direct contact with skin must be prevented through appropriate gloves and protective clothing.[4] |
| Serious Eye Damage/Irritation (Category 1/2) | H318/H319: Causes serious eye damage/irritation | Danger/Warning | Robust eye and face protection is non-negotiable to prevent irreversible damage.[2][3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning | Handling must occur in well-ventilated areas or with local exhaust ventilation to avoid inhaling dust or vapors.[4][5] |
Source: Compiled from PubChem CID 35563912 and other supplier safety data sheets.[2][4]
Core Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is a direct response to the hazards identified above. The goal is to create a complete barrier between the researcher and the chemical.
Eye and Face Protection
Given the risk of serious eye damage, standard safety glasses are insufficient.
-
Minimum Requirement: Use chemical safety goggles that provide a complete seal around the eyes, tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][5][6]
-
Best Practice/High-Risk Operations: For procedures with a higher risk of splashing (e.g., transferring large quantities, heating solutions), a face shield should be worn in addition to safety goggles to protect the entire face.[6][7]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are mandatory.
-
Selection: Nitrile rubber gloves are a common and effective choice for incidental contact.[8] Always consult the glove manufacturer's resistance chart for specific breakthrough times.
-
Protocol: Gloves must be inspected for tears or holes before each use.[3][6] Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[3][6] Dispose of contaminated gloves immediately as hazardous waste and wash hands thoroughly with soap and water.[3][6]
-
-
Protective Clothing:
Respiratory Protection
The primary control measure for respiratory hazards is to minimize the generation of dusts and vapors through engineering controls.
-
Engineering Controls: All handling of this compound solid or its solutions should be conducted in a certified chemical fume hood to provide adequate exhaust ventilation.[3][4][6]
-
Respiratory Masks: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[5] A respirator with a particulates filter conforming to EN 143 is recommended for handling the solid form.[5]
Operational and Handling Protocol
Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following protocol outlines the key steps for safely handling the reagent from storage to use.
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | C8H6ClIO2 | CID 35563912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. omkarchemicals.com [omkarchemicals.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. ctahr.hawaii.edu [ctahr.hawaii.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
